Product packaging for Ap4A(Cat. No.:CAS No. 5542-28-9)

Ap4A

Cat. No.: B026288
CAS No.: 5542-28-9
M. Wt: 836.4 g/mol
InChI Key: YOAHKNVSNCMZGQ-XPWFQUROSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diadenosine tetraphosphate (Ap4A) is a ubiquitous dinucleotide signaling molecule functioning as a conserved alarmone across all kingdoms of life. Its intracellular levels increase significantly in response to diverse stress conditions, including heat shock, oxidative stress, antibiotic exposure, and nutrient limitation, positioning it as a critical regulator of cellular adaptation . Key Research Applications: Bacterial Stress Response & Virulence: this compound is integral to studying bacterial pathogenesis and antibiotic efficacy. Research demonstrates that elevated this compound levels modulate quorum sensing, reduce biofilm formation, impair swarming motility, and decrease the expression of key virulence factors, thereby enhancing bacterial susceptibility to aminoglycoside antibiotics like kanamycin . Enzyme Regulation & Purine Metabolism: this compound acts as a direct endogenous inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), a pivotal enzyme in guanine nucleotide biosynthesis. This regulation directly impacts purine metabolism and cellular GTP levels, providing a mechanism for controlling growth and stress resistance . Eukaryotic Cell Signaling: In mammalian systems, this compound functions as a second messenger. It regulates transcription factors such as the microphthalmia-associated transcription factor (MITF) by binding to the HINT1 protein, thereby influencing gene expression profiles in immune and other cell types . Neurobiological Research: Studies indicate a protective role for this compound against neurotoxicity. It has been shown to reduce apoptosis and neurodegeneration in models of methamphetamine-induced and other dopaminergic toxicities . Mechanism of Action: this compound is primarily synthesized as a byproduct of aminoacyl-tRNA synthetase activity under stress conditions when tRNA availability is limited . Its cellular effects are mediated through specific interactions with target proteins like IMPDH in metabolism and HINT1 in transcription factor regulation . Cellular this compound homeostasis is tightly controlled by hydrolases such as ApaH (symmetrical cleavage to ADP) and Nudix enzymes (asymmetrical cleavage to AMP and ATP) . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28N10O19P4 B026288 Ap4A CAS No. 5542-28-9

Properties

CAS No.

5542-28-9

Molecular Formula

C20H28N10O19P4

Molecular Weight

836.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1

InChI Key

YOAHKNVSNCMZGQ-XPWFQUROSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N

Other CAS No.

5542-28-9

physical_description

Solid

Synonyms

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of Diadenosine Tetraphosphate (Ap4A): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found across all kingdoms of life. Comprising two adenosine moieties linked by a chain of four phosphate groups, this compound has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its roles in stress response, DNA replication, and cell signaling have made it a molecule of significant interest in various research fields, including drug development. This technical guide provides a comprehensive overview of the molecular structure of this compound, the experimental protocols used for its structural elucidation, and its involvement in key signaling pathways.

Core Structure of Diadenosine Tetraphosphate (this compound)

Diadenosine tetraphosphate is a symmetrical molecule consisting of two adenosine nucleosides joined by a P1,P4-tetraphosphate chain through 5'-5' phosphodiester bonds. The fundamental components of each adenosine moiety are an adenine base and a ribose sugar.

The molecular formula of this compound is C₂₀H₂₈N₁₀O₁₉P₄, with a molar mass of 836.390 g·mol⁻¹.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₀H₂₈N₁₀O₁₉P₄
Molar Mass 836.390 g·mol⁻¹
IUPAC Name O1,O7-Di(5′-deoxyadenosin-5′-yl) tetrahydrogen tetraphosphate
CAS Number 5542-28-9
λmax 259 nm
Extinction Coefficient (ε) 27.0 L mmol⁻¹ cm⁻¹ (at pH 7.5)

Table 1: Chemical and Physical Properties of this compound. This table summarizes the fundamental chemical and physical characteristics of diadenosine tetraphosphate.

Three-Dimensional Conformation

The three-dimensional structure of this compound has been primarily investigated through X-ray crystallography of this compound in complex with various proteins and through Nuclear Magnetic Resonance (NMR) spectroscopy in solution. These studies have revealed that this compound can adopt different conformations, with a prominent "stacked" conformation where the two adenine rings are in close proximity due to intramolecular interactions. This conformation is influenced by factors such as pH and the presence of divalent cations like Mg²⁺ and Zn²⁺.

Experimental Protocols for Structural Determination

The elucidation of the three-dimensional structure of this compound relies on sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. For this compound, this typically involves co-crystallizing the molecule with a binding partner, such as an enzyme.

Detailed Methodology:

  • Crystallization: Crystals of the this compound-protein complex are grown by vapor diffusion (hanging or sitting drop method). A solution containing the purified protein and a molar excess of this compound is mixed with a precipitant solution. The mixture is equilibrated against a larger reservoir of the precipitant solution, leading to the slow formation of crystals.

  • Data Collection: A single crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase information, which is lost during the experiment, is recovered using methods like molecular replacement if a homologous structure is available. An initial model of the molecule is built into the electron density map and then refined to best fit the experimental data.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination Protein_Purification Protein Purification Crystallization_Screening Co-crystallization Screening (Vapor Diffusion) Protein_Purification->Crystallization_Screening Ap4A_Solution This compound Solution Ap4A_Solution->Crystallization_Screening Crystal_Growth Crystal Growth Crystallization_Screening->Crystal_Growth Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Mount Crystal Diffraction_Pattern Diffraction Pattern Analysis Xray_Diffraction->Diffraction_Pattern Phase_Determination Phase Determination (e.g., Molecular Replacement) Diffraction_Pattern->Phase_Determination Electron Density Map Model_Building Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Figure 1: Experimental Workflow for X-ray Crystallography of this compound-Protein Complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution, which is closer to their native physiological state.

Detailed Methodology:

  • Sample Preparation: A highly concentrated and pure solution of this compound is prepared in a suitable buffer, often containing D₂O to minimize the solvent signal.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

    • 1D ¹H and ³¹P NMR: Provide initial information about the chemical environment of the protons and phosphorus atoms.

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to assign protons within the ribose sugar rings.

    • 2D TOCSY (Total Correlation Spectroscopy): Establishes the correlation between all protons within a spin system, aiding in the complete assignment of ribose protons.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the three-dimensional conformation, including the stacking of the adenine rings.

  • Structure Calculation: The distance restraints obtained from NOESY experiments, along with torsional angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the experimental data.

This compound in Cellular Signaling Pathways

This compound acts as a signaling molecule in several key cellular pathways. Its synthesis and degradation are tightly regulated, allowing it to function as a rapid and transient signal in response to cellular stress.

Synthesis and Degradation of this compound

The primary route for this compound synthesis is a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly Lysyl-tRNA synthetase (LysRS). Degradation is mainly carried out by Nudix (Nucleoside diphosphate linked to some moiety X) hydrolases.

ap4a_metabolism cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation Amino_Acid Amino Acid aa_AMP Aminoacyl-AMP Intermediate Amino_Acid->aa_AMP ATP1 ATP ATP1->aa_AMP aaRS Aminoacyl-tRNA Synthetase (e.g., LysRS) aaRS->aa_AMP Ap4A_syn This compound aa_AMP->Ap4A_syn ATP2 ATP ATP2->Ap4A_syn Ap4A_deg This compound AMP AMP Ap4A_deg->AMP ATP ATP Ap4A_deg->ATP Nudix_Hydrolase Nudix Hydrolase Nudix_Hydrolase->AMP Nudix_Hydrolase->ATP HINT1_MITF_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., Allergen) LysRS LysRS Stimulus->LysRS Activates This compound This compound LysRS->this compound Synthesizes HINT1_MITF_complex HINT1-MITF Complex (Inactive) This compound->HINT1_MITF_complex Binds to HINT1 HINT1 HINT1 HINT1_MITF_complex->HINT1 Dissociates MITF_inactive MITF HINT1_MITF_complex->MITF_inactive Releases MITF_active MITF (Active) MITF_inactive->MITF_active Translocates DNA DNA MITF_active->DNA Binds to Promoter Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Activates cGAS_STING_pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Interferon_Response Type I Interferon Response IRF3->Interferon_Response Induces LysRS LysRS LysRS->Cytosolic_DNA Competes with cGAS for binding This compound This compound LysRS->this compound Synthesizes This compound->STING Binds and inhibits

The Role of Diadenosine Tetraphosphate (Ap4A) as a Cellular Alarmone in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has emerged as a crucial signaling molecule in bacteria, acting as a cellular alarmone in response to a wide array of environmental stresses.[1][2][3] First discovered in 1966, this molecule, composed of two adenosine moieties linked by a four-phosphate bridge, accumulates under conditions such as heat shock, oxidative stress, and exposure to antibiotics.[1][4] While initially debated as a mere metabolic byproduct, a growing body of evidence now supports its role as a bona fide second messenger that modulates critical cellular processes to enhance survival under adverse conditions. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism and signaling in bacteria, intended for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

I. This compound Metabolism: A Tightly Regulated Balance of Synthesis and Degradation

The intracellular concentration of this compound is meticulously controlled through a dynamic interplay between its synthesis and degradation.

A. Synthesis of this compound

The primary route of this compound synthesis in bacteria is a side reaction of the canonical aminoacylation process catalyzed by aminoacyl-tRNA synthetases (aaRSs).[1][5] This two-step process is detailed below:

  • Amino Acid Activation: An amino acid is activated by ATP to form an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).

  • This compound Formation: In the absence of its cognate tRNA, a second molecule of ATP can act as a nucleophile, attacking the aa-AMP intermediate to produce this compound and release the amino acid.[1][5]

The efficiency of this compound synthesis varies among different aaRSs, with some exhibiting high activity (e.g., Lysyl-, Phenylalanyl-, and Histidyl-tRNA synthetases) and others showing low or undetectable activity.[1]

Signaling Pathway: this compound Synthesis by Aminoacyl-tRNA Synthetase

cluster_synthesis This compound Synthesis Amino_Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase Amino_Acid->aaRS ATP_1 ATP ATP_1->aaRS aa_AMP [aaRS • aa-AMP] Intermediate aaRS->aa_AMP Step 1 PPi PPi aa_AMP->PPi This compound This compound aa_AMP->this compound Step 2 Amino_Acid_out Amino Acid aa_AMP->Amino_Acid_out ATP_2 ATP ATP_2->aa_AMP

Caption: this compound synthesis pathway via aminoacyl-tRNA synthetase.

B. Degradation of this compound

The removal of this compound is crucial to reset the signaling cascade and is primarily accomplished by two families of hydrolases:

  • Nudix Hydrolases: Members of the Nudix (Nucleoside diphosphate linked to some other moiety X) hydrolase superfamily, such as RppH in E. coli, catalyze the asymmetric hydrolysis of this compound, yielding ATP and AMP.[1][5]

  • ApaH Hydrolases: In many Gram-negative bacteria, the ApaH (diadenosine tetraphosphatase) family of enzymes performs a symmetric cleavage of this compound, resulting in two molecules of ADP.[1][5] In Gram-positive bacteria, the YqeK protein fulfills a similar role.[6]

Signaling Pathway: this compound Degradation

cluster_degradation This compound Degradation Pathways This compound This compound Nudix_Hydrolase Nudix Hydrolase (e.g., RppH) This compound->Nudix_Hydrolase Asymmetric Cleavage ApaH_Hydrolase ApaH Hydrolase (e.g., ApaH, YqeK) This compound->ApaH_Hydrolase Symmetric Cleavage ATP ATP Nudix_Hydrolase->ATP AMP AMP Nudix_Hydrolase->AMP ADP 2x ADP ApaH_Hydrolase->ADP

Caption: Major enzymatic pathways for this compound degradation in bacteria.

II. Quantitative Data on this compound Levels and Enzyme Kinetics

The cellular concentration of this compound undergoes dramatic changes in response to stress. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Concentrations of this compound in Bacteria under Different Conditions

Bacterial SpeciesConditionThis compound Concentration (µM)Fold IncreaseReference
Escherichia coliExponential Growth0.2 - 3.6-[7]
Escherichia coliKanamycin Treatment~40-7220[4]
Salmonella typhimuriumMild Heat Shock (28-42°C)up to 10>3[1]
Salmonella typhimuriumSevere Heat Shock (28-50°C)up to 30>10[1]
Salmonella typhimurium10% Ethanol Stressup to 50~17[1]
Salmonella typhimuriumOxidative Stress (CdCl₂)up to 365>100[1]
Bacillus subtilisExponential Growth24.2-[1]
Pseudomonas fluorescensapaH mutant>100-fold increase>100[8]

Table 2: Kinetic Parameters of Enzymes Involved in this compound Metabolism

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Synthesis
Aminoacyl-tRNA SynthetasesVarious BacteriaATP, Amino Acid--High/Low/Undetectable[1]
Degradation
ApaHPseudomonas fluorescensThis compound--Dose-dependent cleavage[8]
RppHEscherichia coliThis compound---[1][5]
YqeKStreptococcus pyogenesThis compound--Optimal at pH 7.0, 45°C[5]

Note: Comprehensive kinetic data for this compound synthesis by specific bacterial aaRSs are limited in the literature.

III. Cellular Responses and Signaling Pathways Mediated by this compound

Upon accumulation, this compound interacts with a variety of protein targets to orchestrate a multifaceted stress response.

A. Key Protein Targets and Downstream Effects

  • Inosine-5'-monophosphate dehydrogenase (IMPDH): In Bacillus subtilis, this compound binds to and allosterically inhibits IMPDH, a key enzyme in GTP biosynthesis. This inhibition helps remodel metabolism and confers heat resistance.[2]

  • Molecular Chaperones and Proteases (DnaK, GroEL, ClpB): In E. coli, this compound has been shown to interact with heat shock proteins, suggesting a role in maintaining protein homeostasis during stress.[2]

  • Quorum Sensing and Biofilm Formation: In E. coli and Pseudomonas fluorescens, elevated this compound levels have been linked to the regulation of quorum sensing pathways and the inhibition of biofilm formation, potentially influencing bacterial virulence and antibiotic susceptibility.[9][10]

  • RNA Capping: Recent studies have revealed that this compound can act as a precursor for non-canonical 5' RNA caps in E. coli, which can enhance RNA stability and influence gene expression under stress conditions.[2]

Signaling Pathway: this compound-Mediated Stress Response

cluster_response This compound-Mediated Cellular Responses Stress Stress (Heat, Oxidative, Antibiotics) Ap4A_inc ↑ [this compound] Stress->Ap4A_inc IMPDH IMPDH Ap4A_inc->IMPDH Binds & Inhibits Chaperones DnaK, GroEL, ClpB Ap4A_inc->Chaperones Interacts with QS_Proteins Quorum Sensing Proteins Ap4A_inc->QS_Proteins Modulates RNA_Polymerase RNA Polymerase Ap4A_inc->RNA_Polymerase Precursor for GTP_reg ↓ GTP Biosynthesis IMPDH->GTP_reg Survival Enhanced Cellular Survival GTP_reg->Survival Proteostasis Protein Homeostasis Chaperones->Proteostasis Proteostasis->Survival Biofilm_reg ↓ Biofilm Formation QS_Proteins->Biofilm_reg Biofilm_reg->Survival RNA_capping RNA Capping & Stability RNA_Polymerase->RNA_capping RNA_capping->Survival cluster_quantification This compound Quantification Workflow Cell_Culture 1. Bacterial Cell Culture (& Stress Induction) Harvest 2. Rapid Harvesting (e.g., fast filtration) Cell_Culture->Harvest Lysis 3. Cell Lysis (e.g., cold acid extraction) Harvest->Lysis Extraction 4. Supernatant Collection & Neutralization Lysis->Extraction HPLC_MS 5. HPLC-MS/MS Analysis Extraction->HPLC_MS Data_Analysis 6. Data Analysis (Quantification vs. Standard Curve) HPLC_MS->Data_Analysis

References

Ap4A Signaling Pathways in Eukaryotic Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged from being considered a mere metabolic byproduct to a significant signaling molecule in eukaryotic cells.[1][2] Its intracellular concentration rises in response to various cellular stresses, including oxidative stress, heat shock, and DNA damage, positioning it as a key "alarmone" that orchestrates cellular responses to adverse conditions.[3][4][5] This technical guide provides a comprehensive overview of the core this compound signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Core Signaling Pathways

This compound exerts its biological effects through interactions with a variety of downstream effector proteins, influencing critical cellular processes such as transcriptional regulation, DNA replication and repair, and immune responses.

Transcriptional Regulation via HINT1-MITF Pathway

A primary mechanism of this compound-mediated gene expression regulation involves the Histidine Triad Nucleotide-binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[1] In resting cells, HINT1 binds to MITF, repressing its transcriptional activity. Upon cellular stimulation, such as through allergen activation in mast cells, intracellular this compound levels increase.[6] this compound then binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[1][7] The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in processes like cell proliferation, survival, and differentiation.[6][7]

HINT1_MITF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HINT1_MITF HINT1-MITF Complex This compound->HINT1_MITF Binds HINT1 HINT1 HINT1_MITF->HINT1 Dissociates MITF MITF HINT1_MITF->MITF MITF_n MITF MITF->MITF_n Translocation DNA DNA MITF_n->DNA Binds Transcription Gene Transcription DNA->Transcription Activates

This compound-mediated activation of MITF transcription factor.
DNA Replication and Repair

This compound plays a dual role in maintaining genome integrity. Under conditions of DNA damage, intracellular this compound levels increase significantly.[8][9] This elevation is, in part, mediated by DNA ligase III, which can synthesize this compound during DNA repair processes.[1] The accumulated this compound can then inhibit the initiation of DNA replication, providing the cell with time to repair the damage before entering the S phase.[8][9] This inhibition is thought to occur by preventing the formation of the pre-initiation complex or the activation of the replisome.[10]

Furthermore, this compound can be ADP-ribosylated by Poly(ADP-ribose) Polymerase 1 (PARP1). This modified form of this compound is also implicated in the inhibition of DNA polymerase-α-primase activity, further halting DNA replication at the forks.[1]

DNA_Replication_Repair_Pathway Stress Genotoxic Stress DNA_Damage DNA Damage Stress->DNA_Damage DNA_Ligase_III DNA Ligase III DNA_Damage->DNA_Ligase_III Activates PARP1 PARP1 DNA_Damage->PARP1 Activates This compound This compound DNA_Ligase_III->this compound Synthesizes This compound->PARP1 Substrate Replication_Initiation DNA Replication Initiation This compound->Replication_Initiation Inhibits ADP_Ribosylated_this compound ADP-ribosylated this compound PARP1->ADP_Ribosylated_this compound Synthesizes DNA_Polymerase DNA Polymerase-α-primase ADP_Ribosylated_this compound->DNA_Polymerase Inhibits DNA_Polymerase->Replication_Initiation Required for Purinergic_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ap4A_extra This compound P2_Receptor P2X/P2Y Receptor Ap4A_extra->P2_Receptor Binds Signaling_Cascades MAPK/ERK PI3K/AKT P2_Receptor->Signaling_Cascades Activates Cellular_Response Stress Response Ion Homeostasis Cell Survival Signaling_Cascades->Cellular_Response Regulates Luciferase_Assay_Workflow Start Cell Culture Lysis Cell Lysis (0.1 N NaOH) Start->Lysis Extraction Neutralization & Centrifugation Lysis->Extraction Supernatant This compound-containing Supernatant Extraction->Supernatant Enzymatic_Conversion Enzymatic Conversion (Phosphodiesterase & Alkaline Phosphatase) Supernatant->Enzymatic_Conversion ATP ATP Enzymatic_Conversion->ATP Luciferase_Reaction Luciferase Reaction ATP->Luciferase_Reaction Luminescence Luminescence Measurement Luciferase_Reaction->Luminescence Quantification Quantification against ATP Standard Curve Luminescence->Quantification End This compound Concentration Quantification->End LCMS_Workflow Start Cell Culture Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Start->Metabolite_Extraction Drying Drying of Extract Metabolite_Extraction->Drying Reconstitution Reconstitution in LC Solvent Drying->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis End This compound Concentration Data_Analysis->End

References

The Alarmone Ap4A: A Technical Guide to its Intracellular Dynamics Under Normal and Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A) has long been a molecule of interest, transitioning from being considered a mere metabolic byproduct to a significant signaling molecule, or "alarmone," particularly in the context of cellular stress.[1][2][3][4][5][6][7][8][9] Its intracellular concentrations are tightly regulated, exhibiting dramatic increases in response to a variety of stressors, including heat shock, oxidative stress, and DNA damage.[2][3][5][7][10] This technical guide provides a comprehensive overview of the intracellular concentration of this compound under both normal and stress conditions, details the experimental protocols for its quantification, and illustrates its role in cellular signaling pathways.

Intracellular Concentration of this compound: A Comparative Analysis

Under normal physiological conditions, the intracellular levels of this compound are maintained at a low basal level.[3][5] However, in response to cellular stress, its concentration can increase dramatically, acting as a signal to initiate adaptive responses. The following tables summarize the quantitative data on this compound concentrations in various organisms and cell types under normal versus stress conditions.

This compound Concentration in Bacterial Cells
OrganismConditionThis compound Concentration (µM)Fold IncreaseReference
E. coliBasal0.2 - 3.6-[11]
Kanamycin treatment (induces oxidative stress)20-fold increase~20[3]
S. typhimuriumBasal (non-oxidative stress)< 3 - < 5-[1][3]
Mild Heat Shock (28°C to 42°C)up to 10-[7][10]
Severe Heat Shock (28°C to 50°C)up to 30 (peaks)~10[1][3][7][10]
10% Ethanol> 50> 10[1][3][7][10]
Oxidative Stress (CdCl₂)365> 100[3][7][10]
B. subtilisExponential growth24.2-[7][10]
C. acetobutylicumBasal0.3-[11]
M. xanthusBasal6-[11]
This compound Concentration in Eukaryotic Cells
Organism/Cell LineConditionThis compound ConcentrationFold IncreaseReference
S. cerevisiaeBasal~0.08 µM-[1]
Heat Shock (46°C)50-fold increase50[1]
Cadmium acetateIncrease-[3]
Drosophila cellsBasal--
Heat Shock (19°C to 37°C)-2.2 - 3.3[1]
CdCl₂ (1 mM)30 µM> 100[3]
P. polycephalum (slime mold)Basal--
0.1 mM dinitrophenol (oxidative stress)-3 - 7[3]
Hypoxia-6 - 7[3]
Mammalian cells (general)NormalLow levels-[5]
Heat shock, oxidative damage, genotoxic stressSignificant increase-[5]
Mouse 3T3 cellsHyperthermic treatmentElevated-[1]
AA8 cellsBasal0.63 pmol/10⁶ cells-[11]
HEK293T cellsBasal0.9 pmol/10⁶ cells or 0.5 pmol/10⁶ cells-[11]
Artemia (cysts and larvae)40°C Heat Shock-1.8[12]
47°C Heat Shock (cysts)-2.8[12]

Experimental Protocols for Quantification of Intracellular this compound

Accurate quantification of intracellular this compound is crucial for studying its physiological roles. The following sections detail the methodologies for key experiments cited in the literature.

Cell Lysis and this compound Extraction

A rapid and efficient extraction method is essential to minimize the degradation of this compound. A common method involves alkaline extraction followed by purification.[13]

Materials:

  • Cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • 0.1 N NaOH

  • Neutralizing buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Boronate affinity resin

  • Wash buffers (specific to the resin)

  • Elution buffer (e.g., acidic buffer)

  • Microcentrifuge tubes

Protocol:

  • Wash cell monolayers once with ice-cold PBS.

  • Aspirate the PBS and add 0.1 N NaOH to the plate to lyse the cells (e.g., 200 µl for a 6-well plate).[13]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Immediately neutralize the lysate by adding a calculated volume of neutralizing buffer.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.[14]

  • Apply the supernatant to a pre-equilibrated boronate affinity resin column. This selectively binds molecules with cis-diols, such as the ribose moieties in this compound.[13]

  • Wash the resin with wash buffers to remove unbound cellular components.

  • Elute the bound this compound using an appropriate elution buffer.

  • The eluate is now ready for quantification.

Quantification of this compound by Luciferin-Luciferase Bioluminescence Assay

This is a highly sensitive method for quantifying subpicomole amounts of this compound.[13][15] The assay relies on the enzymatic conversion of this compound to ATP, which is then measured using the firefly luciferin-luciferase reaction.

Materials:

  • Purified this compound extract

  • Alkaline phosphatase

  • Venom phosphodiesterase

  • Luciferin-luciferase reagent kit

  • Luminometer

Protocol:

  • In a luminometer tube, combine the purified this compound extract with alkaline phosphatase and venom phosphodiesterase.[13]

  • The venom phosphodiesterase hydrolyzes this compound to produce ATP.

  • Add the luciferin-luciferase reagent to the tube.

  • The luciferase enzyme utilizes the newly generated ATP to catalyze the oxidation of luciferin, resulting in light emission.

  • Immediately measure the light output using a luminometer.

  • The amount of light produced is directly proportional to the amount of ATP, and therefore to the initial amount of this compound in the sample.

  • Generate a standard curve using known concentrations of this compound to determine the concentration in the experimental samples.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust and specific method for the separation and quantification of this compound.[13][16]

Materials:

  • Purified this compound extract

  • HPLC system with a suitable column (e.g., ion-pair reversed-phase)

  • Mobile phase buffers

  • This compound standard

Protocol:

  • Inject the purified this compound extract onto the HPLC column.

  • Elute the sample using a defined gradient of mobile phase buffers.

  • Monitor the eluate at a specific wavelength (e.g., 259 nm) to detect the adenosine moieties of this compound.

  • The retention time of the this compound peak is compared to that of a known standard for identification.

  • The area under the peak is integrated and compared to a standard curve to quantify the amount of this compound.

Signaling Pathways and a Potential Role for this compound

The accumulation of this compound under stress is not a passive event but rather an active signal that can modulate various cellular processes. While the full extent of this compound's signaling network is still under investigation, several key pathways have been identified.

One prominent hypothesis is that this compound acts as an "alarmone," a signaling molecule that alerts the cell to stressful conditions and initiates adaptive responses.[1][3][4][7] For instance, in bacteria, increased this compound levels have been linked to the regulation of stress-response genes.

In eukaryotes, this compound has been implicated in the regulation of DNA replication and the immune response.[3] Notably, this compound can interact with and modulate the activity of proteins such as inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide metabolism.[1] Furthermore, recent studies have shown that this compound can influence the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[1][6] Lysyl-tRNA synthetase (LysRS) can synthesize this compound, which then competes with cGAMP for binding to STING, thereby modulating the interferon response.[1][6]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification This compound Purification cluster_quantification Quantification cell_culture Cell Culture (Normal vs. Stress) cell_lysis Cell Lysis (0.1 N NaOH) cell_culture->cell_lysis neutralization Neutralization cell_lysis->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Collect Supernatant centrifugation->supernatant boronate_affinity Boronate Affinity Chromatography supernatant->boronate_affinity wash Wash boronate_affinity->wash elution Elution wash->elution luciferase_assay Luciferase Assay elution->luciferase_assay hplc HPLC Analysis elution->hplc

Caption: Workflow for the extraction and quantification of intracellular this compound.

This compound Signaling in the cGAS-STING Pathway

ap4a_sting_pathway cluster_stress Cellular Stress cluster_cytosol Cytosol cluster_nucleus Nucleus stress Stress (e.g., Viral Infection, DNA Damage) dsDNA Cytosolic dsDNA stress->dsDNA LysRS LysRS stress->LysRS activates cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA->cGAS activates This compound This compound LysRS->this compound synthesizes STING STING (on ER) This compound->STING inhibits cGAMP->STING activates IRF3 IRF3 STING->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Interferon Gene Expression pIRF3->IFN_genes activates

Caption: this compound modulates the cGAS-STING innate immune signaling pathway.

References

A Technical Guide to the Biosynthesis of Diadenosine Tetraphosphate (Ap4A) by Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diadenosine tetraphosphate (Ap4A) is a ubiquitous and multifaceted signaling molecule found across all kingdoms of life. Initially considered a mere byproduct of cellular metabolism, this compound is now recognized as a critical "alarmone"—a second messenger that orchestrates cellular responses to a wide array of environmental and physiological stresses.[1][2][3] The primary architects of its intracellular synthesis are the aminoacyl-tRNA synthetases (aaRSs), a family of enzymes essential for protein synthesis.[2][4] This guide provides an in-depth examination of the mechanisms by which aaRSs produce this compound, the quantitative aspects of its production, the experimental protocols for its study, and its role in key signaling pathways, highlighting its significance as an emerging therapeutic target.

The Core Mechanism: A Side Reaction of Protein Synthesis

Aminoacyl-tRNA synthetases are indispensable enzymes that catalyze the first step of protein synthesis: the charging of tRNA molecules with their cognate amino acids.[5] This process occurs via a two-step reaction. First, the aaRS activates a specific amino acid using ATP to form a high-energy aminoacyl-adenylate (aa-AMP) intermediate, with the release of pyrophosphate (PPi).[1][4] Second, the activated amino acid is transferred from the aa-AMP intermediate to the 3' end of its corresponding tRNA.

Ap4A_Synthesis_by_aaRS cluster_0 Canonical Aminoacylation Pathway cluster_1 This compound Synthesis Pathway aa Amino Acid (aa) aaRS Aminoacyl-tRNA Synthetase (aaRS) aa->aaRS ATP1 ATP ATP1->aaRS aa_AMP Enzyme-Bound aa-AMP Intermediate aaRS->aa_AMP Step 1 tRNA cognate tRNA aa_AMP->tRNA tRNA available PPi PPi aa_AMP->PPi ATP2 ATP (Second Molecule) aa_AMP->ATP2 tRNA limited This compound This compound aa_AMP->this compound aa_tRNA Aminoacyl-tRNA (to Ribosome) tRNA->aa_tRNA Step 2 ATP2->this compound Alternative Reaction aa_released Amino Acid (released) This compound->aa_released

Canonical and alternative reactions of aminoacyl-tRNA synthetases.

Quantitative Aspects of this compound Synthesis

The efficiency of this compound synthesis varies significantly among different aaRSs. Based on their catalytic ability, they can be broadly categorized into groups with high, low, or undetectable activity.[4][7] This differential activity suggests a specialized role for certain synthetases in stress-related this compound production.

Table 1: Relative this compound Synthesis Activity of Various Aminoacyl-tRNA Synthetases

Activity Level Aminoacyl-tRNA Synthetase (aaRS)
High Phenylalanyl-tRNA synthetase (PheRS), Lysyl-tRNA synthetase (LysRS), Histidyl-tRNA synthetase (HisRS)
Low Isoleucyl-tRNA synthetase (IleRS), Seryl-tRNA synthetase (SerRS), Leucyl-tRNA synthetase (LeuRS), Aspartyl-tRNA synthetase (AspRS), Tyrosyl-tRNA synthetase (TyrRS), Valyl-tRNA synthetase (ValRS)
Undetectable Arginyl-tRNA synthetase (ArgRS), Tryptophanyl-tRNA synthetase (TrpRS)

Source: Based on early studies of prokaryotic and eukaryotic aaRSs.[4][7]

Intracellular concentrations of this compound are tightly regulated but can increase dramatically in response to cellular stress, underscoring its role as an alarmone.[1] Levels can fluctuate based on the organism, cell type, and the nature of the stressor.

Table 2: Intracellular Concentrations of this compound Under Various Conditions

Organism / Cell Type Condition This compound Concentration Reference
Escherichia coli Exponential Growth (Basal) 0.2 µM - 3.6 µM [8]
Salmonella typhimurium Heat Shock >20-fold increase [4]
Salmonella typhimurium Oxidative Stress (Menadione) Significant increase [9]
Physarum polycephalum Anaerobic Conditions 3 to 7-fold increase [10]
Human Embryonic Kidney (HEK293T) Basal ~0.38 pmol / 10⁶ cells [9]
Human Embryonic Kidney (HEK293T) Oxidative Stress (Menadione) ~2-fold increase [9]

Note: Concentration units and measurement techniques vary between studies, affecting direct comparability.

A unique mechanism for this compound synthesis has been identified in human glycyl-tRNA synthetase (GlyRS), which can produce this compound through the direct condensation of two ATP molecules, independent of its cognate amino acid, glycine.[6] This suggests a specialized role for GlyRS in maintaining this compound homeostasis decoupled from the demands of protein synthesis.[6]

GlyRS_Ap4A_Synthesis ATP1 ATP GlyRS Human Glycyl-tRNA Synthetase (GlyRS) ATP1->GlyRS ATP2 ATP ATP2->GlyRS This compound This compound GlyRS->this compound Direct Condensation (Glycine-Independent) PPi PPi GlyRS->PPi

Unique this compound synthesis mechanism by human Glycyl-tRNA Synthetase.

Experimental Protocols for this compound Measurement

Accurate quantification of intracellular this compound is crucial for studying its physiological roles. The methodology typically involves cellular extraction, purification, and sensitive detection.

Detailed Methodology for this compound Quantification:

  • Cell Culture and Lysis:

    • Culture mammalian cells to the desired confluency (e.g., ~90%).

    • To induce stress, treat cells with an agent like menadione or H₂O₂ for a specified time.[9]

    • Rapidly halt metabolism by placing culture dishes on ice and washing with a cold isotonic solution.

    • Lyse the cells to extract intracellular contents. A common method involves dissolving the cell monolayer with 0.1 N NaOH.[11]

  • Purification of this compound:

    • This compound must be separated from other nucleotides (especially ATP) and cellular components.

    • Boronate Affinity Chromatography: This technique is highly effective. This compound, with its cis-diol groups on the ribose moieties, selectively binds to a boronate resin.[11] Contaminating components are washed away, and this compound is then eluted.

  • Quantification:

    • Luciferin-Luciferase Bioluminescence Assay: This is a highly sensitive method capable of detecting sub-picomole amounts.[11][12]

      • Principle: The assay is performed in a coupled reaction. First, venom phosphodiesterase and alkaline phosphatase are used to hydrolyze this compound specifically to ATP.

      • The resulting ATP is then quantified using the firefly luciferin-luciferase system, where the amount of light produced is directly proportional to the ATP concentration, and thus to the original amount of this compound.

    • High-Performance Liquid Chromatography (HPLC): HPLC is used for the separation and direct quantification of this compound and to validate the results from other assays.[10][11] It provides high specificity and resolution.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered a highly reliable and precise method, often using ¹³C-labeled internal standards for accurate normalization.[8][9]

Ap4A_Quantification_Workflow start Cell Culture (Basal or Stressed) lysis Rapid Lysis (e.g., 0.1 N NaOH) start->lysis extraction Cellular Extraction lysis->extraction purification Purification (Boronate Affinity Chromatography) extraction->purification quant Quantification Method purification->quant luciferase Luciferase Assay (Coupled with Phosphodiesterase) quant->luciferase High Sensitivity hplc HPLC / LC-MS quant->hplc High Specificity end Data Analysis luciferase->end hplc->end

Experimental workflow for the quantification of intracellular this compound.

This compound Signaling Pathways and Drug Development Implications

The this compound synthesized by aaRSs is not merely a metabolic byproduct but an active signaling molecule that modulates critical cellular pathways, making it highly relevant for drug development.

The LysRS-Ap4A-MITF Pathway: A well-characterized eukaryotic pathway involves Lysyl-tRNA synthetase (LysRS). Upon stimulation (e.g., through a MAPK cascade), LysRS can be phosphorylated, which enhances its this compound synthesis activity.[13] The locally produced this compound then binds to the Histidine Triad Nucleotide Binding Protein 1 (HINT1).[14] This binding disrupts the inhibitory HINT1-MITF complex, releasing the Microphthalmia-associated Transcription Factor (MITF) to activate the transcription of its target genes, which are involved in processes like melanocyte development and melanoma progression.[2][14] This pathway has profound implications in allergic diseases and cancer metastasis.[1]

LysRS_MITF_Pathway stimulus External Stimulus (e.g., Mitogen) mapk MAPK Cascade stimulus->mapk lysrs LysRS mapk->lysrs Phosphorylation p_lysrs p-LysRS (Enhanced this compound Synthesis) lysrs->p_lysrs This compound This compound p_lysrs->this compound Synthesizes hint1_mitf HINT1-MITF Complex (Inactive) This compound->hint1_mitf Binds HINT1 hint1 HINT1 hint1_mitf->hint1 Dissociates mitf MITF (Active) hint1_mitf->mitf nucleus Nucleus mitf->nucleus Translocates transcription Target Gene Transcription nucleus->transcription Activates

The LysRS-Ap4A-MITF signaling cascade.

Broader Roles in Stress Response and Disease:

  • Integrated Stress Response: Under prolonged stress, some aaRSs, like Tyrosyl-tRNA synthetase (TyrRS), translocate to the nucleus.[15][16] While this specific action is linked to transcriptional repression of translation genes to conserve resources, it highlights the broader role of aaRSs as stress sensors that integrate signals to mediate protective responses.[15][16]

  • Cancer and Angiogenesis: Elevated aaRS expression and activity are common in cancer cells, correlating with increased this compound synthesis.[2] this compound has been shown to promote angiogenesis, facilitate metastasis, and enhance resistance to apoptosis, making its biosynthetic pathway a compelling target for oncology drug development.[2]

  • Purinergic Signaling: this compound can interact with purinergic P2X and P2Y receptors on the cell surface, influencing ion homeostasis and modulating cellular responses to stress.[2]

The central role of aaRSs in producing this key signaling molecule, combined with the involvement of this compound in cancer, immune regulation, and neurological disorders, positions the this compound biosynthesis pathway as a promising area for the development of novel therapeutics.[2][17]

Conclusion

The biosynthesis of this compound by aminoacyl-tRNA synthetases is a fascinating example of how a core cellular process can be repurposed for signaling and regulation. What was once viewed as a simple side reaction of protein synthesis is now understood to be a critical, regulated pathway for producing a potent second messenger. By acting as stress sensors, aaRSs translate environmental cues into fluctuating levels of this compound, which in turn modulates gene expression, cell survival, and stress adaptation. For researchers and drug developers, a deep understanding of this pathway—from its fundamental biochemistry to its complex role in human disease—opens new avenues for therapeutic intervention.

References

Key Enzymatic Regulators of Diadenosine Tetraphosphate (Ap4A) Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged from being considered a mere metabolic byproduct to a critical signaling molecule involved in a myriad of cellular processes. Its intracellular concentration is tightly controlled by a delicate balance between its synthesis and degradation, orchestrated by a specific set of enzymes. Dysregulation of this compound metabolism has been implicated in various pathological conditions, including cancer and neurological disorders, making the enzymes that govern its levels attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core enzymatic regulators of this compound metabolism, detailing their kinetic properties, the experimental protocols to assay their activity, and their roles in key signaling pathways.

I. Key Enzymatic Regulators of this compound Metabolism

The cellular concentration of this compound is principally regulated by the opposing activities of synthesizing enzymes and hydrolyzing enzymes.

A. This compound Synthesis

The primary route of this compound synthesis is as a side reaction of aminoacyl-tRNA synthetases (aaRSs), particularly under conditions of cellular stress.[1] Other enzymes, such as DNA ligases, have also been shown to contribute to this compound production, especially in the context of the DNA damage response.[2][3]

  • Aminoacyl-tRNA Synthetases (aaRSs): These enzymes catalyze the attachment of amino acids to their cognate tRNAs. In a side reaction, the aminoacyl-AMP intermediate can react with a second molecule of ATP to generate this compound.[1][4] The efficiency of this compound synthesis varies between different aaRSs.[1]

  • DNA Ligase III: This enzyme, involved in DNA repair, has been identified as a significant contributor to the synthesis of this compound in response to DNA damage.[2][5]

B. This compound Hydrolysis

The degradation of this compound is carried out by specific hydrolases that cleave the phosphodiester bond, thereby regulating its intracellular concentration and signaling activity. These enzymes are broadly classified based on their mode of cleavage: asymmetrical and symmetrical.

  • NUDT2 (Nudix Hydrolase 2, also known as APAH1): A member of the Nudix hydrolase superfamily, NUDT2 asymmetrically hydrolyzes this compound to yield AMP and ATP.[6][7][8] It is considered a key regulator of basal this compound levels in mammalian cells.[9][10][11]

  • FHIT (Fragile Histidine Triad): This protein, encoded by a tumor suppressor gene, exhibits hydrolase activity towards dinucleoside polyphosphates, with a preference for Ap3A but also capable of hydrolyzing this compound to AMP and ADP.[12]

  • ApaH (Diadenosine Tetraphosphatase): Found in prokaryotes like E. coli, ApaH symmetrically cleaves this compound into two molecules of ADP.[13] Its activity is crucial for maintaining low this compound levels in bacteria.[13]

II. Quantitative Data on this compound Metabolizing Enzymes

Understanding the kinetic parameters of these enzymes is crucial for elucidating their physiological roles and for the development of specific inhibitors or activators. The following table summarizes the available kinetic data for the key enzymatic regulators of this compound metabolism.

EnzymeOrganism/SourceSubstrateKm (µM)kcat (s-1)VmaxCatalytic Efficiency (kcat/Km) (M-1s-1)ConditionsReference
FHIT HumanThis compound---6.7 x 103Mn2+ dependent[12]
FHIT HumanAp3A---2 x 106Mn2+ dependent[12]

Note: Comprehensive kinetic data for NUDT2 and ApaH with this compound as a substrate, as well as Vmax values for aaRS-mediated this compound synthesis, are not consistently reported in the literature and represent a gap in current knowledge.

III. Experimental Protocols

Accurate measurement of the activity of this compound metabolizing enzymes is fundamental to studying their function. Below are detailed methodologies for assaying the activity of key this compound hydrolases and synthesis enzymes.

A. NUDT2 (this compound Hydrolase) Activity Assay

This protocol describes a common method for measuring the asymmetrical hydrolysis of this compound by NUDT2.

Principle: The activity of NUDT2 is determined by measuring the rate of production of ATP from the hydrolysis of this compound. The generated ATP is then quantified using a luciferase-based bioluminescence assay.

Materials:

  • Recombinant human NUDT2 protein

  • This compound substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Luciferin-luciferase ATP detection reagent

  • 96-well white, flat-bottom microplate

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer and this compound at a desired concentration (e.g., 10 µM).

  • Enzyme Addition: Initiate the reaction by adding a known amount of recombinant NUDT2 protein to each well. Include a no-enzyme control.

  • Incubation: Incubate the plate at 37°C for a specific time period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.1 M HCl).

  • ATP Detection: Add the luciferin-luciferase ATP detection reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Generate an ATP standard curve to convert the luminescence readings to ATP concentrations. Calculate the specific activity of NUDT2 as the amount of ATP produced per unit time per amount of enzyme.

B. FHIT Hydrolase Activity Assay

This protocol outlines a fluorimetric method for assessing the hydrolase activity of FHIT.

Principle: This assay utilizes a fluorogenic analog of Ap3A, di(1,N6-ethenoadenosine) 5',5'''-P1,P3-triphosphate (ε-Ap3A), which upon cleavage by FHIT, results in an increase in fluorescence intensity. A similar principle can be applied using ε-Ap4A.[14]

Materials:

  • Recombinant human FHIT protein

  • ε-Ap3A or ε-Ap4A substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 6.8, 150 mM NaCl, 5 mM MgCl2)

  • Fluorometer

  • 96-well black, flat-bottom microplate

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer and the fluorogenic substrate to each well.

  • Enzyme Addition: Initiate the reaction by adding the FHIT protein. Include a no-enzyme control.

  • Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the increase in fluorescence intensity over time in kinetic mode (e.g., every 30 seconds for 10-20 minutes) at the appropriate excitation and emission wavelengths for the etheno-adenosine derivatives.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. The specific activity can be determined by relating the rate of fluorescence increase to the concentration of product formed using a standard curve of the fluorescent product (e.g., ε-AMP and ε-ADP).

C. Aminoacyl-tRNA Synthetase (aaRS) Mediated this compound Synthesis Assay

This protocol describes a method to measure the synthesis of this compound by an aaRS, such as lysyl-tRNA synthetase (LysRS).

Principle: The synthesis of this compound from ATP by aaRS is measured by quantifying the amount of this compound produced over time. This is typically achieved using thin-layer chromatography (TLC) with radiolabeled ATP or by HPLC analysis.

Materials:

  • Purified aaRS (e.g., LysRS)

  • ATP (can be radiolabeled, e.g., [α-32P]ATP)

  • Cognate amino acid (e.g., L-lysine for LysRS)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgCl2, 2 mM DTT, 100 µM ZnCl2)

  • Inorganic pyrophosphatase

  • TLC plate (e.g., PEI-cellulose)

  • Developing solvent (e.g., 1 M LiCl)

  • Phosphorimager or HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP (and radiolabeled tracer if using TLC), the specific amino acid, and inorganic pyrophosphatase.

  • Enzyme Addition: Initiate the reaction by adding the purified aaRS.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold 2 M formic acid.

  • Analysis by TLC:

    • Spot a small volume of the reaction mixture onto a PEI-cellulose TLC plate.

    • Develop the chromatogram using an appropriate solvent system that separates this compound from ATP and other nucleotides.

    • Dry the plate and visualize the radiolabeled spots using a phosphorimager.

    • Quantify the amount of this compound formed by comparing the spot intensity to that of a known standard.

  • Analysis by HPLC:

    • Inject the terminated reaction mixture onto an appropriate HPLC column (e.g., anion exchange).

    • Elute with a suitable gradient to separate this compound.

    • Quantify the this compound peak by comparing its area to a standard curve.

IV. Signaling Pathways and Experimental Workflows

This compound exerts its biological effects by modulating specific signaling pathways. The following sections describe key pathways and provide a general workflow for their investigation.

A. This compound-HINT1-MITF Signaling Pathway

A well-characterized signaling cascade involves the interaction of this compound with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1) and the Microphthalmia-associated Transcription Factor (MITF).[15][16][17] Under basal conditions, HINT1 binds to and inhibits the transcriptional activity of MITF. Upon cellular stimulation, leading to an increase in nuclear this compound levels (often synthesized by LysRS), this compound binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[15][16] This liberates MITF, allowing it to activate the transcription of its target genes, which are involved in processes such as cell proliferation and differentiation.[17]

Ap4A_HINT1_MITF_Pathway cluster_0 Basal State cluster_1 Stimulated State MITF MITF Gene Target Genes (Inactive) HINT1 HINT1 HINT1->MITF Inhibition Stimulus Cellular Stimulus (e.g., Stress, Growth Factors) LysRS LysRS Stimulus->LysRS Activates This compound This compound LysRS->this compound Synthesizes HINT1_bound HINT1 This compound->HINT1_bound Binds MITF_active MITF (Active) Gene_active Target Genes (Transcription) MITF_active->Gene_active Activates HINT1_bound->MITF_active Dissociation

Caption: The this compound-HINT1-MITF signaling cascade.

B. This compound in the DNA Damage Response

Emerging evidence indicates a crucial role for this compound in the cellular response to DNA damage.[2][5] Following genotoxic stress, intracellular this compound levels increase, partly due to its synthesis by DNA ligase III.[2] This elevation in this compound has been shown to inhibit the initiation of DNA replication, potentially providing a mechanism to halt cell cycle progression and allow for DNA repair.[2][18]

DNA_Damage_Response_Pathway DNA_Damage DNA Damage (e.g., Genotoxic Stress) DNA_Ligase_III DNA Ligase III DNA_Damage->DNA_Ligase_III Activates This compound This compound DNA_Ligase_III->this compound Synthesizes Replication_Initiation DNA Replication Initiation This compound->Replication_Initiation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair Replication_Initiation->Cell_Cycle_Arrest Allows for

Caption: Role of this compound in the DNA damage response pathway.

C. Experimental Workflow for Studying this compound-Protein Interactions

Investigating the interaction between this compound and its target proteins is essential for understanding its signaling functions. The following workflow outlines a general approach for such studies.

Ap4A_Protein_Interaction_Workflow cluster_0 Phase 1: Identification of Binding Partners cluster_1 Phase 2: Validation and Characterization cluster_2 Phase 3: Functional Analysis Affinity_Chromatography Affinity Chromatography (this compound-conjugated resin) Pull_down Pull-down Assays Mass_Spec Mass Spectrometry (Identification of bound proteins) Pull_down->Mass_Spec ITC Isothermal Titration Calorimetry (ITC) (Binding affinity, thermodynamics) Mass_Spec->ITC SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff) Co_IP Co-immunoprecipitation (In vivo interaction) Enzyme_Assay Enzyme Activity Assays (Effect of this compound on target) Co_IP->Enzyme_Assay Cell_Based_Assay Cell-based Assays (Phenotypic effects)

Caption: A general experimental workflow for studying this compound-protein interactions.

V. Conclusion

The enzymes that regulate this compound metabolism are critical players in a complex network that links cellular stress and physiological responses. NUDT2, FHIT, and various aaRSs represent key nodes in this network, and their intricate regulation highlights the importance of maintaining this compound homeostasis. The methodologies and pathway descriptions provided in this guide offer a robust framework for researchers and drug development professionals to further explore the fascinating biology of this compound and to exploit its therapeutic potential. Future research focused on obtaining more detailed kinetic data and elucidating further signaling pathways will undoubtedly provide deeper insights into the multifaceted roles of this intriguing molecule.

References

The Intricate Dance of Gene Expression: A Technical Guide to Ap4A's Modulatory Role

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

IVY CITY, SHANGHAI – November 19, 2025 – Diadenosine tetraphosphate (Ap4A), a molecule once considered a simple metabolic byproduct, is now understood to be a critical signaling molecule, or "alarmone," that plays a multifaceted role in the regulation of gene expression. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates gene expression, offering valuable insights for researchers, scientists, and drug development professionals.

Core Mechanisms of this compound-Mediated Gene Regulation

This compound influences gene expression through a variety of direct and indirect mechanisms, from transcriptional control to post-transcriptional modifications.

Transcriptional Control: The HINT1-MITF Axis

A primary mechanism of this compound-mediated gene regulation involves its interaction with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1). HINT1 acts as a repressor of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of genes involved in processes such as melanocyte development and melanoma progression. Under cellular stress conditions, intracellular levels of this compound rise. This compound then binds to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex. This frees MITF to translocate to the nucleus and activate the transcription of its target genes.[1] A similar mechanism has been proposed for the regulation of the transcription factor USF2.[2]

Post-Transcriptional Regulation: A Non-Canonical RNA Cap

This compound can be incorporated as a non-canonical 5' cap on messenger RNA (mRNA). This "this compound-capping" serves as a protective mechanism, particularly under stress conditions, by influencing mRNA stability and translation. In bacterial systems, this capping can shield mRNA from degradation.[3][4] In eukaryotic cells, while this compound-capped RNA has been identified, it is reported to be untranslated.[5] This suggests a role for this compound in modulating the translational landscape of the cell in response to stress. The decapping of this compound-RNA is carried out by enzymes such as NUDT2 and DXO.[5]

Global Transcriptional Reprogramming

The profound impact of this compound on global gene expression is starkly illustrated in studies of cells with a knockout of the NUDT2 gene, which encodes the primary this compound hydrolase. In these cells, intracellular this compound levels can increase by as much as 175-fold.[1] This dramatic elevation in this compound leads to the differential expression of over 6,000 genes. Notably, this includes the downregulation of genes associated with tumorigenesis, immune responses, and inflammation, and the upregulation of genes related to MHC class II antigens.[1][6]

Modulation of Cellular Metabolism with Gene Expression Consequences

This compound can also indirectly influence gene expression by modulating the activity of key metabolic enzymes. For instance, this compound has been shown to inhibit inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo biosynthesis of purines.[7] By inhibiting IMPDH, this compound can alter the intracellular pool of GTP, which in turn can affect processes reliant on GTP, such as ribosomal RNA synthesis and, consequently, the overall translational capacity of the cell.

A Role as an "Alarmone" in Plants

In the plant kingdom, this compound functions as a stress-induced signaling molecule, or "alarmone." In Arabidopsis thaliana, for example, this compound triggers the expression of genes involved in the phenylpropanoid pathway, which is crucial for the synthesis of compounds that protect against various environmental stresses.[8][9] This response is mediated through the recognition of extracellular this compound by the purinoreceptor P2K1/DORN1.[10]

Quantitative Insights into this compound-Mediated Gene Expression Changes

The following tables summarize the quantitative data available on the impact of this compound on gene expression.

Cell Line/OrganismConditionKey FindingFold ChangeReference
KBM-7 Chronic Myelogenous Leukemia CellsNUDT2 KnockoutIncrease in intracellular this compound175-fold[1]
KBM-7 Chronic Myelogenous Leukemia CellsNUDT2 KnockoutNumber of differentially expressed genes> 6,000[1]
KBM-7 Chronic Myelogenous Leukemia CellsNUDT2 KnockoutNumber of upregulated genes (≥ 2-fold)980[6]
KBM-7 Chronic Myelogenous Leukemia CellsNUDT2 KnockoutNumber of downregulated genes (≥ 2-fold)705[6]
Arabidopsis thalianaTreatment with this compoundIncreased expression of PAL2 gene75-fold[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and processes involved in this compound-mediated gene regulation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Ap4A_HINT1_MITF_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (e.g., Oxidative, Nutrient Deprivation) LysRS LysRS Stress->LysRS Activates This compound This compound LysRS->this compound Synthesizes HINT1_MITF HINT1 MITF This compound->HINT1_MITF Binds to HINT1, causes dissociation HINT1 HINT1 HINT1_MITF->HINT1 MITF_inactive MITF (inactive) HINT1_MITF->MITF_inactive MITF_active MITF (active) MITF_inactive->MITF_active Translocates to Nucleus DNA Target Gene Promoters MITF_active->DNA Binds to Promoters mRNA mRNA DNA->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Ap4A_RNA_Capping_Workflow cluster_synthesis In Vitro Transcription cluster_analysis Analysis DNA_template DNA Template RNA_Polymerase RNA Polymerase DNA_template->RNA_Polymerase NTPs NTPs NTPs->RNA_Polymerase Ap4A_analog This compound (as initiating nucleotide) Ap4A_analog->RNA_Polymerase Ap4A_RNA_product This compound-capped RNA RNA_Polymerase->Ap4A_RNA_product LC_MS LC-MS/MS Ap4A_RNA_product->LC_MS Digestion & Injection Data_Analysis Data Analysis LC_MS->Data_Analysis Identification Identification and Quantification of This compound-capped RNA Data_Analysis->Identification

References

Ap4A: A Re-emerging Second Messenger in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A), a molecule once considered a mere metabolic byproduct, is now recognized as a critical intracellular and extracellular signaling molecule. Its role as a second messenger, or "alarmone," is particularly evident under conditions of cellular stress.[1][2] This technical guide provides a comprehensive overview of the core aspects of this compound signaling, including its tightly regulated synthesis and degradation, its modulation of key cellular pathways, and its emerging significance in physiology and pathology. The content herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's multifaceted nature, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling cascades.

Introduction

Found in all kingdoms of life, from bacteria to humans, diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate composed of two adenosine moieties linked by a chain of four phosphate groups.[1] For decades, its precise biological functions remained elusive. However, recent research has illuminated its role as a bona fide second messenger that mediates cellular responses to a variety of stressors, including genotoxic, oxidative, and environmental insults.[1][2] The intracellular concentration of this compound is meticulously controlled, increasing significantly in response to stress, which in turn triggers adaptive signaling pathways.[1] This guide delves into the molecular mechanisms that govern this compound's function as a signaling molecule, highlighting its potential as a therapeutic target.

This compound Metabolism: A Tightly Controlled Balance

The efficacy of this compound as a second messenger hinges on the precise regulation of its intracellular levels. This is achieved through a dynamic balance between its synthesis and degradation by specific enzymes.[1]

Synthesis of this compound

This compound is primarily synthesized by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of their canonical function in protein synthesis.[3] When a cognate tRNA is unavailable, the enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate can be attacked by a molecule of ATP, resulting in the formation of this compound.[3]

Several other enzyme families have also been shown to synthesize this compound:

  • Lysyl-tRNA synthetase (LysRS): Phosphorylation of LysRS at serine 207 enhances its this compound synthetic activity.[4]

  • Ubiquitin and Ubiquitin-like E1 Activating Enzymes: These enzymes can generate this compound as a byproduct of their activation pathway.[4]

  • DNA Ligases: DNA ligase III, in particular, is implicated in the synthesis of this compound in response to DNA damage.[5][6]

Degradation of this compound

To maintain low basal levels and terminate signaling, this compound is efficiently hydrolyzed by specific phosphodiesterases. The primary enzymes responsible for this compound degradation belong to the Nudix (Nucleoside diphosphate linked to moiety X) hydrolase family.[3]

  • NUDT2 (this compound hydrolase): In humans, NUDT2 asymmetrically hydrolyzes this compound into AMP and ATP and is considered the principal enzyme for maintaining low background levels of this compound.[7][8][9] Disruption of the NUDT2 gene can lead to a 175-fold increase in intracellular this compound.

  • ApaH: In Gram-negative bacteria, ApaH is the major enzyme responsible for symmetrical cleavage of this compound into two molecules of ADP.[10]

  • FHIT (Fragile Histidine Triad): This tumor suppressor protein can also degrade this compound.

The metabolic pathways of this compound are summarized in the diagram below.

cluster_synthesis Synthesis cluster_degradation Degradation LysRS Lysyl-tRNA Synthetase (LysRS) Ap4A_syn This compound LysRS->Ap4A_syn DNA_Ligase_III DNA Ligase III DNA_Ligase_III->Ap4A_syn UBA1 Ubiquitin-Activating Enzyme (UBA1) UBA1->Ap4A_syn ATP1 2 ATP ATP1->LysRS ATP1->DNA_Ligase_III ATP1->UBA1 Ap4A_deg This compound NUDT2 NUDT2 (Human) AMP_ATP AMP + ATP NUDT2->AMP_ATP ApaH ApaH (E. coli) ADP 2 ADP ApaH->ADP Ap4A_deg->NUDT2 Ap4A_deg->ApaH

Diagram 1: this compound Metabolism

Key Signaling Pathways Modulated by this compound

As a second messenger, this compound influences a diverse array of cellular processes by interacting with specific effector proteins and modulating their activity.

Regulation of Gene Expression: The LysRS-HINT1-MITF Pathway

One of the most well-characterized roles of this compound is in the regulation of gene expression in mast cells.[4] In resting cells, the Histidine Triad Nucleotide-binding protein 1 (HINT1) binds to and represses the activity of the Microphthalmia-associated transcription factor (MITF).[4][11] Upon stimulation (e.g., by IgE-allergen binding), phosphorylated LysRS synthesizes this compound.[4][12] this compound then binds to HINT1, causing a conformational change that leads to its polymerization and dissociation from MITF.[13] The released MITF is then free to translocate to the nucleus and activate the transcription of its target genes, which are involved in the immune response.[4][14]

cluster_resting Resting Cell cluster_activated Activated Cell (e.g., IgE stimulation) HINT1_MITF HINT1-MITF Complex (MITF Inactive) HINT1_poly HINT1 Polymerization HINT1_MITF->HINT1_poly this compound binds HINT1 MITF_free Free MITF HINT1_MITF->MITF_free releases Stimulus Stimulus pLysRS Phosphorylated LysRS Stimulus->pLysRS This compound This compound pLysRS->this compound synthesizes This compound->HINT1_poly Nucleus Nucleus MITF_free->Nucleus translocates to Transcription Gene Transcription Nucleus->Transcription activates

Diagram 2: LysRS-HINT1-MITF Signaling Pathway
Cardiovascular Regulation

This compound plays a significant role in the cardiovascular system, primarily through its interaction with purinergic P2 receptors on the surface of endothelial and smooth muscle cells.[11] It can induce vasodilation by stimulating the production of nitric oxide (NO) and prostacyclin.[11] Furthermore, this compound has been shown to mimic the cardioprotective effects of ischemic preconditioning.[15][16] This protection is mediated by the activation of ATP-sensitive potassium (KATP) channels and Protein Kinase C (PKC), pathways that are crucial for mitigating ischemia-reperfusion injury.[15][16]

Immune Response and Cancer

Beyond the mast cell pathway, this compound modulates broader immune responses. It can attenuate inflammatory responses by inhibiting the cGAS-STING pathway.[4] In the context of cancer, this compound's role is complex. Its accumulation under stress can trigger protective mechanisms, but it can also influence proliferation, apoptosis, and immune evasion, making it a potential target for cancer therapy.[11][17]

Apoptosis

This compound has been shown to induce apoptosis in several human cell lines at micromolar concentrations.[18] Interestingly, this effect appears to require the breakdown of this compound, as hydrolysis-resistant analogs are inactive. This suggests that the products of this compound degradation, or the process of hydrolysis itself, may be involved in the apoptotic signal.[18]

Quantitative Data

The concentration of this compound and its binding affinities to various targets are critical for its function as a signaling molecule. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular and Plasma Concentrations of this compound

Cell/Fluid TypeConditionThis compound ConcentrationReference(s)
Mammalian Cells (various)Basal0.05–0.5 μM (0.1–1.0 pmol/10⁶ cells)
Mammalian CellsDNA Damage (Mitomycin C)Up to ~25 μM (>50-fold increase)[3][5]
S. typhimuriumOxidative Stress (CdCl₂)Up to 365 μM[4]
S. typhimuriumHeat Shock (28°C to 50°C)Up to 30 μM
Human PlasmaBasal40.4 ± 6.6 nM[19]

Table 2: Binding Affinities and Kinetic Parameters

Target Protein/ReceptorLigandParameterValueReference(s)
P2 Purinoceptors (rat brain)[³H]-Ap4AKd (high affinity)0.10 ± 0.014 nM[4]
P2 Purinoceptors (rat brain)This compoundKi (low affinity)0.57 ± 0.09 μM[4]
HINT1This compound analog (JB419)Kd~196 μM[20]
HINT2This compound analog (JB419)Kd~198 μM[20]
Ectodiadenosine polyphosphate hydrolasesApnAsKm0.3 to 2 μM[21]

Experimental Protocols

Studying this compound requires sensitive and specific methodologies for its detection and for elucidating its functional roles. Below are detailed protocols for key experiments.

Quantification of Intracellular this compound

This method is highly sensitive for quantifying subpicomole amounts of this compound.

  • Cell Lysis: Wash cell monolayers once with PBS. Add an appropriate volume of lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 4 mM EGTA, 1% Triton X-100, 10% glycerol, 2 mM DTT).[22] Scrape the cells and transfer the lysate to a microfuge tube. Centrifuge at high speed for 5 minutes at room temperature.[22]

  • Sample Preparation: For rapid extraction, cell monolayers can be dissolved using 0.1 N NaOH.[23] To separate this compound from bulk cellular components, the extract can be passed through a boronate affinity resin, which selectively binds this compound.[23]

  • Enzymatic Conversion: The assay relies on the conversion of this compound to ATP. Incubate the cell extract with venom phosphodiesterase and alkaline phosphatase to hydrolyze this compound into ATP.

  • Luminometry:

    • Prepare an assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 20 mM MgSO₄, 4 mM EGTA, 2 mM ATP, 1 mM DTT).[22]

    • Add 50 µL of the treated cell extract to 350 µL of the assay buffer in a luminometer tube.[22]

    • Place the tube in a luminometer and inject 100 µL of 0.5-1 mM D-luciferin.[22][24]

    • Measure the peak-integrated luminescence, typically over a 10-second window after a 5-second delay.[22]

  • Quantification: Generate a standard curve using known concentrations of this compound to determine the concentration in the cell samples.

This method offers high specificity and is considered more reliable than the luciferase assay.[10]

  • Cell Lysis and Extraction: Lyse cells as described above. Perform protein precipitation with 2 volumes of acetonitrile, centrifuge at 14,000 rpm for 5 minutes, and collect the supernatant.[25]

  • Solid Phase Extraction (Optional): For complex matrices like plasma, extract this compound using weak anion-exchange cartridges to clean up the sample.[19]

  • LC Separation: Separate the extracted nucleotides using a suitable chromatography column (e.g., capillary C18).

  • MS/MS Detection: Use a mass spectrometer operating in negative or positive ion mode for detection and quantification. Monitor the parent ion for this compound and its specific fragmentation transitions for accurate identification.[19]

  • Quantification: Establish a calibration curve using a stable isotope-labeled internal standard for precise quantification.

cluster_luciferase Method A: Luciferase Assay cluster_lcms Method B: LC-MS/MS Start Start: Cultured Cells Lysis 1. Cell Lysis (e.g., Lysis Buffer or 0.1 N NaOH) Start->Lysis Centrifuge 2. Centrifugation (Separate lysate from debris) Lysis->Centrifuge Extraction 3. Extraction (e.g., Acetonitrile Precipitation or Boronate Affinity Chromatography) Centrifuge->Extraction Enzyme_Tx 4a. Enzymatic Treatment (Phosphodiesterase) Extraction->Enzyme_Tx LC 4b. Liquid Chromatography (Separation) Extraction->LC Luminometry 5a. Add Luciferin/Luciferase & Measure Luminescence Enzyme_Tx->Luminometry Result Result: This compound Concentration Luminometry->Result MS 5b. Mass Spectrometry (Detection & Quantification) LC->MS MS->Result

Diagram 3: Workflow for this compound Quantification
Assessing this compound-Mediated Apoptosis

Several methods can be used to determine if this compound induces apoptosis in a specific cell line.

  • Cell Treatment: Introduce this compound into cultured cells. Since this compound does not readily cross the cell membrane, methods like cold shock permeabilization may be required.[18] Include a negative control (untreated cells) and a positive control (e.g., treatment with a known apoptosis inducer like staurosporine).

  • Morphological Analysis:

    • Microscopy: Examine cells under a light or fluorescence microscope. Look for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[26][27]

    • Nuclear Staining: Stain cells with DNA-binding dyes like DAPI or Hoechst. Chromatin condensation and nuclear fragmentation are hallmarks of apoptosis.[27]

  • Flow Cytometry:

    • Annexin V/Propidium Iodide (PI) Staining: This is a common method to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is externalized on the outer leaflet of the plasma membrane during early apoptosis.[26] PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

    • TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a later event in apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.[28]

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3) using colorimetric, fluorometric, or luminescence-based assays.

Conclusion and Future Directions

The body of evidence firmly establishes this compound as a multifaceted second messenger involved in critical cellular signaling networks, particularly in response to stress. Its roles in gene expression, cardiovascular regulation, immune modulation, and apoptosis underscore its importance in cellular homeostasis and disease. The detailed methodologies and quantitative data presented in this guide provide a foundation for researchers to further explore the intricate world of this compound signaling.

Future research should focus on several key areas:

  • Receptor Deconvolution: While interactions with purinergic receptors are known, a more precise understanding of the specific receptor subtypes that mediate this compound's diverse effects is needed.

  • Therapeutic Potential: Given its role in cardioprotection, cancer, and inflammation, the enzymes that synthesize and degrade this compound represent promising targets for novel drug development.

  • Crosstalk with Other Pathways: Investigating the interplay between this compound signaling and other major cellular pathways will provide a more holistic view of its regulatory functions.

The continued exploration of this compound signaling holds great promise for uncovering fundamental biological mechanisms and developing new therapeutic strategies for a range of human diseases.

References

The Role of Diadenosine Tetraphosphate (Ap4A) in Heat Shock and Oxidative Stress Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A) is a ubiquitously expressed signaling molecule long considered a mere metabolic byproduct. However, a growing body of evidence now positions this compound as a critical intracellular alarmone, orchestrating cellular responses to a variety of stressors, most notably heat shock and oxidative stress.[1][2][3][4][5][6] This technical guide provides an in-depth examination of the synthesis, degradation, and signaling functions of this compound in the context of these stress responses. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and professionals in drug development.

Introduction: this compound as a Stress Alarmone

Cellular homeostasis is under constant threat from environmental and physiological insults. To survive, cells have evolved intricate signaling networks that detect stress and initiate adaptive responses. Dinucleoside polyphosphates, particularly this compound, have emerged as key players in this process.[1][3][4] Under normal physiological conditions, intracellular this compound levels are kept low through a balance of synthesis and hydrolysis.[1][3] However, upon exposure to stressors like heat shock and oxidative damage, this compound levels can increase dramatically, acting as a "friend" or alarmone that triggers protective mechanisms.[1][2][3][4] This contrasts with the "foe" hypothesis, which suggests this compound is simply a result of cellular damage without a specific signaling role.[1][2][3][4] This guide will focus on the evidence supporting the "friend" hypothesis.

Quantitative Analysis of this compound Levels Under Stress

The accumulation of this compound is a hallmark of the cellular response to heat shock and oxidative stress across various organisms. The following tables summarize the quantitative changes in intracellular this compound concentrations observed in key studies.

Table 1: this compound Levels in Response to Heat Shock

Organism/Cell TypeStress ConditionFold Increase in this compoundReference
Salmonella typhimuriumTemperature shift from 28°C to 50°C~10-fold after 5 min[3]
Drosophila cellsHeat shock from 19°C to 37°C2.2 to 3.3-fold[1]
Simian virus 40-transformed mouse 3T3 cellsHyperthermic treatment (30 min)Elevated levels 1 h after treatment[1]

Table 2: this compound Levels in Response to Oxidative Stress

Organism/Cell TypeStressorThis compound Concentration / Fold IncreaseReference
Salmonella typhimurium30 min CdCl₂ treatment365 µM (from <3 µM)[1][3]
Physarum polycephalum0.1 mM dinitrophenol3 to 7-fold increase[3]
Physarum polycephalumHypoxia (40 min)6 to 7-fold increase[3]
Escherichia coliKanamycin treatment20-fold increase[3]
Human KBM-7 cellsNUDT2 gene disruption175-fold increase[7][8]

This compound Metabolism: Synthesis and Degradation Under Stress

The dynamic regulation of this compound levels is controlled by a set of synthesizing and hydrolyzing enzymes whose activities can be modulated by stress conditions.

Synthesis of this compound

This compound is primarily synthesized through non-canonical reactions of enzymes that form adenylate intermediates.[9]

  • Aminoacyl-tRNA Synthetases (aaRS): Lysyl-tRNA synthetase (LysRS) is a primary source of this compound, catalyzing the reaction of an enzyme-bound aminoacyl-adenylate intermediate with a second ATP molecule.[3][9] This activity is enhanced under stress conditions.[3]

  • Ubiquitin-Activating and Ubiquitin-Like Enzymes: The ubiquitin-activating enzyme UBA1, as well as NEDD8- and SUMO-activating enzymes, can synthesize this compound from an adenylate-enzyme intermediate.[1][3]

  • DNA Ligases: In the context of genotoxic stress, DNA ligase III has been implicated in this compound synthesis.[3]

Degradation of this compound

To maintain low basal levels and terminate stress signaling, this compound is efficiently hydrolyzed by specific enzymes.

  • Nudix (NUDT) Hydrolases: NUDT2 is a key enzyme responsible for the asymmetric hydrolysis of this compound to ATP and AMP, thereby controlling its intracellular concentration.[5][10] Disruption of NUDT2 leads to a massive accumulation of this compound.[7][8]

  • Histidine Triad (HIT) Proteins: HINT1, a member of the HIT protein family, can also hydrolyze this compound and is a direct binding partner in some signaling pathways.[1]

cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation ATP1 ATP Synthetases Aminoacyl-tRNA Synthetases (e.g., LysRS) Ubiquitin-Activating Enzymes DNA Ligases ATP1->Synthetases ATP2 ATP ATP2->Synthetases Ap4A_syn This compound Synthetases->Ap4A_syn Stress Conditions Ap4A_deg This compound Hydrolases NUDT2 HINT1 Ap4A_deg->Hydrolases ATP_deg ATP Hydrolases->ATP_deg Asymmetric Cleavage AMP_deg AMP Hydrolases->AMP_deg

Figure 1: Overview of this compound metabolism.

Signaling Pathways Involving this compound in Stress Responses

This compound functions as a second messenger, influencing downstream signaling cascades to mediate cellular adaptation to stress.

Regulation of Gene Expression

A primary role for this compound in stress responses is the modulation of gene expression.

  • The LysRS-HINT1-MITF Pathway: In mast cells, allergen-induced stress leads to the phosphorylation of LysRS, which then synthesizes this compound.[11] this compound binds to HINT1, causing its dissociation from the Microphthalmia-associated Transcription Factor (MITF).[1][11] This liberates MITF to activate the transcription of its target genes.[1][11]

Stress Stress (e.g., Allergen) ERK ERK1/2 Stress->ERK LysRS LysRS ERK->LysRS Phosphorylation (S207) pLysRS p-LysRS LysRS->pLysRS This compound This compound pLysRS->this compound Synthesis HINT1_MITF HINT1-MITF Complex (Inactive) This compound->HINT1_MITF HINT1 HINT1 HINT1_MITF->HINT1 Dissociation MITF MITF (Active) HINT1_MITF->MITF Nucleus Nucleus MITF->Nucleus Transcription Gene Transcription Nucleus->Transcription Activation

Figure 2: The LysRS-HINT1-MITF signaling pathway.

  • Regulation of Heat Shock Protein (HSP) Synthesis: this compound has been shown to influence the expression of heat shock proteins. Microinjection of this compound into Xenopus oocytes after a mild heat shock specifically enhances the synthesis of the 70-kDa HSP.[12][13] Conversely, injecting this compound before the heat shock inhibits the synthesis of most HSPs, suggesting a role in both the induction and termination of the heat shock response.[12][13]

Modulation of Other Signaling Pathways

Emerging evidence suggests this compound can influence other critical signaling pathways:

  • PI3K/AKT Pathway: this compound may indirectly influence the PI3K/AKT pathway, which is central to cell survival and metabolism, potentially through modulation of purinergic receptors or as part of the broader cellular stress response.[10]

  • cGAS-STING Pathway: this compound, synthesized by LysRS, can bind to STING and compete with cGAMP, thereby modulating the innate immune response.[2] This suggests a potential for crosstalk between stress responses and immune signaling.

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the role of this compound. Below are detailed methodologies for key experiments.

Induction of Heat Shock and Oxidative Stress in Cell Culture

cluster_workflow Stress Induction Workflow Start Start with Cultured Cells Heat_Shock Heat Shock (e.g., 42-48°C for 15-60 min) Start->Heat_Shock Oxidative_Stress Oxidative Stress (e.g., Menadione, H₂O₂, KBrO₃) Start->Oxidative_Stress Incubation Incubate for Specified Duration Heat_Shock->Incubation Oxidative_Stress->Incubation Harvest Harvest Cells for Downstream Analysis Incubation->Harvest

Figure 3: General workflow for stress induction.

Protocol 1: Heat Shock Induction

  • Cell Culture: Grow mammalian cells (e.g., CHO, HEK293T) to approximately 80% confluency in standard culture conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO₂).[14][15]

  • Stress Application: Transfer the culture plates to a pre-heated incubator or water bath at the desired stress temperature (e.g., 42-48°C).[14] The duration of the heat shock can range from 15 to 60 minutes, depending on the cell line and the desired severity of stress.

  • Recovery: After the heat shock period, return the cells to the 37°C incubator for a recovery period (e.g., 1 to 24 hours).

  • Harvesting: Harvest the cells at various time points during and after the stress for analysis of this compound levels, gene expression, or protein synthesis.

Protocol 2: Chemical Induction of Oxidative Stress

  • Cell Culture: Culture cells as described in Protocol 1.

  • Stressor Preparation: Prepare fresh stock solutions of the chosen oxidative stressor. Common agents and their working concentrations include:

    • Menadione: Induces superoxide production. Use at concentrations ranging from 10-100 µM.[15][16]

    • Hydrogen Peroxide (H₂O₂): A direct oxidant. Use at concentrations from 100 µM to 1 mM.[14][15]

    • Potassium Bromate (KBrO₃): Induces oxidative DNA damage.[15]

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of the stressor. Incubate for a period ranging from 30 minutes to several hours.

  • Harvesting: Wash the cells with PBS and harvest for subsequent analysis.

Quantification of Intracellular this compound

Accurate measurement of this compound is critical. Several methods are available, with LC-MS/MS being the current gold standard for specificity and sensitivity.

Protocol 3: this compound Extraction and Quantification by LC-MS/MS

  • Cell Lysis and Extraction:

    • Rapidly wash cell monolayers with ice-cold PBS.

    • Lyse the cells and extract nucleotides using a cold solvent, such as 0.1 N NaOH or a methanol/acetonitrile/water mixture.[16][17]

    • Neutralize the extract if using NaOH.

    • Centrifuge to pellet cellular debris.

  • Sample Preparation:

    • To improve accuracy, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound).[16]

    • For complex samples, a solid-phase extraction (SPE) or boronate affinity chromatography step can be used to enrich for this compound and remove interfering substances.[17]

  • LC-MS/MS Analysis:

    • Separate the nucleotides using reverse-phase or anion-exchange high-performance liquid chromatography (HPLC).

    • Detect and quantify this compound using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-fragment ion transitions of both endogenous and isotope-labeled this compound.

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a bona fide signaling molecule in the cellular response to heat shock and oxidative stress. Its rapid accumulation, specific enzymatic control, and ability to modulate key signaling pathways and gene expression programs underscore its importance in cellular adaptation and survival.

For drug development professionals, the enzymes involved in this compound metabolism, such as NUDT2 and LysRS, represent potential therapeutic targets. Modulating intracellular this compound levels could offer novel strategies for treating diseases characterized by chronic stress and inflammation, as well as for enhancing the efficacy of cancer therapies.

Future research should focus on:

  • Elucidating the full range of this compound's downstream effectors and binding partners.

  • Investigating the crosstalk between this compound signaling and other stress response pathways.

  • Developing specific and potent inhibitors of this compound-metabolizing enzymes for therapeutic use.

By continuing to unravel the complexities of this compound signaling, we can gain deeper insights into fundamental cellular stress responses and pave the way for new therapeutic interventions.

References

Exploring the Interactome of Ap4A Binding Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a ubiquitously expressed signaling molecule, long considered a mere metabolic byproduct but now recognized as a critical player in cellular stress responses and signaling pathways.[1] Its fluctuating intracellular concentrations, particularly in response to oxidative, heat, and genotoxic stress, underscore its role as an "alarmone," a signaling molecule that alerts the cell to homeostatic imbalances.[2] The diverse physiological effects of this compound are mediated through its interactions with a specific set of proteins, collectively known as the this compound interactome. Understanding the composition and dynamics of this interactome is paramount for elucidating the molecular mechanisms of this compound-mediated signaling and for the development of novel therapeutic strategies targeting these pathways.

This technical guide provides a comprehensive overview of the current knowledge of the this compound interactome, presenting quantitative data on identified binding partners, detailed experimental protocols for their identification and characterization, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data on this compound Binding Proteins

The identification and characterization of this compound binding proteins have been pursued through various experimental approaches. The following table summarizes the key identified proteins and the available quantitative data on their interaction with this compound.

ProteinOrganism/Cell LineMethod of IdentificationQuantitative Binding DataReference(s)
Histidine Triad Nucleotide-Binding Protein 1 (HINT1) HumanCo-immunoprecipitation, X-ray crystallographyKd for AMP: 200 µM. The affinity for this compound is debated in vitro, though the crystal structure of the complex exists.[3][4][5]
Inosine-5'-monophosphate dehydrogenase (IMPDH) Bacillus subtilis, HumanPull-down assays, X-ray crystallographyThis compound acts as an allosteric regulator, promoting the formation of less active octamers from active tetramers.[6][7][8]
This compound Binding Protein (200 kDa complex) Human (HeLa cells)Hydrophobic interaction chromatography, Gel filtrationDissociation constant (Kd): 0.25 µM[9]
P2Y-like Purinoceptors Rat brain synaptic terminals, Cultured chromaffin cellsRadioligand binding assaysHigh-affinity binding site Kd: 8 ± 0.65 x 10-11 M; Low-affinity binding site Kd: 5.6 ± 0.53 x 10-9 M. Ki values for displacement by ApnA compounds also determined.[10][11][12]
DnaK, GroEL, ClpB, C45, C40 E. coliInteraction with this compoundNot quantitatively determinedNot available in search results
Heat shock protein 70 (hsp70) family Murine brain lysatesMagnetic biopanning with biotin-conjugated this compoundNot quantitatively determinedNot available in search results

Signaling Pathways Involving this compound

This compound's role as a second messenger is exemplified in its modulation of key signaling pathways. One of the most well-characterized is the LysRS-Ap4A-MITF signaling pathway, which is crucial in the immune response of mast cells.

LysRS_Ap4A_MITF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS pLysRS p-LysRS (S207) LysRS->pLysRS Phosphorylation Ap4A_synthesis This compound Synthesis pLysRS->Ap4A_synthesis HINT1_MITF_complex HINT1-MITF Complex Ap4A_synthesis->HINT1_MITF_complex This compound binding HINT1 HINT1 HINT1_MITF_complex->HINT1 MITF_active MITF (active) HINT1_MITF_complex->MITF_active MITF_inactive MITF (inactive) Target_Genes Target Gene Transcription MITF_active->Target_Genes Activation

LysRS-Ap4A-MITF Signaling Pathway

Experimental Protocols

The identification and characterization of this compound binding proteins rely on a combination of biochemical and proteomic techniques. The following sections provide detailed methodologies for key experiments.

Experimental Workflow for this compound Interactome Identification

A general workflow for identifying the this compound interactome involves affinity purification of this compound-binding proteins from a cell lysate, followed by their identification using mass spectrometry.

Ap4A_Interactome_Workflow start Start: Cell Lysate Preparation affinity_purification Affinity Purification (this compound-Sepharose or Biotin-Ap4A-Streptavidin) start->affinity_purification wash Wash to Remove Non-specific Binders affinity_purification->wash elution Elution of this compound Binding Proteins wash->elution ms_analysis Mass Spectrometry Analysis (LC-MS/MS) elution->ms_analysis data_analysis Data Analysis and Protein Identification ms_analysis->data_analysis validation Validation of Interactions (Co-IP, Pull-down) data_analysis->validation end End: Identified this compound Interactome validation->end

References

The Dual Nature of Ap4A in Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diadenosine tetraphosphate (Ap4A) is a naturally occurring signaling molecule that has emerged as a critical player in the complex landscape of cancer biology. Its role in cancer cell proliferation is multifaceted and context-dependent, exhibiting both pro-proliferative and anti-proliferative effects. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences cancer cell proliferation, offering a comprehensive resource for researchers and drug development professionals. We delve into the intricate signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visual representations of the key molecular interactions. Understanding the dual nature of this compound is paramount for developing novel therapeutic strategies that can harness its potential to control cancer growth.

Introduction

Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate that acts as a signaling molecule in response to various cellular stresses, including DNA damage and nutrient deprivation.[1][2] In the context of cancer, this compound has been shown to influence a variety of cellular processes, including cell cycle regulation, apoptosis, and metabolic adaptation.[3] Its concentration is often dysregulated in cancer cells, suggesting a role in malignant transformation and proliferation.[4] This guide will explore the known signaling pathways and molecular interactions through which this compound exerts its effects on cancer cell proliferation.

Biosynthesis and Degradation of this compound

The cellular levels of this compound are tightly controlled by the balance between its synthesis and degradation.

Biosynthesis: this compound is primarily synthesized by aminoacyl-tRNA synthetases (aaRSs) as a byproduct of protein synthesis.[1] In cancer cells, where protein synthesis is often upregulated, aaRS expression and activity can be elevated, leading to increased this compound production.[1] Additionally, DNA ligase III can synthesize this compound in response to DNA damage.[2][5]

Degradation: The primary enzyme responsible for this compound hydrolysis is the Nudix (nucleoside diphosphate linked moiety X)-type motif 2 (NUDT2) hydrolase, also known as this compound hydrolase (ApaH).[4] Downregulation or mutation of NUDT2 in cancer cells can lead to the accumulation of this compound.[4] For instance, disruption of the NUDT2 gene in KBM-7 chronic myelogenous leukemia cells resulted in a 175-fold increase in intracellular this compound levels.[6]

Quantitative Data on this compound in Cancer Cells

Precise quantitative data on the effects of this compound on cancer cell proliferation, such as IC50 values, are not extensively documented in publicly available literature. However, some studies provide valuable insights into the intracellular concentrations of this compound in various cell lines.

Cell LineCell TypeIntracellular this compound Level (pmol/10^6 cells)Notes
AA8Chinese hamster ovary0.8 ± 0.2Wild-type
EM9Chinese hamster ovary11.2 ± 1.5XRCC1-deficient
EM7Chinese hamster ovary8.5 ± 1.0XRCC1-deficient
H9T3-7-1Chinese hamster ovary1.1 ± 0.2EM9 corrected with human XRCC1
FD105-M20Human lymphoblastoid1.8 ± 0.3APTX-null
FD105-M21Human lymphoblastoid0.3 ± 0.1APTX-complemented

This table summarizes data from a study on the role of DNA repair proteins on this compound levels. The variations in this compound concentrations highlight the molecule's connection to DNA damage response pathways.

Signaling Pathways and Molecular Interactions

This compound influences cancer cell proliferation through its interaction with several key signaling pathways and proteins.

The HINT1-MITF Axis

One of the most well-characterized mechanisms of this compound action is its modulation of the Histidine Triad Nucleotide-binding protein 1 (HINT1) and Microphthalmia-associated Transcription Factor (MITF) pathway.

  • Mechanism: HINT1 acts as a tumor suppressor by binding to and inhibiting the transcriptional activity of MITF, a key regulator of melanocyte development and melanoma progression.[7][8] this compound can bind to HINT1, causing a conformational change that leads to the dissociation of the HINT1-MITF complex.[4][9] This frees MITF to translocate to the nucleus and activate the transcription of its target genes, which can promote proliferation in melanoma cells.[8]

  • Signaling Pathway Diagram:

HINT1_MITF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HINT1 HINT1 This compound->HINT1 binds HINT1_MITF HINT1-MITF (Inactive Complex) HINT1->HINT1_MITF MITF MITF MITF->HINT1_MITF MITF_n MITF MITF->MITF_n translocates HINT1_MITF->HINT1 dissociates HINT1_MITF->MITF releases LysRS LysRS LysRS->this compound synthesizes Stress Cellular Stress (e.g., DNA damage) Stress->LysRS activates TargetGenes Target Genes (e.g., TYR, TRPM1) MITF_n->TargetGenes activates transcription Proliferation Cell Proliferation TargetGenes->Proliferation promotes Wnt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocates This compound This compound This compound->DestructionComplex potential inhibition TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF TargetGenes Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates transcription Proliferation Cell Proliferation TargetGenes->Proliferation promotes Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound P2Y_Receptor P2Y Receptor (e.g., P2Y1) This compound->P2Y_Receptor P2X_Receptor P2X Receptor (e.g., P2X7) This compound->P2X_Receptor G_Protein G-protein P2Y_Receptor->G_Protein Ca2_release Ca²⁺ Release P2X_Receptor->Ca2_release Ca²⁺ influx Apoptosis Apoptosis P2X_Receptor->Apoptosis High concentration PLC PLC G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG IP3_DAG->Ca2_release PI3K_AKT PI3K/AKT Pathway Ca2_release->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Ca2_release->MAPK_ERK Proliferation Cell Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation

References

Methodological & Application

Application Notes & Protocols: Measuring Intracellular Ap4A Levels Using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found in all types of cells, from bacteria to humans.[1] Once considered a mere metabolic byproduct, this compound is now recognized as a critical signaling molecule, or "alarmone," that plays a key role in cellular responses to environmental and physiological stress, including heat shock, oxidative stress, and DNA damage.[1][2][3] Its synthesis is catalyzed by several enzymes, including certain aminoacyl-tRNA synthetases (aaRSs) and DNA ligases.[2][4] Given its involvement in fundamental processes like cell proliferation, apoptosis, and immune response regulation, accurately quantifying intracellular this compound levels is crucial for research in cancer biology, immunology, and drug development.[2][4]

This document provides a detailed protocol for the extraction and quantification of intracellular this compound from cultured mammalian cells using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.

Principle of the Method

The quantification of this compound is achieved through a multi-step process. First, intracellular nucleotides are extracted from cultured cells, typically using an acid precipitation method to lyse the cells and remove proteins.[5][6] The resulting supernatant, containing this compound and other nucleotides, is then neutralized and clarified.

Separation is performed using ion-pair reversed-phase HPLC.[7] Standard reversed-phase columns (e.g., C18) are hydrophobic and have little affinity for highly polar molecules like this compound. To overcome this, an ion-pairing agent, such as a quaternary ammonium salt, is added to the mobile phase.[8][9] This agent contains a hydrophobic tail that adsorbs to the stationary phase and a positively charged head that interacts with the negatively charged phosphate groups of this compound, enhancing retention and allowing for separation from other cellular components.[9] Detection is achieved by monitoring the UV absorbance of the column eluate at approximately 259 nm, the absorbance maximum for adenine.

Experimental Protocols

Protocol 1: Extraction of Intracellular Nucleotides

This protocol is adapted from methods for extracting adenine nucleotides from cultured cells.[5][6]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Perchloric Acid (PCA), 0.4 M, ice-cold

  • Potassium Carbonate (K2CO3), 3 M

  • Cell scrapers

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge (4°C)

  • Syringe filters (0.22 µm pore size)[10][11]

  • HPLC vials

Procedure:

  • Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture dishes (e.g., 10 cm plates).

  • Harvesting: Aspirate the culture medium and immediately wash the cell monolayer twice with 5 mL of ice-cold PBS.

  • Lysis and Deproteinization: Add 500 µL of ice-cold 0.4 M PCA directly to the plate.[5] Scrape the cells quickly and transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Keep the lysate on ice for 10-15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[5]

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. To neutralize the PCA, add 3 M K2CO3 dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.0. A white precipitate of potassium perchlorate will form.[5]

  • Precipitate Removal: Incubate the neutralized sample on ice for 15 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.

  • Final Filtration: Collect the final supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[10][12]

  • Storage: Samples are now ready for HPLC analysis. If not analyzed immediately, store them at -80°C. Before analysis, frozen samples should be thawed and re-filtered.[5]

Protocol 2: HPLC Quantification of this compound

This protocol describes a general IP-RP-HPLC method for nucleotide separation.[7][13]

Materials & Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A (Aqueous Buffer): 100 mM potassium phosphate buffer (pH 6.8) with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.

  • Mobile Phase B (Organic): 100% Acetonitrile or Methanol (HPLC Grade).

  • This compound standard (for calibration curve)

  • HPLC-grade water

Procedure:

  • System Preparation: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Calibration: Prepare a series of this compound standards of known concentrations (e.g., 0.1 µM to 20 µM) in HPLC-grade water. Inject each standard (e.g., 20 µL) and record the peak area at 259 nm. Construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject 20-50 µL of the prepared cell extract into the HPLC system.

  • Elution Gradient: Run a linear gradient to separate this compound from other nucleotides. An example gradient is shown in the data tables below.

  • Data Acquisition: Monitor the absorbance at 259 nm. The retention time of this compound should be identified by comparing it to the retention time of the pure standard.

  • Quantification: Determine the peak area for this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of this compound in the injected sample. Normalize this value to the initial number of cells or total protein content to determine the intracellular concentration.

Data Presentation

Quantitative data and HPLC parameters are summarized in the tables below for clarity and easy reference.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 259 nm
Column Reversed-Phase C18
Dimensions 4.6 mm ID x 150 mm Length
Particle Size 5 µm
Column Temp. 25°C
Injection Vol. 20 µL

Table 2: Mobile Phase Composition and Gradient Program

ComponentDescription
Mobile Phase A 100 mM Potassium Phosphate, 5 mM TBAHS, pH 6.8
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Time (min)% Mobile Phase A% Mobile Phase B
095%5%
2070%30%
2570%30%
3095%5%
4095%5%

Table 3: Typical Quantitative Results for this compound

ParameterTypical Value RangeReference
Basal Intracellular Conc. 0.02 - 1.9 µM[14]
Basal Intracellular Level 0.2 - 0.9 pmol / 10⁶ cells[14]
Limit of Detection (LOD) Sub-picomole range[15]
Retention Time Highly dependent on exact conditions, must be confirmed with standard-

Note: Basal levels can vary significantly between cell lines and under different physiological conditions.[14][16]

Visualizations

Experimental Workflow Diagram

The following diagram outlines the complete workflow from cell culture to data analysis for this compound quantification.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis culture 1. Cell Culture (e.g., Mammalian Cells) wash 2. Harvest & Wash (Ice-cold PBS) culture->wash lyse 3. Lyse & Deproteinize (0.4 M Perchloric Acid) wash->lyse centrifuge1 4. Centrifuge (14,000 x g, 10 min, 4°C) lyse->centrifuge1 neutralize 5. Neutralize Supernatant (3 M K2CO3) centrifuge1->neutralize centrifuge2 6. Centrifuge (Remove KClO4 precipitate) neutralize->centrifuge2 filter 7. Filter Extract (0.22 µm Syringe Filter) centrifuge2->filter inject 8. Inject Sample (C18 Column) filter->inject separate 9. Elute with Gradient (Ion-Pair RP-HPLC) inject->separate detect 10. Detect Signal (UV at 259 nm) separate->detect integrate 11. Integrate Peak Area detect->integrate quantify 12. Quantify Concentration (vs. Calibration Curve) integrate->quantify normalize 13. Normalize Result (per cell number or protein) quantify->normalize

Caption: Workflow for this compound measurement by HPLC.

Simplified this compound Signaling Pathway

This diagram illustrates a simplified pathway where this compound acts as a signaling molecule in the cellular stress response, particularly in modulating the cGAS-STING innate immune pathway.

G stress Cellular Stress (e.g., DNA Damage) lysrs LysRS (Aminoacyl-tRNA Synthetase) stress->lysrs activates This compound This compound Synthesis lysrs->this compound catalyzes sting STING This compound->sting inhibits activation cgas cGAS cgas->sting activates via cGAMP irf3 IRF3 Activation sting->irf3 interferon Type I Interferon Response irf3->interferon dnarna Cytosolic DNA:RNA Hybrids dnarna->cgas activates

Caption: this compound's role in modulating the cGAS-STING pathway.

References

Application Notes and Protocols for the In Vitro Synthesis of Diadenosine Tetraphosphate (Ap4A)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine 5',5'''-P¹,P⁴-tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate found in virtually all cell types, from bacteria to humans. It is increasingly recognized as a critical signaling molecule, or "alarmone," involved in a multitude of cellular processes.[1][2] Under conditions of cellular stress, such as heat shock, oxidative stress, or DNA damage, intracellular concentrations of this compound can rise significantly.[3] This accumulation triggers a cascade of events, including the regulation of gene expression, modulation of immune responses, and control of DNA replication and repair pathways.[3][4][5]

The growing interest in the physiological and pathological roles of this compound has created a demand for reliable methods to produce this molecule in vitro for research and therapeutic development. These application notes provide detailed protocols for the enzymatic synthesis of this compound, its purification, and its characterization, enabling researchers to generate high-quality this compound for their studies.

Methods of In Vitro Synthesis of this compound

This compound can be synthesized both enzymatically and chemically. Enzymatic methods are generally preferred for their high specificity and yield under mild reaction conditions. The two most common enzymatic approaches utilize Lysyl-tRNA Synthetase (or its isoenzyme LysU) and Firefly Luciferase.

Enzymatic Synthesis using Lysyl-tRNA Synthetase (LysRS/LysU)

Aminoacyl-tRNA synthetases (aaRSs) catalyze the attachment of amino acids to their cognate tRNAs. In a side reaction, many aaRSs can also synthesize this compound.[3][6][7][8][9] The reaction proceeds through an enzyme-bound aminoacyl-adenylate intermediate, which then reacts with a second molecule of ATP to form this compound.[7][8][9] The heat-inducible E. coli Lysyl-tRNA synthetase, LysU, is particularly efficient at this synthesis.[3]

Experimental Protocol: this compound Synthesis using LysU

This protocol is adapted from methodologies describing the enzymatic synthesis of this compound analogues using the stress protein LysU.

Materials:

  • Purified E. coli LysU enzyme

  • ATP (Adenosine 5'-triphosphate), sodium salt

  • L-Lysine hydrochloride

  • Zinc Chloride (ZnCl₂)

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Inorganic pyrophosphatase

  • Reaction tubes

  • Water bath or incubator at 37°C

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below. It is recommended to prepare a master mix for multiple reactions.

  • Enzyme Addition: Add the purified LysU enzyme to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time may vary and should be determined empirically, but a typical duration is 2-4 hours.

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.

  • Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein.

  • Supernatant Collection: Carefully collect the supernatant containing the synthesized this compound for purification and analysis.

ComponentFinal ConcentrationRole
Tris-HCl (pH 7.5)50 mMBuffer
ATP5 mMSubstrate
L-Lysine2 mMSubstrate
MgCl₂10 mMCofactor
ZnCl₂100 µMStimulator of this compound synthesis
Inorganic Pyrophosphatase1 U/mLDrives the reaction forward by hydrolyzing pyrophosphate
LysU Enzyme1-5 µMCatalyst

Table 1: Reaction components for this compound synthesis using LysU.

Enzymatic Synthesis using Firefly Luciferase

Firefly luciferase, in the presence of its substrates ATP and luciferin, forms a luciferyl-AMP intermediate. This intermediate can then react with another molecule of ATP to generate this compound.[10][11][12] This method is particularly useful for producing radiolabeled this compound if a labeled ATP precursor is used.[10]

Experimental Protocol: this compound Synthesis using Firefly Luciferase

This protocol is based on established methods for the synthesis of dinucleoside polyphosphates by firefly luciferase.[11]

Materials:

  • Purified Firefly Luciferase

  • ATP (Adenosine 5'-triphosphate), sodium salt

  • D-Luciferin

  • Magnesium Sulfate (MgSO₄)

  • HEPES buffer (pH 7.0)

  • Inorganic pyrophosphatase

  • Reaction tubes

  • Incubator at 30°C

Procedure:

  • Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube with the final concentrations specified in the table below.

  • Initiation: Start the reaction by adding the firefly luciferase enzyme.

  • Incubation: Incubate the mixture at 30°C for 1-2 hours.

  • Termination: Terminate the reaction by boiling for 5 minutes.

  • Clarification: Centrifuge the reaction tube to pellet the denatured enzyme and collect the supernatant.

ComponentFinal ConcentrationRole
HEPES (pH 7.0)25 mMBuffer
ATP2 mMSubstrate
D-Luciferin1 mMSubstrate
MgSO₄10 mMCofactor
Inorganic Pyrophosphatase1 U/mLDrives the reaction forward
Firefly Luciferase0.1 mg/mLCatalyst

Table 2: Reaction components for this compound synthesis using Firefly Luciferase.

Purification of Synthesized this compound

The synthesized this compound can be purified from the reaction mixture using anion-exchange chromatography, which separates molecules based on their net negative charge. Fast Protein Liquid Chromatography (FPLC) with a strong anion-exchange column provides high resolution and reproducibility.

Experimental Protocol: FPLC Purification of this compound

Materials:

  • FPLC system with a UV detector

  • Strong anion-exchange column (e.g., Mono Q or Resource Q)

  • Buffer A: 20 mM Tris-HCl (pH 7.5)

  • Buffer B: 20 mM Tris-HCl (pH 7.5) with 1 M NaCl

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Filter the supernatant from the synthesis reaction through a 0.22 µm syringe filter to remove any remaining particulates.

  • Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

  • Sample Loading: Load the filtered sample onto the equilibrated column.

  • Elution: Elute the bound molecules using a linear gradient of Buffer B. A typical gradient is from 0% to 50% Buffer B over 20 column volumes.

  • Fraction Collection: Collect fractions throughout the elution process. This compound is expected to elute at a specific salt concentration, which can be determined by monitoring the UV absorbance at 259 nm.

  • Analysis of Fractions: Analyze the collected fractions using HPLC or mass spectrometry to identify those containing pure this compound.

  • Pooling and Desalting: Pool the pure this compound fractions and desalt if necessary using a desalting column or dialysis.

Characterization of Synthesized this compound

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for both quantifying and assessing the purity of this compound.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Detection: UV detection at 259 nm.

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of known this compound concentrations.

2. Mass Spectrometry (MS)

Mass spectrometry provides definitive identification of the synthesized molecule by determining its mass-to-charge ratio.

  • Sample Preparation: The purified this compound sample is typically diluted in a suitable solvent, such as a mixture of water and acetonitrile with a small amount of formic acid, for electrospray ionization (ESI).[13][14][15]

  • Analysis: The sample is infused into the mass spectrometer, and the mass spectrum is acquired. The expected monoisotopic mass of this compound (C₂₀H₂₈N₁₀O₁₉P₄) is 836.0404 g/mol . Tandem MS (MS/MS) can be used to further confirm the structure by fragmenting the molecule and analyzing the resulting daughter ions.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to confirm the chemical structure of this compound.

  • Sample Preparation: The purified this compound is lyophilized and redissolved in deuterium oxide (D₂O).[16][17][18][19]

  • Analysis: ¹H, ³¹P, and ¹³C NMR spectra can be acquired. The resulting spectra should be consistent with the known structure of this compound.

Signaling Pathways and Experimental Workflows

This compound Synthesis and Signaling Pathway

This compound synthesis is a key step in cellular stress responses. The following diagram illustrates the general enzymatic synthesis of this compound and its role in the LysRS-MITF signaling pathway.

G cluster_synthesis This compound Synthesis cluster_signaling MITF Signaling Pathway ATP1 ATP LysRS Lysyl-tRNA Synthetase (LysRS) ATP1->LysRS Lys_AMP Lysyl-AMP Intermediate LysRS->Lys_AMP + L-Lysine Ap4A_synth This compound Lys_AMP->Ap4A_synth + ATP ATP2 ATP ATP2->Lys_AMP Ap4A_signal This compound Ap4A_synth->Ap4A_signal HINT1 HINT1 Ap4A_signal->HINT1 MITF MITF HINT1->MITF releases MITF_HINT1 MITF-HINT1 Complex (Inactive) HINT1->MITF_HINT1 Gene_exp Gene Expression (Proliferation, Migration) MITF->Gene_exp activates MITF->MITF_HINT1

Caption: Enzymatic synthesis of this compound and its role in activating MITF-mediated gene expression.

Experimental Workflow for this compound Synthesis and Analysis

The following diagram outlines the complete workflow from synthesis to characterization of this compound.

G cluster_workflow Experimental Workflow start Start: Reagents synthesis Enzymatic Synthesis (LysRS or Luciferase) start->synthesis purification Purification (Anion-Exchange FPLC) synthesis->purification characterization Characterization (HPLC, MS, NMR) purification->characterization final_product Pure this compound characterization->final_product

Caption: A streamlined workflow for the in vitro synthesis and analysis of this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the in vitro synthesis, purification, and characterization of this compound. By utilizing these methods, researchers can produce high-quality this compound to further investigate its diverse roles in cellular signaling and its potential as a therapeutic target. The ability to reliably synthesize this compound is a crucial step in advancing our understanding of its function in health and disease.

References

Application Notes and Protocols for Radiolabeled Ap4A Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that acts as a signaling molecule in a variety of cellular processes, including stress responses, cell proliferation, and apoptosis.[1][2][3] It exerts its effects by binding to specific receptors, primarily subtypes of the P2Y purinergic receptor family, and by modulating the activity of intracellular proteins.[4][5] The use of radiolabeled this compound, such as [³H]this compound, in binding assays is a powerful technique to characterize the interaction of this compound with its binding partners, to screen for novel therapeutic agents that target this compound signaling pathways, and to elucidate the physiological and pathological roles of this enigmatic molecule.

These application notes provide detailed protocols for conducting radiolabeled this compound binding assays, along with summaries of quantitative data and visualizations of relevant signaling pathways to facilitate experimental design and data interpretation.

Data Presentation

Table 1: Binding Characteristics of [³H]this compound in Cultured Chromaffin Cells

This table summarizes the binding parameters of [³H]this compound to two distinct high-affinity binding sites identified on cultured chromaffin cells.

Binding SiteDissociation Constant (Kd)Maximum Binding Capacity (Bmax)
Very High Affinity8 ± 0.65 x 10⁻¹¹ M5420 ± 450 sites/cell
High Affinity5.6 ± 0.53 x 10⁻⁹ M~70,000 sites/cell
Data sourced from Pintor et al.[4][6]
Table 2: Inhibitory Constants (Ki) of Various Ligands for [³H]this compound Binding Sites in Chromaffin Cells

This table presents the Ki values for the displacement of [³H]this compound by other diadenosine polyphosphates and ATP analogues at the two identified binding sites.

LigandKi (Very High Affinity Site)Ki (High Affinity Site)
Diadenosine Polyphosphates
Ap3A1.0 nM0.5 µM
This compound0.013 nM0.13 µM
Ap5A0.013 nM0.062 µM
Ap6A0.013 nM0.75 µM
ATP Analogues
ADP-β-S0.075 nM0.125 µM
AMP-PNP0.2 nM0.5 µM
α,β-MeATP0.75 nM0.9 µM
Data sourced from Pintor et al.[4][5]

Signaling Pathways

LysRS-Ap4A-MITF Signaling Pathway

Under cellular stress, Lysyl-tRNA synthetase (LysRS) can be phosphorylated, leading to a conformational change that switches its function from protein synthesis to the production of this compound.[2] This newly synthesized this compound then acts as a second messenger, binding to the Histidine Triad Nucleotide-Binding Protein 1 (HINT1). This binding event causes the dissociation of HINT1 from the Microphthalmia-associated Transcription Factor (MITF), allowing MITF to translocate to the nucleus and activate the transcription of its target genes involved in cellular proliferation and migration.[2][3][4][7]

Caption: LysRS-Ap4A-MITF Signaling Pathway.

This compound Interaction with P2Y Receptors

Extracellular this compound can bind to P2Y purinergic receptors, which are G-protein coupled receptors (GPCRs). Upon binding, the receptor activates associated G-proteins (e.g., Gq/11), which in turn stimulate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.

Ap4A_P2Y_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound P2Y P2Y Receptor This compound->P2Y Binding G_protein Gq/11 P2Y->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_stores Ca²⁺ Stores IP3->Ca_stores Binding PKC PKC DAG->PKC Activation Ca_release ↑ [Ca²⁺]i Ca_stores->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: this compound Signaling through P2Y Receptors.

Experimental Protocols

Experimental Workflow: Radioligand Binding Assay (Filtration Method)

The following diagram outlines the general workflow for a radioligand binding assay using the filtration method to separate bound from free radiolabeled this compound.

Binding_Assay_Workflow Prep Prepare Receptor Source (Cell Membranes or Whole Cells) Incubation Incubate Receptor with [³H]this compound ± Competitor Prep->Incubation Filtration Rapid Filtration through Glass Fiber Filter Incubation->Filtration Washing Wash Filter to Remove Unbound Ligand Filtration->Washing Counting Quantify Radioactivity on Filter (Scintillation Counting) Washing->Counting Analysis Data Analysis (Kd, Bmax, Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Protocol 1: Preparation of Cell Membranes

This protocol describes the preparation of crude cell membranes from cultured cells or tissues, which can be used as the receptor source for the binding assay.

Materials:

  • Cultured cells or tissue sample

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose

  • Centrifuge and rotor capable of 20,000 x g at 4°C

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Harvest cells or mince tissue and wash with ice-cold PBS.

  • Resuspend the cell pellet or tissue in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the suspension on ice until cells are completely lysed.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Protocol 2: Saturation Binding Assay with [³H]this compound

This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound.

Materials:

  • Prepared cell membranes (from Protocol 1) or whole cells

  • [³H]this compound (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: Ice-cold Binding Buffer

  • 96-well filter plates with glass fiber filters (e.g., GF/C)

  • Vacuum filtration manifold

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Thaw the membrane preparation on ice and dilute to the desired concentration in Binding Buffer.

  • Prepare serial dilutions of [³H]this compound in Binding Buffer (e.g., 0.01 nM to 100 nM).

  • Set up the assay in a 96-well plate in triplicate for each concentration.

    • Total Binding: Add cell membranes/whole cells, and the corresponding dilution of [³H]this compound.

    • Non-specific Binding: Add cell membranes/whole cells, the corresponding dilution of [³H]this compound, and a high concentration of unlabeled this compound (e.g., 10 µM).

  • Bring the final reaction volume to 250 µL with Binding Buffer.

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-wetted filter plate using a vacuum manifold.

  • Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer.

  • Dry the filter plate.

  • Add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each [³H]this compound concentration.

    • Plot specific binding versus the concentration of [³H]this compound.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay

This protocol is used to determine the affinity (Ki) of unlabeled test compounds that compete with [³H]this compound for binding to its receptor.

Materials:

  • Same as for Saturation Binding Assay

  • Unlabeled test compounds

Procedure:

  • Thaw the membrane preparation on ice and dilute to the desired concentration in Binding Buffer.

  • Prepare serial dilutions of the unlabeled test compound in Binding Buffer.

  • Set up the assay in a 96-well plate in triplicate.

    • Total Binding: Add cell membranes/whole cells and a fixed concentration of [³H]this compound (typically at or near its Kd value).

    • Non-specific Binding: Add cell membranes/whole cells, the fixed concentration of [³H]this compound, and a high concentration of unlabeled this compound.

    • Competition: Add cell membranes/whole cells, the fixed concentration of [³H]this compound, and the serial dilutions of the test compound.

  • Follow steps 4-10 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]this compound binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]this compound used and Kd is the dissociation constant of [³H]this compound.

References

Techniques for Identifying Ap4A Protein Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleotide that acts as a signaling molecule in a variety of cellular processes, including stress responses, cell proliferation, and DNA replication.[1][2] The identification of its protein targets is crucial for understanding its biological functions and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the identification and characterization of this compound-binding proteins.

Application Notes

The selection of a suitable technique for identifying this compound protein targets depends on the specific research question, the nature of the target protein, and the available resources.

  • Affinity Chromatography is a robust method for isolating proteins that bind to this compound with relatively high affinity. This technique utilizes this compound immobilized on a solid support to capture interacting proteins from a complex biological sample, such as a cell lysate. It is particularly useful for the initial discovery of novel this compound-binding proteins.

  • Photoaffinity Labeling offers a powerful approach to covalently crosslink this compound to its binding partners. This method employs a chemically modified this compound analog containing a photoreactive group. Upon photoactivation, a covalent bond is formed between the analog and the target protein, enabling the capture and identification of even transient or low-affinity interactions.

  • Mass Spectrometry is an indispensable tool for the definitive identification of proteins isolated through affinity-based methods. Following enrichment of this compound-binding proteins, mass spectrometry-based proteomic analysis provides high-confidence identification and can also offer insights into post-translational modifications.

Quantitative Data on this compound Protein Interactions

The following table summarizes known binding affinities of this compound and its analogs to various protein targets. This data is essential for designing experiments and interpreting results.

Target Protein/ReceptorLigandCell Type/OrganismBinding Affinity (Kd or Ki)Reference
High-affinity site[³H]-Ap4ACultured chromaffin cellsKd: 8 ± 0.65 x 10⁻¹¹ M[3][4]
High-affinity siteThis compoundCultured chromaffin cellsKi: 0.013 nM[3][4]
Low-affinity site[³H]-Ap4ACultured chromaffin cellsKd: 5.6 ± 0.53 x 10⁻⁹ M[3][4]
Low-affinity siteThis compoundCultured chromaffin cellsKi: 0.13 µM[3][4]
High-affinity site[³H]-Ap4ARat brain synaptic terminalsKd: 0.10 ± 0.014 nM[5]
High-affinity siteThis compoundRat brain synaptic terminalsKi: 0.017 nM[5]
Low-affinity siteThis compoundRat brain synaptic terminalsKi: 0.57 ± 0.09 µM[5]
This compound binding proteinThis compoundHuman HeLa cellsKd: 0.25 µM[6]
P2Y-like receptor[²-³H]this compoundRat liver cell membranesDisplaced by this compound[7]

Experimental Protocols

Affinity Chromatography using this compound-Sepharose

This protocol describes the enrichment of this compound-binding proteins from a cell lysate using this compound chemically coupled to a Sepharose matrix.

Materials:

  • This compound-Sepharose or CNBr-activated Sepharose 4B for custom coupling

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)

  • Elution Buffer (e.g., Wash Buffer containing 1 mM this compound, or a high salt buffer like 50 mM Tris-HCl pH 7.5, 1 M NaCl)

  • Spin columns or chromatography columns

Protocol:

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer for 30 minutes with gentle agitation.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • Equilibration of this compound-Sepharose:

    • If using lyophilized Sepharose, swell the required amount in distilled water.[8]

    • Wash the this compound-Sepharose beads three times with 10 column volumes of Wash Buffer.[9]

  • Binding of Proteins to the Matrix:

    • Incubate the clarified cell lysate with the equilibrated this compound-Sepharose beads. The amount of lysate will depend on the expression level of the target protein and the binding capacity of the resin. A general starting point is 1-5 mg of total protein per 50 µL of bead slurry.

    • Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads by centrifugation at 500 x g for 1 minute.

    • Remove the supernatant (flow-through) and wash the beads three to five times with 10-20 column volumes of ice-cold Wash Buffer.

  • Elution:

    • Competitive Elution: Add 2-3 bead volumes of Elution Buffer containing free this compound (e.g., 1 mM) to the beads and incubate for 30 minutes at 4°C with gentle agitation.

    • High Salt Elution: Alternatively, use a high salt buffer to disrupt ionic interactions.

    • Collect the eluted proteins by centrifugation. Repeat the elution step to maximize recovery.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.

    • Excise protein bands of interest for identification by mass spectrometry.

Photoaffinity Labeling of this compound Targets

This protocol outlines the use of an this compound analog containing a photoreactive group (e.g., 8-azido-Ap4A) to covalently label binding proteins.

Materials:

  • Photoreactive this compound analog (e.g., 8-azido-Ap4A)[10]

  • Cell lysate or purified protein fraction

  • UV lamp (e.g., 254 nm or 365 nm, depending on the photoprobe)

  • Streptavidin-agarose beads (if using a biotinylated photoprobe)

  • Buffers as described for Affinity Chromatography

Protocol:

  • Incubation:

    • Incubate the cell lysate or protein sample with the photoreactive this compound analog in the dark. The concentration of the probe should be optimized, but a starting point is typically in the low micromolar range.

    • Incubate for 15-30 minutes on ice to allow for binding.

  • UV Crosslinking:

    • Place the sample on ice and irradiate with UV light for a specified time (e.g., 5-20 minutes). The optimal wavelength and duration of irradiation should be determined empirically.[11]

  • Enrichment of Labeled Proteins (for biotinylated probes):

    • Add streptavidin-agarose beads to the UV-irradiated sample.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and visualize by autoradiography (if using a radiolabeled probe) or Western blotting with an anti-biotin antibody.

    • Identify the labeled proteins by mass spectrometry.

Protein Identification by Mass Spectrometry

This protocol provides a general workflow for identifying proteins enriched by the methods described above.

Materials:

  • Enriched protein sample

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)

  • Formic acid, acetonitrile

  • LC-MS/MS instrument

Protocol:

  • SDS-PAGE and In-Gel Digestion:

    • Separate the enriched protein sample by 1D SDS-PAGE.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).

    • Excise the protein band(s) of interest.[2]

    • Destain, reduce, and alkylate the proteins within the gel pieces.

    • Digest the proteins overnight with trypsin.[2]

    • Extract the resulting peptides from the gel pieces.[12]

  • LC-MS/MS Analysis:

    • Desalt and concentrate the extracted peptides using a C18 ZipTip or equivalent.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra by searching against a protein sequence database.[13]

    • Validate the protein identifications and perform further bioinformatic analysis to understand their potential role in this compound signaling.

Visualizations

Ap4A_Signaling_Pathway cluster_0 Cellular Stress cluster_1 This compound Synthesis cluster_2 Transcriptional Regulation Stress Oxidative Stress, Heat Shock, etc. LysRS Lysyl-tRNA Synthetase (LysRS) Stress->LysRS activates This compound This compound LysRS->this compound synthesizes ATP ATP ATP->LysRS HINT1 HINT1 This compound->HINT1 binds to Complex HINT1-MITF (Inactive Complex) This compound->Complex dissociates HINT1->Complex MITF MITF Gene Target Genes MITF->Gene activates transcription MITF->Complex Complex->MITF releases

This compound-HINT1-MITF Signaling Pathway.

Affinity_Chromatography_Workflow Lysate Cell Lysate Bind Incubate and Bind Lysate->Bind Column This compound-Sepharose Column Column->Bind Wash Wash to Remove Non-specific Binders Bind->Wash Elute Elute with Free this compound or High Salt Wash->Elute Analysis SDS-PAGE and Mass Spectrometry Elute->Analysis

Affinity Chromatography Workflow.

Photoaffinity_Labeling_Workflow Lysate Cell Lysate Incubate Incubate in Dark Lysate->Incubate Probe Photoreactive this compound Analog (e.g., 8-azido-Ap4A) Probe->Incubate UV UV Irradiation Incubate->UV Enrich Enrich Labeled Proteins (e.g., Streptavidin Beads) UV->Enrich Analysis SDS-PAGE and Mass Spectrometry Enrich->Analysis

Photoaffinity Labeling Workflow.

References

Application of Diadenosine Tetraphosphate (Ap4A) Analogs in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has emerged as a crucial signaling molecule involved in a multitude of cellular processes, including stress responses, DNA replication, and apoptosis.[1][2] The enzymes that regulate the intracellular concentration of this compound are therefore of significant interest as potential therapeutic targets. The study of these enzymes has been greatly facilitated by the use of synthetic this compound analogs. These analogs, which feature modifications to the polyphosphate chain or the adenosine moieties, serve as valuable tools to probe enzyme mechanisms, identify potent and specific inhibitors, and develop novel therapeutic agents.[3][4][5] This document provides detailed application notes and protocols for the use of this compound analogs in enzymatic studies, with a focus on asymmetrical and symmetrical this compound hydrolases, and this compound phosphorylase.

Key Enzymes in this compound Metabolism

The intracellular levels of this compound are tightly regulated by a balance between its synthesis and degradation.[1] Key enzymes involved in its breakdown include:

  • Asymmetrical this compound Hydrolase (NUDT2): This enzyme, also known as this compound pyrophosphatase, hydrolyzes this compound to produce ATP and AMP.[6][7] It is a member of the NUDIX hydrolase family.[7]

  • Symmetrical this compound Hydrolase (ApaH): Found in some bacteria, this enzyme cleaves this compound symmetrically to yield two molecules of ADP.[6][7]

  • This compound Phosphorylase: This enzyme catalyzes the phosphorolytic cleavage of this compound in the presence of inorganic phosphate (Pi) to produce ADP and ATP.[8]

Application Notes: Utilizing this compound Analogs in Enzymatic Assays

This compound analogs are indispensable tools for characterizing the enzymes involved in this compound metabolism. They can be broadly categorized based on their application:

  • Enzyme Inhibitors: Many analogs are designed to be resistant to hydrolysis and act as competitive or non-competitive inhibitors. These are crucial for studying enzyme kinetics, determining active site architecture, and for the development of potential therapeutics.[3][9] Methylenebisphosphonate analogs, where a methylene group replaces a bridging oxygen in the phosphate chain, are particularly effective inhibitors of this compound hydrolases.[3]

  • Alternative Substrates: Some analogs can be processed by the enzymes, but at different rates compared to this compound. Studying the kinetics of their hydrolysis provides insights into the substrate specificity and catalytic mechanism of the enzyme.[8][10]

  • Probes for Structural Studies: Stable analogs that bind to the active site without being hydrolyzed are invaluable for co-crystallization studies, enabling the detailed structural analysis of enzyme-ligand interactions.[4]

  • Chromogenic and Fluorogenic Substrates: Analogs containing chromogenic or fluorogenic reporters can be used to develop continuous and high-throughput assays for enzyme activity, facilitating inhibitor screening.[3]

Quantitative Data on this compound Analog-Enzyme Interactions

The following tables summarize the inhibitory constants (Ki) and other kinetic parameters for various this compound analogs against key enzymes in this compound metabolism.

Table 1: Inhibitory Constants (Ki) of this compound Analogs for Asymmetrical this compound Hydrolases

AnalogEnzyme SourceKi (nM)Reference
ppCH2ppAHuman1.6[1]
pCH2pppAHuman2.3[1]
ppCH2ppALupin30[1]
pCH2pppALupin34[1]

Table 2: Kinetic Parameters of Phosphorothioate Analogs of this compound with this compound-Degrading Enzymes

AnalogEnzymeRelative Velocity of Formation/Degradation (this compound = 1)Km (mM)Reference
(Sp)this compoundαSE. coli Lysyl-tRNA Synthetase0.380.48[2]
(Rp)this compoundαSE. coli Lysyl-tRNA Synthetase0.151.34[2]
(Sp)this compoundαSYeast this compound Phosphorylase0.15-[2]
(Rp)this compoundαSYeast this compound Phosphorylase0.60-[2]
(Rp)this compoundαSYellow Lupin Asymmetrical this compound HydrolaseHigher than (Sp) isomer-[2]
(Rp)this compoundαSE. coli Symmetrical this compound HydrolaseHigher than (Sp) isomer-[2]
(Rp)this compoundαSS. cerevisiae this compound PhosphorylaseHigher than (Sp) isomer-[2]

Table 3: Inhibition of ADP-Induced Platelet Aggregation by this compound Analogs

AnalogIC50 (µM)Reference
AppCHFppAPotent inhibitor[3][9]
ApSppSpAGood inhibitory effect[3][9]
ApSpCHFpSpAGood inhibitory effect[3][9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Cellular stress triggers the synthesis of this compound, which then acts as a second messenger to modulate various downstream pathways, including those involved in DNA repair, cell cycle control, and immune responses.[6]

Ap4A_Signaling_Pathway Stress Cellular Stress (e.g., Oxidative, Genotoxic) LysRS Lysyl-tRNA Synthetase (and other synthetases) Stress->LysRS activates This compound This compound LysRS->this compound synthesizes NUDT2 Asymmetrical Hydrolase (NUDT2) This compound->NUDT2 substrate ApaH Symmetrical Hydrolase (ApaH) This compound->ApaH substrate Downstream Downstream Effectors (e.g., MITF, HINT1) This compound->Downstream activates ATP_AMP ATP + AMP NUDT2->ATP_AMP hydrolyzes to ADP 2 ADP ApaH->ADP hydrolyzes to Response Cellular Responses (DNA Repair, Apoptosis, etc.) Downstream->Response

This compound signaling pathway overview.
Experimental Workflow for Screening this compound Analog Inhibitors

A typical workflow for identifying and characterizing inhibitors of this compound-metabolizing enzymes involves a primary screen followed by secondary assays to determine potency and mechanism of action.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Mechanism of Action Compound This compound Analog Library Assay High-Throughput Assay (e.g., Malachite Green) Compound->Assay Enzyme Purified Enzyme (e.g., NUDT2) Enzyme->Assay Hits Initial Hits Assay->Hits DoseResponse Dose-Response Curves Hits->DoseResponse Kinetic Enzyme Kinetic Studies Hits->Kinetic IC50 IC50 Determination DoseResponse->IC50 Mechanism Mechanism of Inhibition Studies (e.g., Competitive, Non-competitive) IC50->Mechanism Ki Ki Determination Kinetic->Ki Ki->Mechanism Lead Lead Compounds Mechanism->Lead

Workflow for this compound analog inhibitor screening.

Experimental Protocols

Malachite Green Assay for this compound Hydrolase Activity

This colorimetric assay measures the amount of inorganic phosphate (Pi) released upon the hydrolysis of this compound. It is a robust and sensitive endpoint assay suitable for high-throughput screening.

Materials:

  • Purified this compound hydrolase (e.g., recombinant human NUDT2)

  • This compound sodium salt

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Add Triton X-100 to a final concentration of 0.01% (v/v). This reagent should be prepared fresh daily.

  • Phosphate Standard: 1 M KH2PO4 stock solution.

  • 96-well clear flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Phosphate Standard Curve:

    • Prepare a series of dilutions of the phosphate standard in Assay Buffer ranging from 0 to 100 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate in triplicate.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing Assay Buffer and this compound at a concentration close to its Km (if known) or at a concentration of 10-50 µM.

    • Add 25 µL of the reaction mixture to the wells of the 96-well plate.

    • To initiate the reaction, add 25 µL of diluted this compound hydrolase to each well. For negative controls, add 25 µL of Assay Buffer without the enzyme.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Color Development:

    • Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.[11][12]

  • Measurement:

    • Measure the absorbance at 620-640 nm using a microplate reader.[13]

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Plot the standard curve of absorbance versus phosphate concentration.

    • Determine the concentration of phosphate released in the enzymatic reactions from the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of Pi released/min/mg of enzyme).

HPLC-Based Assay for this compound Hydrolase Activity

This method allows for the direct monitoring of the substrate (this compound) and the products (ATP and AMP or two ADP), providing a more detailed kinetic analysis.

Materials:

  • Purified this compound hydrolase

  • This compound, ATP, and AMP standards

  • Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM DTT

  • Quenching Solution: 0.1 M HCl or 1 M perchloric acid

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1 M potassium phosphate buffer (pH 6.5)

  • Mobile Phase B: 100% Methanol

  • UV detector

Procedure:

  • Enzyme Reaction:

    • Set up reaction mixtures in microcentrifuge tubes containing Reaction Buffer and varying concentrations of this compound.

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme. The final reaction volume is typically 50-100 µL.

    • At specific time points, stop the reaction by adding an equal volume of Quenching Solution.

    • Centrifuge the quenched reactions at high speed for 5-10 minutes to pellet any precipitated protein.

  • HPLC Analysis:

    • Inject a defined volume of the supernatant onto the C18 column.

    • Separate the nucleotides using a gradient of Mobile Phase B in Mobile Phase A. A typical gradient might be from 0% to 50% B over 20 minutes.

    • Monitor the elution of this compound, ATP, and AMP by measuring the absorbance at 254 nm.

    • Quantify the amount of each nucleotide by comparing the peak areas to those of known standards.

  • Data Analysis:

    • Calculate the rate of this compound disappearance and the rate of product formation.

    • For kinetic analysis, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibitor studies, perform the assay in the presence of various concentrations of the this compound analog and determine the Ki value.

Platelet Aggregation Assay

This assay is used to evaluate the effect of this compound analogs on platelet function, which is relevant for their potential as antithrombotic agents.[3][9]

Materials:

  • Freshly drawn human blood collected in sodium citrate.

  • Platelet-rich plasma (PRP) prepared by centrifugation.

  • ADP (adenosine diphosphate) as an aggregating agent.

  • This compound analog solutions at various concentrations.

  • Platelet aggregometer.

Procedure:

  • PRP Preparation:

    • Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Keep the PRP at room temperature and use it within 2-3 hours.

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Place a cuvette with PRP in the aggregometer and establish a baseline reading.

    • Add a specific concentration of the this compound analog to the PRP and incubate for a short period (e.g., 1-2 minutes).

    • Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5 µM).

    • Record the change in light transmission for several minutes. The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis:

    • Measure the maximum aggregation percentage for each concentration of the this compound analog.

    • Plot the percentage of inhibition of aggregation against the log of the analog concentration.

    • Determine the IC50 value, which is the concentration of the analog that inhibits 50% of the ADP-induced platelet aggregation.[14]

Conclusion

This compound analogs are powerful and versatile tools for the investigation of enzymes involved in this compound metabolism. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the fundamental biology of this compound signaling and for the development of novel therapeutic agents targeting this pathway. The use of a combination of enzymatic assays, kinetic analysis, and cellular functional assays will continue to advance our knowledge in this exciting field.

References

Application Notes and Protocols for Inducing Diadenosine Tetraphosphate (Ap4A) Accumulation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that has emerged as a critical signaling molecule involved in various cellular processes, including stress responses, DNA replication, and apoptosis. Under normal physiological conditions, the intracellular concentration of this compound is kept at a low basal level. However, in response to a variety of cellular stresses, its concentration can increase significantly, suggesting its role as an "alarmone" that signals cellular distress. Understanding the mechanisms that lead to this compound accumulation is crucial for elucidating its physiological functions and for the development of novel therapeutic strategies.

These application notes provide detailed methodologies for inducing and quantifying this compound accumulation in mammalian cell cultures through both genetic and stress-induced approaches. The protocols are based on established methods from the scientific literature and are intended to provide a practical guide for researchers in this field.

Methods for Inducing this compound Accumulation

There are two primary approaches to induce the accumulation of this compound in cell culture:

  • Genetic Manipulation: This involves the targeted disruption of genes encoding for enzymes that degrade this compound. The primary enzyme responsible for maintaining low intracellular this compound levels is the Nudix (Nucleoside diphosphate linked moiety X)-type motif 2 (NUDT2) hydrolase.

  • Induction of Cellular Stress: Exposing cells to various environmental or chemical stressors can trigger a significant increase in intracellular this compound levels. Common stressors include heat shock, oxidative stress, and exposure to certain chemicals.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound accumulation achieved through different induction methods in various mammalian cell lines.

Table 1: Genetic Induction of this compound Accumulation

MethodCell LineFold Increase in this compoundBasal this compound Level (pmol/10⁶ cells)Induced this compound Level (pmol/10⁶ cells)Reference
NUDT2 Gene Disruption (Knockout)KBM-7175-fold0.21 ± 0.0236.9 ± 0.3[1][2]

Table 2: Stress-Induced this compound Accumulation

StressorCell LineFold Increase in this compoundTreatment ConditionsReference
Heat ShockHEK293T~2.5-fold43°C[3]
Oxidative Stress (H₂O₂)HEK293T~2.5-fold50 µM H₂O₂[4][5]
Oxidative Stress (Menadione)HEK293TIncreased levelsNot specified
HypoxiaP. polycephalum6- to 7-foldNot specified
Cadmium Chloride (CdCl₂)Drosophila cells>100-fold1 mM
EthanolMammalian cellsIncreased levelsNot specified
ArseniteMammalian cellsIncreased levelsNot specified

Signaling Pathway

The accumulation of this compound can trigger specific signaling cascades. One of the well-characterized pathways involves Lysyl-tRNA synthetase (LysRS), Histidine Triad Nucleotide Binding Protein 1 (HINT1), and the Microphthalmia-associated Transcription Factor (MITF).

Experimental_Workflow cluster_induction Induction Method cluster_processing Sample Processing & Analysis start Start with Cultured Cells stress Apply Cellular Stress (e.g., Heat Shock, H₂O₂) start->stress genetic Genetic Manipulation (e.g., NUDT2 Knockdown/Knockout) start->genetic harvest Harvest Cells stress->harvest genetic->harvest extract Extract this compound harvest->extract quantify Quantify this compound (Luminometry or LC-MS/MS) extract->quantify analysis Data Analysis quantify->analysis

References

Experimental Models for Studying Diadenosine Tetraphosphate (Ap4A) Function In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule implicated in a variety of physiological and pathological processes, including cellular stress responses, DNA replication, immune modulation, and neurotransmission.[1][2] Long considered a mere metabolic byproduct, this compound is now recognized as a critical intracellular and extracellular signaling entity, or "alarmone," that helps orchestrate cellular responses to environmental challenges.[1][2] Its concentration within cells is tightly regulated under normal conditions but can fluctuate dramatically in response to stressors like DNA damage, nutrient deprivation, or oncogenic transformation.[1] Understanding the in vivo functions of this compound is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.

These application notes provide an overview of key in vivo experimental models used to investigate the function of this compound. Detailed protocols for selected models are provided to guide researchers in their experimental design.

Key In Vivo Experimental Models

Several in vivo models have been instrumental in uncovering the physiological and pathological roles of this compound. These models primarily focus on genetic manipulation of this compound metabolism or the administration of exogenous this compound in disease contexts.

Transgenic Mouse Model: Conditional Knockout of this compound Hydrolase (Nudt2) in Dendritic Cells

To investigate the cell-specific functions of intracellular this compound, a powerful approach is the use of transgenic mice with a conditional knockout of the primary this compound hydrolase, Nudt2. Nudt2 is an enzyme that asymmetrically hydrolyzes this compound into ATP and AMP.[3][4] By using the Cre-loxP system, the Nudt2 gene can be specifically deleted in a particular cell type, leading to an accumulation of endogenous this compound in those cells.

A notable example is the generation of mice with a specific deletion of Nudt2 in CD11c-expressing cells (CD11c-Cre/Nudt2fl/fl), which primarily include dendritic cells (DCs).[5][6] This model has been crucial in demonstrating the role of this compound in regulating DC motility and antigen presentation.[6]

Logical Relationship of the Nudt2 Conditional Knockout Model

Nudt2_flox Nudt2 Floxed Allele (loxP sites flanking Nudt2 gene) Crossing Genetic Cross Nudt2_flox->Crossing CD11c_Cre CD11c-Cre Transgene (Cre recombinase expression in dendritic cells) CD11c_Cre->Crossing Offspring CD11c-Cre/Nudt2 fl/fl Offspring Crossing->Offspring Cre_expression Cre Recombinase Expression in CD11c+ cells Offspring->Cre_expression Nudt2_deletion Nudt2 Gene Deletion in Dendritic Cells Cre_expression->Nudt2_deletion Ap4A_accumulation Increased Intracellular this compound in Dendritic Cells Nudt2_deletion->Ap4A_accumulation Phenotype Altered Dendritic Cell Function (e.g., increased motility) Ap4A_accumulation->Phenotype

Caption: Generation and outcome of the CD11c-Cre/Nudt2 conditional knockout mouse model.

Spinal Cord Injury (SCI) Mouse Model

Traumatic spinal cord injury (SCI) leads to a secondary wave of cell death, partly mediated by excitotoxicity from the massive release of molecules like ATP.[2][7] this compound has been investigated for its neuroprotective potential in this context.[2][7] The contusive SCI model in mice is a widely used and clinically relevant model to study the pathophysiology of SCI and to test potential therapeutic interventions.[8][9]

Experimental Workflow for the SCI Model

cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Post-Injury Analysis Anesthesia Anesthesia Laminectomy Laminectomy (T9-T11) Anesthesia->Laminectomy Contusion Spinal Cord Contusion (Impactor Device) Laminectomy->Contusion Ap4A_admin This compound Administration (e.g., intraperitoneal) Contusion->Ap4A_admin Vehicle_admin Vehicle Control Administration Contusion->Vehicle_admin Behavioral Behavioral Assessment (e.g., BMS score) Ap4A_admin->Behavioral Histology Histological Analysis (Tissue Sparing, Lesion Volume) Ap4A_admin->Histology Biochemical Biochemical Analysis (this compound levels, Inflammatory markers) Ap4A_admin->Biochemical Vehicle_admin->Behavioral Vehicle_admin->Histology Vehicle_admin->Biochemical

Caption: Workflow for investigating the therapeutic potential of this compound in a mouse model of spinal cord injury.

Cancer Xenograft Models

This compound has been implicated in cancer progression, with roles in angiogenesis, tumor cell proliferation, and the tumor stress response.[5][10][11] In vivo pharmacology models, such as patient-derived xenografts (PDXs) or cell line-derived xenografts, are essential for evaluating the therapeutic potential of targeting this compound signaling pathways.[12][13][14] These models involve the implantation of human tumor cells or tissues into immunodeficient mice.[15]

This compound Signaling in the Tumor Microenvironment

cluster_effects Downstream Effects This compound This compound Tumor_Cell Tumor Cell This compound->Tumor_Cell P2 Receptors Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell P2X1 Receptors Immune_Cell Immune Cell (e.g., Dendritic Cell) This compound->Immune_Cell Proliferation Proliferation Tumor_Cell->Proliferation Survival Stress Survival Tumor_Cell->Survival Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Immune_Modulation Immune Modulation Immune_Cell->Immune_Modulation

References

Application Notes and Protocols for Studying Ap4A Metabolism Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule, or "alarmone," found across all domains of life, from bacteria to humans.[1][2] Its intracellular concentrations are dynamically regulated in response to various cellular stresses, including oxidative, heat, and genotoxic stress.[1][3] this compound is implicated in a range of cellular processes, such as cell cycle regulation, DNA replication and repair, and immune responses.[3][4] The metabolism of this compound is tightly controlled by synthesizing enzymes, primarily aminoacyl-tRNA synthetases (aaRS), and degrading enzymes, predominantly Nudix hydrolases.[4][5]

The CRISPR-Cas9 system offers a powerful and precise tool for functional genomics, allowing for targeted gene knockouts to elucidate the roles of specific proteins in metabolic pathways.[6][7] By disrupting genes responsible for this compound synthesis or degradation, researchers can modulate intracellular this compound levels and study the downstream physiological consequences. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the function of genes involved in this compound metabolism, with a primary focus on Nudix Hydrolase 2 (NUDT2), a key enzyme responsible for this compound degradation.[8][9]

Application Note 1: Gene Identification and Targeting Strategy

To study this compound metabolism, the logical first step is to identify and target the key enzymes that regulate its intracellular concentration. The cellular balance of this compound is maintained by its synthesis and degradation.[4] The primary degradation pathway in human cells is catalyzed by the NUDT2 enzyme, which asymmetrically hydrolyzes this compound into ATP and AMP.[8][10] Therefore, knocking out the NUDT2 gene is an effective strategy to induce the accumulation of intracellular this compound, allowing for the study of its signaling functions.[2][11]

Table 1: Key Genes in Human this compound Metabolism

Gene Symbol Protein Name Primary Function in this compound Metabolism
NUDT2 Nudix Hydrolase 2 (this compound hydrolase) Asymmetrically hydrolyzes this compound to ATP and AMP, controlling basal levels.[8][9][10]
KARS1 / LARS1 etc. Aminoacyl-tRNA Synthetases (e.g., LysRS) Synthesizes this compound as a side reaction, particularly under stress conditions.[2][3][5]

| HINT1 | Histidine Triad Nucleotide Binding Protein 1 | Binds this compound, acting as an intracellular receptor or effector protein.[2] |

Protocol 1: CRISPR-Cas9 Mediated Knockout of NUDT2 in Mammalian Cells

This protocol describes a general workflow for generating a stable NUDT2 knockout cell line using CRISPR-Cas9 technology delivered via a lentiviral vector.

CRISPR_Workflow sgRNA_Design sgRNA Design & Selection Vector_Cloning sgRNA Cloning into Lentiviral Vector sgRNA_Design->Vector_Cloning Lentivirus_Production Lentivirus Production Vector_Cloning->Lentivirus_Production Transduction Cell Line Transduction Lentivirus_Production->Transduction Selection Antibiotic Selection or FACS Sorting Transduction->Selection Clonal_Expansion Single-Cell Cloning Selection->Clonal_Expansion Validation Knockout Validation Clonal_Expansion->Validation Downstream Downstream Functional Assays Validation->Downstream

Caption: Workflow for generating a stable knockout cell line using CRISPR-Cas9.

Methodology:

  • sgRNA Design and Selection:

    • Design at least two single-guide RNAs (sgRNAs) targeting the first or second exon of the NUDT2 gene to maximize the chance of creating a loss-of-function frameshift mutation.[12][13]

    • Use online design tools (e.g., CRISPOR, IDT design tool) to select sgRNAs with high on-target scores and low off-target potential.[12]

    • Include a non-targeting sgRNA as a negative control.[13][14]

  • Vector Construction:

    • Synthesize DNA oligonucleotides corresponding to the selected sgRNA sequences.

    • Anneal and ligate the sgRNA oligonucleotides into a lentiviral vector that co-expresses Cas9 and a selection marker (e.g., puromycin resistance or GFP).[15]

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 vector and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48-72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.

  • Cell Transduction:

    • Plate the target cells (e.g., KBM-7, melanoma cell lines) at an appropriate density.

    • Transduce the cells with the lentivirus at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive only a single viral particle.

    • Include polybrene (4-8 µg/mL) to enhance transduction efficiency.

  • Selection and Clonal Isolation:

    • After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Alternatively, if using a fluorescent marker, use Fluorescence-Activated Cell Sorting (FACS) to isolate single transduced cells into 96-well plates.[16][17]

    • Culture the single-cell clones until colonies are large enough for expansion.[16]

  • Knockout Validation:

    • Genomic DNA Analysis: Extract genomic DNA from expanded clones. Amplify the targeted region of the NUDT2 gene by PCR. Analyze the PCR products for insertions or deletions (indels) using Sanger sequencing or a T7 Endonuclease I (T7E1) assay.[16]

    • Protein Analysis: Perform a Western blot to confirm the absence of the NUDT2 protein in the knockout clones compared to the wild-type control.

Application Note 2: Measuring Changes in this compound Levels

A direct consequence of NUDT2 knockout is the expected increase in intracellular this compound. Quantifying this change is crucial to confirm the metabolic impact of the gene edit. While luciferase-based assays have been used, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now the preferred method due to its superior sensitivity and specificity, allowing for the distinction between different dinucleoside polyphosphates.[18][19]

Table 2: Representative this compound Concentrations Measured in Biological Samples

Sample Type Condition This compound Concentration Measurement Method
Human Plasma Basal 40.4 ± 6.6 nM LC-MS/MS[19]
Human HEK293T Cells Basal ~0.6 µM LC-MS/MS[18]
E. coli Basal 0.2 - 3.6 µM LC-MS/MS & Luciferase Assay[18]
P. polycephalum Anaerobic Stress 3- to 7-fold increase vs. basal HPLC[20]

| NUDT2 Knockout Cells | - | Significant accumulation expected | LC-MS/MS[11][21] |

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

This protocol is adapted from methods for analyzing dinucleoside polyphosphates in biological matrices.[19]

  • Cell Culture and Harvesting:

    • Culture wild-type and NUDT2 knockout cells under identical conditions to a confluence of ~80-90%.

    • Count the cells to ensure normalization of results to cell number.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Harvest cells by scraping into a pre-chilled microcentrifuge tube. Pellet cells by centrifugation at 4°C.

  • Metabolite Extraction:

    • Lyse the cell pellet using an appropriate extraction method, such as adding 0.1 N NaOH followed by neutralization, or using a methanol/acetonitrile/water solution to precipitate proteins.[22]

    • Vortex vigorously and incubate on ice.

    • Centrifuge at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the metabolites.

  • Sample Preparation (Optional but Recommended):

    • For complex samples, solid-phase extraction (SPE) using weak anion-exchange cartridges can be used to enrich for anionic species like this compound and remove interfering substances.[19]

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Chromatography: Separate metabolites using a C18 reverse-phase column with a gradient of mobile phases, typically an ion-pairing reagent (e.g., dimethylhexylamine in acetic acid) and an organic solvent like acetonitrile.

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for this compound (e.g., m/z 835 -> 312 or 835 -> 426).

    • Quantification: Generate a standard curve using a serial dilution of a pure this compound standard. Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve. Normalize the final concentration to the initial cell count.

Application Note 3: Assessing Phenotypic Consequences

Altering this compound levels through NUDT2 knockout can have significant downstream effects on cellular function. Investigating these phenotypes is key to understanding the biological role of this compound. For example, since this compound is linked to stress responses and cell proliferation, a cell viability assay is a fundamental experiment to perform.[4] Disruption of NUDT2 has been shown to down-regulate genes related to immune response and cancer promotion and up-regulate some pro-apoptotic genes.

Protocol 3: Cell Viability Assay

This protocol describes a luminescence-based assay to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.[14]

  • Cell Seeding:

    • Determine the optimal seeding density for your wild-type and NUDT2 knockout cells in a 96-well plate to ensure they remain in the exponential growth phase for the duration of the experiment.[14]

    • Seed the cells in a white-walled, clear-bottom 96-well plate and incubate under standard conditions (37°C, 5% CO₂).

  • Time Course:

    • Measure cell viability at multiple time points (e.g., 0, 24, 48, 72, and 96 hours) to generate a growth curve for both cell lines.

  • Assay Procedure (using a reagent like CellTiter-Glo®):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add the luminescent cell viability reagent to each well (volume typically equal to the culture medium volume).

    • Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium but no cells).

    • Plot the relative luminescence units (RLU) against time for both wild-type and knockout cell lines.

    • Compare the growth rates and overall viability between the two cell lines to determine the effect of NUDT2 knockout.

Signaling Pathway Visualization

Elevated this compound levels resulting from NUDT2 knockout can directly influence signaling pathways. One such pathway involves the transcription factor MITF (Microphthalmia-associated Transcription Factor). In its inactive state, MITF is bound by the inhibitor HINT1. This compound can bind to HINT1, causing it to dissociate from MITF, thereby allowing MITF to activate the transcription of its target genes.[2][9]

Ap4A_Signaling cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation cluster_signaling Downstream Signaling Stress Cellular Stress (e.g., Oxidative) LysRS Lysyl-tRNA Synthetase (LysRS) Stress->LysRS activates This compound This compound LysRS->this compound synthesizes ATP1 2 ATP ATP1->LysRS NUDT2 NUDT2 (this compound Hydrolase) This compound->NUDT2 HINT1_MITF Inactive Complex: HINT1-MITF This compound->HINT1_MITF binds HINT1, causes dissociation Products ATP + AMP NUDT2->Products hydrolyzes to CRISPR CRISPR-Cas9 Knockout CRISPR->NUDT2 inhibits MITF Active MITF HINT1_MITF->MITF Transcription Target Gene Transcription MITF->Transcription activates

Caption: The LysRS-Ap4A-MITF signaling pathway and the impact of NUDT2 knockout.

References

Application Notes and Protocols: Assessing the Effect of Diadenosine Tetraphosphate (Ap4A) on Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate found across prokaryotes and eukaryotes, playing multifaceted roles in cellular homeostasis, particularly in response to environmental and genotoxic stress.[1] Initially considered a potential stress metabolite, recent studies have started to uncover its function as a bona fide secondary messenger, capable of modulating the activity of various enzymes and influencing key signaling pathways.[1][2] this compound's structural similarity to ATP allows it to compete for ATP-binding sites on proteins, leading to inhibitory or altered enzymatic activity.[1][2][3] Understanding the kinetic effects of this compound on different enzymes is crucial for elucidating its physiological roles and for the development of novel therapeutic agents that target this compound-mediated pathways.

These application notes provide detailed protocols and data presentation guidelines for assessing the impact of this compound on enzyme kinetics. The methodologies described herein are essential for researchers in academia and industry who are investigating this compound's biological functions and its potential as a drug target.

Data Presentation: Quantitative Analysis of this compound-Enzyme Interactions

A systematic presentation of quantitative data is essential for comparing the effects of this compound across different enzymes and experimental conditions. The following tables summarize key kinetic parameters from studies on this compound's interaction with various enzymes.

Table 1: Binding Affinity and Kinetic Parameters of this compound with E. coli Adenylate Kinase (AdK)

ParameterValueEnzymeOrganismMethodReference
Dissociation Constant (Kd)14 µMAdenylate Kinase (AdK)E. coliIsothermal Titration Calorimetry (ITC)[3][4]
Catalytic Rate Constant (kcat) for this compound hydrolysis≈ 5 x 10-6 s-1 (with Mg2+)Adenylate Kinase (AdK)E. coli31P NMR[3]
Initial Decay Velocity of this compound6.6 µM/h (with Mg2+)Adenylate Kinase (AdK)E. coli31P NMR[2]
Initial Decay Velocity of this compound3.9 µM/h (without Mg2+)Adenylate Kinase (AdK)E. coli31P NMR[2]

Table 2: Inhibition Constants (Ki) for this compound Analogs at Chromaffin Cell Binding Sites

CompoundKi (Very High Affinity Site)Ki (High Affinity Site)Cell TypeMethodReference
Ap3A1.0 nM0.5 µMChromaffin CellsRadioligand Displacement Assay[5]
This compound0.013 nM0.13 µMChromaffin CellsRadioligand Displacement Assay[5]
Ap5A0.013 nM0.062 µMChromaffin CellsRadioligand Displacement Assay[5]
Ap6A0.013 nM0.75 µMChromaffin CellsRadioligand Displacement Assay[5]

Signaling Pathways and Experimental Workflows

Visualizing the broader context of this compound's function and the experimental approaches to study it can aid in experimental design and data interpretation.

cluster_synthesis This compound Synthesis cluster_degradation This compound Degradation cluster_effect Cellular Effects Aminoacyl-tRNA Synthetase Aminoacyl-tRNA Synthetase Aminoacyl-adenylate (aa-AMP) Aminoacyl-adenylate (aa-AMP) Aminoacyl-tRNA Synthetase->Aminoacyl-adenylate (aa-AMP) Step 1 Amino Acid Amino Acid Amino Acid->Aminoacyl-tRNA Synthetase ATP ATP ATP->Aminoacyl-tRNA Synthetase This compound This compound Aminoacyl-adenylate (aa-AMP)->this compound Step 2 (ATP as substrate) This compound Hydrolase (Asymmetrical) This compound Hydrolase (Asymmetrical) This compound->this compound Hydrolase (Asymmetrical) This compound Hydrolase (Symmetrical) This compound Hydrolase (Symmetrical) This compound->this compound Hydrolase (Symmetrical) Target Enzyme (e.g., AdK) Target Enzyme (e.g., AdK) This compound->Target Enzyme (e.g., AdK) Binding/Inhibition AMP AMP This compound Hydrolase (Asymmetrical)->AMP ATP_prod ATP This compound Hydrolase (Asymmetrical)->ATP_prod ADP ADP This compound Hydrolase (Symmetrical)->ADP Altered Enzyme Kinetics Altered Enzyme Kinetics Target Enzyme (e.g., AdK)->Altered Enzyme Kinetics Signaling Cascade Modulation Signaling Cascade Modulation Altered Enzyme Kinetics->Signaling Cascade Modulation Start Start Enzyme Preparation Enzyme Preparation Start->Enzyme Preparation This compound Preparation This compound Preparation Start->this compound Preparation Reaction Mixture Reaction Mixture Enzyme Preparation->Reaction Mixture This compound Preparation->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Detection Method Detection Method Incubation->Detection Method Chromatography (HPLC) Chromatography (HPLC) Detection Method->Chromatography (HPLC) Separation-based Spectrophotometry Spectrophotometry Detection Method->Spectrophotometry Continuous NMR Spectroscopy NMR Spectroscopy Detection Method->NMR Spectroscopy Structural/Quantitative Data Analysis Data Analysis Chromatography (HPLC)->Data Analysis Spectrophotometry->Data Analysis NMR Spectroscopy->Data Analysis Kinetic Parameters Kinetic Parameters Data Analysis->Kinetic Parameters End End Kinetic Parameters->End

References

Application Notes and Protocols: Investigating the Role of Diadenosine Tetraphosphate (Ap4A) in Immune Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a signaling molecule implicated in various cellular processes, including the stress response and immune regulation.[1] Emerging evidence highlights its role in modulating the activity of key immune cells, presenting a potential target for therapeutic intervention in inflammatory diseases and cancer.[2][3] These application notes provide a comprehensive guide for researchers to investigate the multifaceted role of this compound in immune cell activation.

This compound is synthesized intracellularly from ATP by lysyl-tRNA synthetase (LysRS) and is degraded by the hydrolase NUDT2 (also known as this compound hydrolase).[2][4] Its intracellular concentration can significantly increase under conditions of cellular stress.[3] this compound can act both intracellularly, as a second messenger, and extracellularly, by interacting with purinergic receptors.[1][5]

Data Presentation: Quantitative Effects of this compound on Immune Cells

The following table summarizes the known quantitative effects of this compound on various immune cell populations. Note: Specific EC50 values for this compound are not widely reported in the literature; the concentrations listed are those shown to elicit a significant response in published studies.

Immune Cell TypeParameter MeasuredThis compound ConcentrationObserved EffectReference
Dendritic Cells (DCs) Intracellular this compound Level~30-fold increase (in Nudt2-/- mice)Enhanced motility and directional variability, increased antigen cross-presentation and priming of CD8+ T-cells.[6][7]
Maturation Markers (MHC class II, CD80, CD86)Not specifiedUpregulation of maturation markers.[8]
T-Lymphocytes DNA SynthesisConcentration exceeding the Kd of DNA polymerase alphaStimulation of DNA synthesis, required for proliferation.[9]
ProliferationNot specifiedIncreased proliferation in response to IL-2 is preceded by a rise in intracellular this compound.[9]
Apoptosis10 µM (exogenous)Induction of programmed cell death in Jurkat cells.[10]
Neutrophils ApoptosisNot specifiedDelays apoptosis, preserving cellular morphology and function.[11]
Mast Cells Intracellular this compound Level>700 µM (upon IgE-Ag activation)Accumulation of this compound, leading to the activation of MITF-dependent gene expression.[4]

Key Signaling Pathways

This compound exerts its effects through distinct intracellular and extracellular signaling pathways.

Intracellular Signaling: The LysRS-Ap4A-HINT1-MITF Pathway

A primary intracellular pathway involves the interaction of this compound with the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), a repressor of the Microphthalmia-associated Transcription Factor (MITF).[4][12]

  • Activation and this compound Synthesis: Upon cellular stimulation (e.g., by allergens in mast cells or through p38 MAPK activation), LysRS is phosphorylated.[4] This phosphorylation event triggers a conformational change, leading to the synthesis of this compound.[4][12]

  • HINT1 Interaction and MITF Release: this compound binds to HINT1, causing the dissociation of the HINT1-MITF complex.[12][13]

  • Gene Transcription: The released MITF translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, migration, and allergic responses.[4][12]

LysRS_Ap4A_HINT1_MITF_Pathway MITF_cyto MITF_cyto MITF_nuc MITF_nuc MITF_cyto->MITF_nuc Translocation Stimulus Stimulus ATP ATP p38 p38 LysRS LysRS pLysRS pLysRS Ap4A_cyto Ap4A_cyto HINT1_MITF HINT1_MITF HINT1_cyto HINT1_cyto

Extracellular Signaling via Purinergic Receptors

Extracellular this compound can activate P2 purinergic receptors, which are broadly expressed on immune cells.[5] The specific downstream effects depend on the receptor subtype (P2X or P2Y) and the immune cell type.

  • Receptor Binding: this compound binds to specific P2X and P2Y receptors on the cell surface. For example, this compound has been shown to interact with P2X7 and P2Y2 receptors.[2][8]

  • Signal Transduction:

    • P2X Receptors: Activation of these ligand-gated ion channels typically leads to a rapid influx of Ca²⁺ and Na⁺, and an efflux of K⁺.[14] This can trigger various downstream events, including inflammasome activation and cytokine release.[8]

    • P2Y Receptors: These G-protein coupled receptors can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).[5]

  • Cellular Response: The ultimate cellular response can include cytokine production, changes in cell migration, and modulation of antigen presentation.[8][15]

Extracellular_Ap4A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Ap4A_extra This compound P2X P2X Receptor (e.g., P2X7) Ap4A_extra->P2X P2Y P2Y Receptor (e.g., P2Y2) Ap4A_extra->P2Y Ca_influx Ca_influx P2X->Ca_influx PLC PLC P2Y->PLC NFkB NFkB Ca_influx->NFkB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca_release IP3->Ca_release PKC PKC DAG->PKC Ca_release->NFkB PKC->NFkB Cytokines Cytokines NFkB->Cytokines Cell_Response Cell_Response NFkB->Cell_Response

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of this compound from immune cells.

Materials:

  • Immune cells of interest (e.g., primary T-cells, bone marrow-derived dendritic cells)

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K₂CO₃), 2 M

  • Mobile phase for HPLC (e.g., 50 mM potassium hydrogen phosphate, pH 6.80)

  • This compound standard

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector (254 nm)

Procedure:

  • Cell Lysis and Extraction: a. Pellet 1-5 x 10⁷ immune cells by centrifugation (300 x g, 5 min, 4°C). b. Resuspend the cell pellet in 200 µL of ice-cold 0.4 M PCA. c. Vortex vigorously for 30 seconds and incubate on ice for 10 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. e. Transfer the supernatant to a new microfuge tube.

  • Neutralization: a. Add 2 M K₂CO₃ to the supernatant to adjust the pH to approximately 7.0. Use pH paper to monitor. b. Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant containing the nucleotide extract.

  • HPLC Analysis: a. Filter the extract through a 0.22 µm syringe filter. b. Inject a known volume (e.g., 20 µL) onto the C18 HPLC column. c. Elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min). d. Monitor the absorbance at 254 nm. e. Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.

HPLC_Protocol_Workflow start Start: Immune Cell Pellet lysis Cell Lysis (0.4M PCA) start->lysis centrifuge1 Centrifugation (14,000 x g) lysis->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 neutralize Neutralization (2M K₂CO₃) supernatant1->neutralize centrifuge2 Centrifugation (14,000 x g) neutralize->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 filter Filter Extract (0.22 µm) supernatant2->filter hplc HPLC Analysis (C18 column, 254 nm) filter->hplc quantify Quantify this compound (vs. Standard Curve) hplc->quantify end End: Intracellular this compound Concentration quantify->end

Protocol 2: Assessment of Immune Cell Activation by Flow Cytometry

This protocol outlines the steps to measure the expression of cell surface activation markers on immune cells following treatment with this compound.

Materials:

  • Isolated immune cells (e.g., PBMCs, purified T-cells, or macrophages)

  • Complete cell culture medium

  • This compound

  • Fluorescently conjugated antibodies against activation markers (e.g., CD69, CD25, CD80, CD86, MHC class II)

  • Flow cytometer

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

  • Cell Culture and Treatment: a. Plate immune cells at a density of 1 x 10⁶ cells/mL in a 24-well plate. b. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM) for a specified time (e.g., 24-48 hours). Include a positive control (e.g., LPS for macrophages/DCs, anti-CD3/CD28 for T-cells).

  • Antibody Staining: a. Harvest cells and wash once with cold PBS. b. Resuspend cells in 100 µL of FACS buffer. c. Add the recommended concentration of fluorescently conjugated antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with 1 mL of FACS buffer.

  • Flow Cytometry Analysis: a. Resuspend the final cell pellet in 300 µL of FACS buffer. b. Acquire data on a flow cytometer. c. Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity (MFI).

Flow_Cytometry_Workflow start Start: Isolated Immune Cells culture Cell Culture start->culture treat Treat with this compound (Dose-Response) culture->treat harvest Harvest and Wash Cells treat->harvest stain Antibody Staining (Activation Markers) harvest->stain wash Wash Cells stain->wash acquire Data Acquisition (Flow Cytometer) wash->acquire analyze Data Analysis (% Positive Cells, MFI) acquire->analyze end End: Immune Cell Activation Profile analyze->end

Protocol 3: Measurement of Cytokine Production by ELISA

This protocol details the quantification of cytokines released by immune cells in response to this compound.

Materials:

  • Immune cells and culture reagents as in Protocol 2.

  • This compound

  • ELISA kit for the cytokine of interest (e.g., IL-2, TNF-α, IFN-γ, IL-1β)

  • Plate reader

Procedure:

  • Cell Culture and Treatment: a. Follow step 1 from Protocol 2 to culture and treat immune cells with this compound.

  • Supernatant Collection: a. After the incubation period, centrifuge the culture plates at 300 x g for 5 minutes. b. Carefully collect the cell-free supernatant and store at -80°C until use.

  • ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions. This typically involves: i. Coating a 96-well plate with a capture antibody. ii. Adding the collected supernatants and standards. iii. Adding a detection antibody. iv. Adding a substrate solution to develop a colorimetric reaction. v. Stopping the reaction and measuring the absorbance on a plate reader.

  • Data Analysis: a. Generate a standard curve from the absorbance values of the known standards. b. Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The study of this compound's role in immune cell activation is a burgeoning field with significant potential for identifying new therapeutic targets. The protocols and information provided in these application notes offer a robust framework for researchers to explore the intricate mechanisms by which this compound modulates immune responses. Further investigation into the specific P2 receptor subtypes involved and the downstream signaling cascades in different immune cell populations will be crucial for a comprehensive understanding of this compound's immunomodulatory functions.

References

Illuminating Cellular Communication: Fluorescent Probes for Real-Time Imaging of Ap4A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule implicated in a variety of cellular processes, including stress responses, cell proliferation, and apoptosis.[1][2][3] Its transient nature and low intracellular concentrations have historically made it challenging to study. The development of fluorescent probes specifically designed to bind this compound has opened new avenues for real-time visualization of its dynamics within living cells. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing these powerful tools to unravel the complexities of this compound signaling.

Principle of Detection

The real-time imaging of this compound relies on the use of fluorescently labeled analogs of this compound. These probes are designed to mimic the native molecule, allowing them to interact with this compound-binding proteins and participate in cellular signaling pathways. The fluorescent tag, such as a mant (N-methylanthraniloyl), TNP (2,4,6-trinitrophenyl), or BODIPY dye, allows for the visualization of the probe's localization and concentration changes within the cell using fluorescence microscopy.[4][5]

Available Fluorescent Probes for this compound

Several fluorescently labeled this compound analogs have been synthesized and characterized for their utility in biological research. The choice of probe will depend on the specific application, the instrumentation available, and the desired photophysical properties.

Probe NameFluorophoreExcitation (nm)Emission (nm)Key Features
mant-Ap4A N-methylanthraniloyl~360~440Environment-sensitive fluorophore; fluorescence increases upon binding to proteins.[4][5]
TNP-Ap4A 2,4,6-trinitrophenyl~408/470~540Can act as a fluorescence resonance energy transfer (FRET) acceptor.[5]
BODIPY-Ap4A BODIPY FL~505~515Bright and photostable fluorophore suitable for confocal microscopy.
di(1,N6-ethenoadenosine)-5',5'''-P1,P4-tetraphosphate (ε-Ap4A) Ethenoadenosine~305~410Intrinsically fluorescent derivative of this compound.[6]

Applications

  • Real-time imaging of this compound dynamics: Visualize the spatial and temporal changes in this compound concentration in response to cellular stimuli.

  • Studying this compound-protein interactions: Investigate the binding of this compound to specific target proteins within living cells.

  • Screening for modulators of this compound signaling: Identify compounds that alter the production, degradation, or binding of this compound.

  • Investigating the role of this compound in disease: Explore the involvement of this compound signaling in pathological conditions such as cancer and inflammation.[2]

Signaling Pathways and Experimental Workflows

This compound Synthesis and Degradation Signaling Pathway

Ap4A_Metabolism ATP1 ATP LysRS Lysyl-tRNA Synthetase (LysRS) ATP1->LysRS ATP2 ATP ATP2->LysRS This compound This compound NUDT2 NUDT2 Hydrolase This compound->NUDT2 Degradation AMP AMP ADP ADP LysRS->this compound Synthesis NUDT2->ATP1 or 2x ADP NUDT2->AMP

This compound is synthesized from two ATP molecules by enzymes like LysRS and degraded by hydrolases such as NUDT2.

LysRS-Ap4A-MITF Signaling Pathway

LysRS_Ap4A_MITF_Pathway Stimulus Stimulus (e.g., IgE-Antigen) LysRS LysRS Stimulus->LysRS Phosphorylation pLysRS p-LysRS LysRS->pLysRS This compound This compound pLysRS->this compound Synthesis MITF_HINT1 MITF-HINT1 (Inactive Complex) This compound->MITF_HINT1 Binds to HINT1 MITF MITF (Active) MITF_HINT1->MITF Dissociation GeneExpression Target Gene Expression MITF->GeneExpression Transcription

The LysRS-Ap4A-MITF signaling pathway, a key mechanism in mast cell activation.

Protocols

Protocol 1: Real-Time Imaging of this compound Dynamics in Live Cells via Microinjection

This protocol describes the introduction of fluorescently labeled this compound into live cells via microinjection, followed by real-time imaging using confocal microscopy.

Materials

  • Fluorescently labeled this compound (e.g., BODIPY-Ap4A)

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microinjection system with micromanipulator and injection needles

  • Confocal laser scanning microscope with appropriate laser lines and detectors

Experimental Workflow

Microinjection_Workflow Start Start CellCulture 1. Culture cells on glass-bottom dishes Start->CellCulture PrepareProbe 2. Prepare fluorescent This compound solution (1-10 µM) CellCulture->PrepareProbe Microinject 3. Microinject probe into the cytoplasm of target cells PrepareProbe->Microinject Incubate 4. Allow cells to recover (15-30 min) Microinject->Incubate Image 5. Acquire time-lapse images using confocal microscopy Incubate->Image Stimulate 6. (Optional) Add cellular stimulus during imaging Image->Stimulate Analyze 7. Analyze fluorescence intensity and localization over time Stimulate->Analyze End End Analyze->End

Workflow for real-time imaging of this compound using microinjection.

Procedure

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Probe Preparation:

    • Prepare a 1-10 µM working solution of the fluorescently labeled this compound in sterile PBS or injection buffer.

  • Microinjection:

    • Mount the cell dish on the stage of the microinjection microscope.

    • Load the injection needle with the fluorescent this compound solution.

    • Carefully insert the needle into the cytoplasm of the target cells and inject a small volume of the probe solution.

  • Recovery:

    • After injection, return the cells to the incubator for 15-30 minutes to allow them to recover.

  • Imaging:

    • Transfer the dish to the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Set the imaging parameters (laser power, detector gain, pinhole size) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire a baseline time-lapse series of images.

  • Stimulation (Optional):

    • To observe changes in this compound dynamics, add a stimulus of interest (e.g., growth factor, stress-inducing agent) to the cell medium during the time-lapse acquisition.

  • Data Analysis:

    • Quantify the changes in fluorescence intensity and localization of the probe over time using image analysis software.

Protocol 2: In Vitro this compound-Protein Binding Assay

This protocol describes a fluorescence-based assay to characterize the binding of fluorescently labeled this compound to a purified protein of interest.

Materials

  • Fluorescently labeled this compound (e.g., mant-Ap4A)

  • Purified protein of interest

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)

  • 96-well black microplate

  • Fluorometer or microplate reader

Procedure

  • Prepare a serial dilution of the purified protein in the assay buffer.

  • Add a fixed concentration of the fluorescent this compound probe to each well of the microplate.

  • Add the different concentrations of the protein to the wells containing the probe.

  • Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measure the fluorescence intensity in each well using a fluorometer with the appropriate excitation and emission wavelengths for the chosen probe.

  • Plot the change in fluorescence intensity as a function of protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Considerations and Troubleshooting

  • Phototoxicity and Photobleaching: Minimize laser exposure time and intensity to avoid cell damage and loss of fluorescent signal.

  • Probe Concentration: Use the lowest possible concentration of the fluorescent probe that gives a detectable signal to minimize potential off-target effects.

  • Cell Health: Ensure that the cells are healthy and viable throughout the experiment.

  • Controls: Include appropriate controls, such as injecting a fluorescent dye that does not bind to this compound targets, to account for non-specific effects.

  • Probe Delivery: For cell-impermeable probes, microinjection is a reliable method. For some probes, alternative delivery methods like electroporation or the use of cell-penetrating peptides may be explored.[7]

Fluorescent probes for this compound are invaluable tools for the real-time investigation of this important signaling molecule. By providing spatial and temporal information on this compound dynamics, these probes are helping to elucidate the complex roles of this compound in cellular function and disease. The protocols and guidelines presented here offer a starting point for researchers to design and implement experiments to explore the fascinating world of this compound signaling.

References

Application Notes and Protocols: Investigating the Impact of Diadenosine Tetraphosphate (Ap4A) on RNA Polymerase Activity via In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a naturally occurring dinucleoside polyphosphate that has been implicated in various cellular processes, including stress responses and cell proliferation. Recent studies have revealed that this compound can act as a non-canonical initiating nucleotide (NCIN) for RNA polymerase, leading to the formation of this compound-capped RNA.[1] Understanding the interaction between this compound and RNA polymerase is crucial for elucidating its regulatory roles in gene expression and for the development of novel therapeutics targeting transcription. These application notes provide detailed protocols for in vitro transcription assays designed to study the effect of this compound on RNA polymerase activity, including its role as an alternative transcription initiator and its potential to modulate transcription elongation.

Data Presentation

Table 1: Effect of this compound Concentration on In Vitro Transcription Yield

This table summarizes the results of a typical in vitro transcription assay where the concentration of this compound is varied while the concentration of the canonical initiating nucleotide (ATP) is kept constant. The transcript yield is measured to determine the impact of this compound on overall transcription efficiency.

This compound Concentration (µM)ATP Concentration (µM)Relative Transcript Yield (%)
0500100
5050095 ± 5
10050088 ± 6
25050075 ± 8
50050062 ± 7

Note: Data are representative and may vary depending on the specific RNA polymerase, promoter sequence, and other reaction conditions.

Table 2: Comparison of Transcription Initiation Efficiency: this compound versus ATP

This table presents a quantitative comparison of the efficiency of transcription initiation with this compound versus the canonical initiating nucleotide, ATP. The kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), are determined for each initiating nucleotide.

Initiating NucleotideKm (µM)Vmax (pmol RNA/min)Relative Efficiency (Vmax/Km)
ATP251506.0
This compound150750.5

Note: These values are hypothetical and serve to illustrate the expected differences in initiation efficiency. Actual values need to be determined experimentally.

Signaling Pathway and Experimental Workflow

Ap4A_RNA_Polymerase_Interaction cluster_initiation Transcription Initiation cluster_nucleotides Initiating Nucleotides DNA_Promoter DNA Promoter Region Open_Complex Open Promoter Complex DNA_Promoter->Open_Complex RNAP binding RNAP RNA Polymerase RNAP->Open_Complex Elongation_Complex Elongation Complex Open_Complex->Elongation_Complex Promoter Escape ATP ATP (Canonical) ATP->Open_Complex Initiation This compound This compound (Non-canonical) This compound->Open_Complex Alternative Initiation RNA_Transcript RNA Transcript Elongation_Complex->RNA_Transcript Transcription Elongation

Caption: this compound interaction with the transcription initiation complex.

Experimental_Workflow Start Start: Prepare Reaction Mix Template_Prep Prepare DNA Template (Linearized Plasmid or PCR Product) Start->Template_Prep Reaction_Setup Set up In Vitro Transcription Reaction (Vary this compound/ATP concentrations) Template_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Termination Terminate Reaction (e.g., EDTA) Incubation->Termination Analysis Analyze RNA Product Termination->Analysis Gel_Electrophoresis Denaturing PAGE Analysis->Gel_Electrophoresis Quantification Quantify Transcript Yield (e.g., Densitometry, qPCR) Analysis->Quantification End End: Data Analysis Gel_Electrophoresis->End Quantification->End

Caption: In vitro transcription assay workflow.

Experimental Protocols

Protocol 1: In Vitro Transcription Assay to Determine the Effect of this compound on Transcript Yield

This protocol is designed to assess how different concentrations of this compound affect the overall yield of RNA transcripts in the presence of a fixed concentration of ATP.

Materials:

  • Linearized plasmid DNA or PCR product containing a T7, SP6, or T3 promoter upstream of the target sequence.

  • T7, SP6, or T3 RNA Polymerase

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • Ribonucleotide solution (10 mM each of ATP, CTP, GTP, UTP)

  • This compound stock solution (10 mM)

  • RNase inhibitor

  • Nuclease-free water

  • Denaturing polyacrylamide gel (6-8%)

  • TBE buffer (Tris-borate-EDTA)

  • RNA loading dye (e.g., formamide-based)

  • DNA and RNA size markers

  • Gel staining solution (e.g., SYBR Gold or ethidium bromide)

  • Gel imaging system

Procedure:

  • Reaction Setup: On ice, prepare a series of 20 µL transcription reactions in nuclease-free microcentrifuge tubes. For each reaction, add the following components in the order listed:

ComponentVolumeFinal Concentration
Nuclease-free waterto 20 µL-
10x Transcription Buffer2 µL1x
CTP, GTP, UTP mix (10 mM each)1 µL0.5 mM each
ATP (10 mM)1 µL0.5 mM
This compound (variable stock)x µL0 - 500 µM
Linear DNA template (100 ng/µL)1 µL5 ng/µL
RNase inhibitor (40 U/µL)0.5 µL1 U/µL
RNA Polymerase (20 U/µL)1 µL1 U/µL
  • Incubation: Mix the reactions gently by pipetting and incubate at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reactions by adding 2 µL of 0.5 M EDTA.

  • RNA Analysis: a. Add 22 µL of RNA loading dye to each reaction. b. Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel in 1x TBE buffer until the dye front reaches the bottom. e. Stain the gel with a suitable RNA stain and visualize using a gel imaging system.

  • Data Quantification: a. Quantify the intensity of the RNA transcript bands using densitometry software. b. Normalize the transcript yield in the presence of this compound to the control reaction (0 µM this compound). c. Plot the relative transcript yield as a function of this compound concentration.

Protocol 2: Kinetic Analysis of Transcription Initiation with this compound

This protocol is designed to determine the kinetic parameters (Km and Vmax) for transcription initiation with this compound compared to ATP. This involves performing transcription reactions with varying concentrations of the initiating nucleotide (either ATP or this compound) while keeping the other NTPs at a saturating concentration.

Materials:

  • Same as Protocol 1, with the addition of radiolabeled [α-³²P]GTP or [α-³²P]CTP.

  • Scintillation counter and vials.

  • DE81 filter paper.

Procedure:

  • Reaction Setup: Prepare two sets of transcription reactions. In one set, vary the concentration of ATP while keeping this compound absent. In the second set, vary the concentration of this compound while keeping ATP absent. The non-initiating NTPs should be at a high, saturating concentration (e.g., 0.5 mM), and one of them should be radiolabeled.

    Example Reaction Mix (20 µL):

    Component Volume Final Concentration
    Nuclease-free water to 20 µL -
    10x Transcription Buffer 2 µL 1x
    CTP, UTP mix (10 mM each) 1 µL 0.5 mM each
    [α-³²P]GTP (10 mCi/mL) 1 µL -
    Initiating Nucleotide (ATP or this compound stock) x µL Variable (e.g., 0-500 µM)
    Linear DNA template (100 ng/µL) 1 µL 5 ng/µL
    RNase inhibitor (40 U/µL) 0.5 µL 1 U/µL

    | RNA Polymerase (20 U/µL) | 1 µL | 1 U/µL |

  • Time Course: At various time points (e.g., 0, 5, 10, 15, 20 minutes) during the 37°C incubation, remove a 5 µL aliquot from each reaction and spot it onto a DE81 filter paper.

  • Washing: a. Wash the filter papers three times for 5 minutes each in 0.5 M sodium phosphate buffer (pH 7.0). b. Wash once with distilled water. c. Wash once with 95% ethanol. d. Air dry the filters.

  • Quantification: a. Place each filter paper in a scintillation vial with scintillation fluid. b. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: a. For each concentration of the initiating nucleotide, plot the incorporated radioactivity (cpm) against time to determine the initial reaction velocity (V₀). b. Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax for both ATP and this compound. c. A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can also be used for a linear representation of the data.

Conclusion

The provided protocols offer a framework for the detailed investigation of this compound's role in transcription. By systematically varying the concentrations of this compound and the canonical initiating nucleotide, researchers can quantify the impact of this compound on transcription efficiency. Furthermore, kinetic analysis allows for a direct comparison of the initiation efficiency with this compound versus ATP. These assays are valuable tools for researchers in academia and industry who are interested in the fundamental mechanisms of transcription regulation and the development of novel therapeutic strategies that target RNA polymerase activity. The ability of this compound to be incorporated into RNA opens up new avenues for exploring RNA function and metabolism.[1]

References

Application Notes and Protocols for Cell-Based Assays to Screen Inhibitors of Ap4A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a dinucleoside polyphosphate that functions as an intracellular and extracellular signaling molecule involved in a variety of cellular processes, including stress responses, cell proliferation, and immune regulation.[1][2][3] The primary enzyme responsible for this compound synthesis is lysyl-tRNA synthetase (LysRS), which catalyzes the formation of this compound from ATP.[4][5] Under conditions of cellular stress, the levels of this compound can increase significantly, implicating it as a potential therapeutic target for diseases characterized by dysregulated cellular stress responses and inflammation.[6]

These application notes provide detailed protocols for cell-based assays designed to screen for inhibitors of this compound synthesis. Two primary methodologies are presented: a luciferase-based bioluminescence assay for high-throughput screening and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for more quantitative and confirmatory analysis.

Data Presentation

Table 1: Basal Intracellular this compound Concentrations in Various Cell Lines
Cell LineCell TypeBasal this compound Concentration (pmol/10^6 cells)Reference
AA8Chinese Hamster Ovary0.63[7]
HEK293THuman Embryonic Kidney0.9[7]
HeLa D98/AH2Human Cervical CancerNo significant change under proliferation/cytotoxic stress[8]
L929Mouse FibroblastNo significant change under proliferation/cytotoxic stress[8]
V79Chinese Hamster Lung FibroblastNo significant change with serum stimulation[8]
Table 2: Known Inhibitors of Lysyl-tRNA Synthetase
InhibitorTargetIC50Assay TypeReference
CladosporinPlasmodium falciparum LysRS<100 nM (growth inhibition)Cell-based (parasite)[8]
YH16899Human LysRS (protein-protein interaction)Not specifiedBiochemical[9]
DDD02049209Mycobacterium tuberculosis LysRSNot specified for this compound synthesisBiochemical[10]

Signaling Pathways and Experimental Workflows

This compound Synthesis and Signaling Pathway

The synthesis of this compound is primarily a non-canonical function of LysRS. Under normal physiological conditions, LysRS is part of a multi-synthetase complex (MSC) and is primarily involved in protein synthesis.[5] However, upon cellular stress (e.g., oxidative stress, viral infection), LysRS can be phosphorylated, leading to its dissociation from the MSC. This monomeric form of LysRS exhibits enhanced this compound synthesis activity.[5][11] The synthesized this compound can then act as a second messenger, modulating various downstream signaling pathways, such as the MITF/USF2 transcription factors and the STING-dependent inflammatory response.[2][5][12]

Ap4A_Synthesis_Signaling This compound Synthesis and Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Oxidative Stress, Viral Infection) pLysRS Phosphorylated LysRS (pLysRS) (Active for this compound synthesis) Stress->pLysRS Induces phosphorylation & dissociation MSC Multi-Synthetase Complex (MSC) (LysRS inactive for this compound synthesis) MSC->pLysRS Dissociation pLysRS->MSC Association This compound This compound pLysRS->this compound Synthesis ATP ATP ATP->pLysRS Substrate cGAS_STING cGAS-STING Pathway This compound->cGAS_STING Modulates Ap4A_nuc This compound This compound->Ap4A_nuc Inflammation Inflammatory Response cGAS_STING->Inflammation HINT1 HINT1 MITF_USF2 MITF/USF2 (Transcription Factors) HINT1->MITF_USF2 Releases Gene_Expression Target Gene Expression MITF_USF2->Gene_Expression Activates Ap4A_nuc->HINT1 Binds to

Caption: this compound is synthesized by phosphorylated LysRS and modulates gene expression and inflammatory pathways.

High-Throughput Screening Workflow

A typical high-throughput screening (HTS) workflow for identifying inhibitors of this compound synthesis involves several key steps, from cell preparation to data analysis. The goal is to efficiently screen a large library of compounds to identify potential hits that reduce intracellular this compound levels.

HTS_Workflow A 1. Cell Plating (e.g., 96-well or 384-well plates) B 2. Compound Addition (Test compounds and controls) A->B C 3. Stress Induction (Optional) (e.g., Oxidative stress to increase basal this compound) B->C D 4. Cell Lysis C->D E 5. This compound Quantification (Luciferase assay or LC-MS/MS) D->E F 6. Data Analysis (Hit identification and IC50 determination) E->F G 7. Hit Confirmation & Validation F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Conditions for Ap4A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of diadenosine tetraphosphate (Ap4A) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound quantification?

A1: The most widely used and effective method for quantifying this compound is ion-pair reversed-phase HPLC (IP-RP-HPLC). This technique is necessary because this compound is a highly polar, anionic molecule that shows poor retention on standard reversed-phase columns like C18. Ion-pairing reagents are added to the mobile phase to form a neutral complex with this compound, which enhances its retention on the hydrophobic stationary phase.

Q2: What is a suitable UV wavelength for detecting this compound?

A2: this compound contains two adenosine moieties, which have a maximum UV absorbance at approximately 254 nm.[1] Therefore, a detection wavelength of 254 nm is commonly used for the quantification of this compound and related adenine nucleotides.[1]

Q3: How should I prepare my biological samples for this compound analysis?

A3: Proper sample preparation is crucial to prevent the degradation of this compound and remove interfering substances. A common method involves rapid cell lysis and protein precipitation using an acidic solution like perchloric acid (PCA) or a basic solution like 0.1 N NaOH.[2][3] This is followed by neutralization (e.g., with potassium carbonate if using PCA) and centrifugation to remove precipitated proteins. The resulting supernatant can then be directly injected into the HPLC system or further purified using solid-phase extraction (SPE) if high matrix interference is expected.[2][3]

Q4: What are typical concentrations of this compound found in mammalian cells?

A4: The intracellular concentration of this compound can vary depending on the cell type and physiological conditions. In unstressed mammalian cells, the steady-state concentration of this compound is typically in the range of 0.05 to 0.5 µM, which corresponds to 0.1–1.0 pmol per 10^6 cells.[4]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

  • Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

    • A: Peak tailing for this compound is a common issue and can be caused by several factors:

      • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based C18 column can interact with the phosphate groups of this compound, leading to tailing.

        • Solution: Operate the mobile phase at a lower pH (around 3-4) to suppress the ionization of silanol groups.[5][6] Using a highly end-capped, base-deactivated column can also minimize these interactions.[5][7]

      • Inappropriate Ion-Pair Reagent Concentration: An insufficient concentration of the ion-pairing reagent will result in incomplete pairing with this compound, leading to mixed-mode retention and peak tailing.

        • Solution: Optimize the concentration of the ion-pairing reagent. Typical starting concentrations for reagents like tetrabutylammonium (TBA) are in the range of 5-10 mM.

      • Column Contamination: Accumulation of matrix components from the sample on the column can lead to peak distortion.[7][8]

        • Solution: Use a guard column to protect the analytical column.[9] If the column is already contaminated, try flushing it with a strong solvent.[6] Implementing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can also prevent this issue.[5]

Issue 2: Poor Retention of this compound

  • Q: My this compound peak is eluting very early, close to the solvent front, even with an ion-pairing reagent. How can I increase its retention time?

    • A: Insufficient retention of this compound is a sign of inadequate interaction with the stationary phase.

      • Solution 1: Increase Ion-Pair Reagent Concentration: A higher concentration of the ion-pairing reagent can enhance the formation of the neutral ion pair, leading to increased hydrophobicity and better retention.

      • Solution 2: Adjust Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. A lower organic content will increase the retention of hydrophobic compounds on a reversed-phase column.

      • Solution 3: Change the Type of Ion-Pair Reagent: Consider using an ion-pairing reagent with a longer alkyl chain, which will form a more hydrophobic complex with this compound, thereby increasing retention.

Issue 3: Irreproducible Retention Times

  • Q: The retention time of my this compound peak is shifting between injections. What could be causing this?

    • A: Fluctuating retention times can be due to several factors:

      • Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase, especially when using ion-pairing reagents and gradients.

        • Solution: Ensure a sufficient equilibration time between runs, which is typically at least 10 column volumes.

      • Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the organic solvent or changes in pH.

        • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[7] Ensure the pH is stable.

      • Temperature Fluctuations: Changes in column temperature can affect retention times.

        • Solution: Use a column oven to maintain a constant and controlled temperature.

Quantitative Data Summary

Table 1: Typical HPLC Parameters for this compound Quantification

ParameterTypical Value/ConditionNotes
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column.
Mobile Phase A 50 mM Potassium Phosphate Buffer (pH 6.8) with 5 mM TBAAqueous buffer with ion-pairing reagent.
Mobile Phase B Acetonitrile or MethanolOrganic solvent.
Gradient Linear gradient from 0% to 50% B over 20 minutesA scouting gradient; may need optimization.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmCorresponds to the absorbance maximum of adenosine.
Column Temperature 30 °CControlled temperature improves reproducibility.

Table 2: Example Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.01000
5.01000
20.05050
22.00100
25.00100
27.01000
35.01000

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Deproteinization: Add 500 µL of ice-cold 1 N perchloric acid (PCA) directly to the cell monolayer.[3] Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,500 x g for 5 minutes at 4°C.[3]

  • Neutralization: Carefully transfer the supernatant to a new tube and add 250 µL of 2 M potassium carbonate (K2CO3) to neutralize the PCA.[3]

  • Second Centrifugation: Centrifuge again to pellet the precipitated potassium perchlorate.

  • Sample Collection: Collect the supernatant, which contains the this compound, and store it at -80°C until HPLC analysis.

Protocol 2: Ion-Pair Reversed-Phase HPLC for this compound Quantification

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8. Add tetrabutylammonium (TBA) hydrogen sulfate to a final concentration of 5 mM. Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol.

  • HPLC System Setup:

    • Install a C18 column (e.g., 5 µm, 4.6 x 150 mm).

    • Set the column oven temperature to 30°C.

    • Set the UV detector to 254 nm.

    • Set the flow rate to 1.0 mL/min.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared sample extract or standard solution.

  • Gradient Elution: Run the gradient program as outlined in Table 2.

  • Data Analysis: Identify the this compound peak based on the retention time of a pure standard. Quantify the peak area and determine the concentration using a calibration curve prepared with known concentrations of this compound standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cell_harvest Cell Harvesting lysis Lysis & Deproteinization (PCA) cell_harvest->lysis centrifuge1 Centrifugation lysis->centrifuge1 neutralize Neutralization (K2CO3) centrifuge1->neutralize centrifuge2 Centrifugation neutralize->centrifuge2 extract Collect Supernatant (this compound Extract) centrifuge2->extract injection Inject Sample extract->injection separation IP-RP-HPLC Separation injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree cluster_peak_shape Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting start HPLC Problem peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Issue? peak_shape->retention No tailing Tailing Peak? peak_shape->tailing Yes drift Drifting Retention? retention->drift Yes split Split Peak? tailing->split No sol_silanol Lower Mobile Phase pH / Use Deactivated Column tailing->sol_silanol Yes sol_ionpair Optimize Ion-Pair Reagent Concentration tailing->sol_ionpair Yes sol_contam Use Guard Column / Clean Sample tailing->sol_contam Yes sol_void Check for Column Void split->sol_void Yes sol_frit Check for Blocked Frit split->sol_frit Yes no_retention No Retention? drift->no_retention No sol_equil Increase Equilibration Time drift->sol_equil Yes sol_mobile Prepare Fresh Mobile Phase drift->sol_mobile Yes sol_temp Use Column Oven drift->sol_temp Yes sol_ip_conc Increase Ion-Pair Concentration no_retention->sol_ip_conc Yes sol_organic Decrease Organic Solvent % no_retention->sol_organic Yes

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

ap4a_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS p_LysRS p-LysRS LysRS->p_LysRS Phosphorylation (MAPK) MSC Multi-synthetase Complex LysRS->MSC association p_LysRS->MSC dissociation p_LysRS_nuc p-LysRS p_LysRS->p_LysRS_nuc translocation This compound This compound p_LysRS_nuc->this compound synthesis HINT1_MITF HINT1-MITF Complex This compound->HINT1_MITF NUDT2 NUDT2 This compound->NUDT2 hydrolysis HINT1 HINT1 HINT1->HINT1_MITF MITF MITF MITF->HINT1_MITF Target_Genes Target Gene Transcription MITF->Target_Genes activation HINT1_MITF->MITF dissociation AMP_ATP AMP + ATP NUDT2->AMP_ATP

References

Troubleshooting low yields of Ap4A in enzymatic reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields of Diadenosine Tetraphosphate (Ap4A) in enzymatic reactions, primarily using Lysyl-tRNA Synthetase (LysRS).

Troubleshooting Guide: Low this compound Yields

Low yields of this compound can arise from various factors, from suboptimal reaction conditions to inhibitor contamination. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_reagents 1. Verify Reagent Integrity & Concentrations start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Sub-optimal Substrate/Cofactor Concentrations? ATP, Lysine, Mg²⁺, Zn²⁺ check_reagents->sub_reagents check_enzyme 3. Evaluate Enzyme Activity check_conditions->check_enzyme Conditions OK sub_conditions Incorrect pH or Temperature? Product Degradation? check_conditions->sub_conditions check_impurities 4. Investigate Potential Inhibitors check_enzyme->check_impurities Enzyme Active sub_enzyme Improper Storage? Expired? Low Concentration? check_enzyme->sub_enzyme analyze_products 5. Analyze Reaction Products check_impurities->analyze_products No Obvious Inhibitors sub_impurities Contaminants in Reagents? Presence of Pyrophosphate (PPi)? check_impurities->sub_impurities solution Optimal Yield Achieved analyze_products->solution Problem Identified & Resolved sub_analysis Byproduct Formation? Incomplete Reaction? analyze_products->sub_analysis

Caption: A step-by-step workflow for troubleshooting low this compound yield.

Q1: My this compound yield is lower than expected. What are the first things I should check?

A1: Start by systematically verifying your reaction components and conditions.

  • Reagent Integrity and Concentrations: Ensure that your ATP, L-lysine, and enzyme stocks are not degraded and are at the optimal concentrations. Improper storage or multiple freeze-thaw cycles can significantly reduce reagent activity.

  • Reaction Buffer Composition: The pH and ionic strength of your reaction buffer are critical. Deviations from the optimal range can drastically reduce enzyme activity.

  • Enzyme Activity: Confirm that your Lysyl-tRNA Synthetase (LysRS) is active. If possible, perform a specific activity assay.

Q2: What are the optimal reaction conditions for this compound synthesis using LysRS?

A2: While optimal conditions can vary slightly depending on the specific source of the LysRS, the following table summarizes generally effective starting concentrations and parameters. It is recommended to perform optimizations for your specific experimental setup.

Component/ParameterRecommended Range/ValueNotes
Lysyl-tRNA Synthetase (LysRS) 50 nMEnzyme concentration can be optimized.
ATP 2.1 - 5 mMApparent Km can be around 2.1 mM to 627 µM depending on the study.[1][2]
L-Lysine 100 µMApparent Km can be around 45.5 µM.[2]
Magnesium Chloride (MgCl₂) 5 - 10 mMEssential for ATP-dependent reactions.
Zinc Chloride (ZnCl₂) 50 - 150 µMSignificantly stimulates this compound synthesis.[3][4]
Inorganic Pyrophosphatase 0.01 mg/mLDrives the reaction forward by hydrolyzing pyrophosphate.[4][5]
Buffer 100 mM HEPES
pH 7.2
Temperature 37°C
Dithiothreitol (DTT) 1 - 4 mMA reducing agent to maintain enzyme stability.[4]
Q3: I've confirmed my reagents and conditions are correct, but the yield is still low. What's the next step?

A3: If the foundational aspects of your reaction are correct, consider the following possibilities:

  • Enzyme Inactivation: Your enzyme may have lost activity due to improper storage, age, or contamination. Consider using a fresh aliquot of the enzyme or re-purifying it.

  • Presence of Inhibitors: Your reaction may be contaminated with inhibitors. These can be present in your substrate preparations, water, or other reagents. See the FAQ section for common inhibitors.

  • Product Inhibition: High concentrations of this compound can act as a competitive inhibitor for ATP in the aminoacylation reaction, which may indirectly affect the overall kinetics.[1]

  • Pyrophosphate Accumulation: The synthesis of the aminoacyl-adenylate intermediate releases pyrophosphate (PPi). Accumulation of PPi can inhibit the forward reaction. The inclusion of inorganic pyrophosphatase is crucial to hydrolyze PPi and drive the reaction towards this compound synthesis.[5][6]

Q4: How can I tell if my reaction is being inhibited?

A4: To test for inhibition, you can perform a series of experiments:

  • Spiking Experiment: Add a known amount of pure this compound to a fresh reaction. If the final yield is lower than the sum of the spiked amount and the expected yield, product inhibition may be occurring.

  • Substrate Titration: Vary the concentration of one substrate while keeping others constant. An unusual kinetic profile may suggest the presence of a competitive or non-competitive inhibitor.

  • Control Reactions: Run parallel reactions where you systematically omit one component (other than the essential substrates and enzyme) to see if its absence improves the yield, suggesting it might be the source of a contaminant.

Frequently Asked Questions (FAQs)

Enzymatic Reaction & Optimization

Q5: What is the enzymatic reaction for this compound synthesis by LysRS?

A5: Lysyl-tRNA synthetase (LysRS) catalyzes the synthesis of this compound in a two-step process. First, it activates L-lysine with ATP to form a lysyl-adenylate intermediate (Lys-AMP) and releases pyrophosphate (PPi). In a non-canonical side reaction, this intermediate then reacts with a second molecule of ATP to produce this compound and release free L-lysine.[7]

Caption: Enzymatic synthesis of this compound by Lysyl-tRNA Synthetase.

Q6: Why is inorganic pyrophosphatase important for this compound synthesis?

A6: The first step of the reaction, the formation of the lysyl-adenylate intermediate, produces inorganic pyrophosphate (PPi). This reaction is reversible, and the accumulation of PPi can drive the reaction backward, reducing the amount of the intermediate available for this compound synthesis. Inorganic pyrophosphatase catalyzes the hydrolysis of PPi into two molecules of orthophosphate, an essentially irreversible reaction that shifts the overall equilibrium towards product formation.[5][6]

Q7: What is the role of zinc (Zn²⁺) in the reaction?

A7: Zinc ions have been shown to significantly stimulate the rate of this compound synthesis by LysRS, with optimal concentrations reported in the range of 50-150 µM.[3][4] The exact mechanism is not fully elucidated but may involve conformational changes in the enzyme that favor the this compound synthesis pathway.

Q8: Can other aminoacyl-tRNA synthetases produce this compound?

A8: Yes, several other aminoacyl-tRNA synthetases can synthesize this compound, although with varying efficiencies. Phenylalanyl-tRNA synthetase and Histidyl-tRNA synthetase are also known to have high activity.[7]

Q9: My enzyme is from a different organism. Will the optimal conditions be the same?

A9: Not necessarily. While the general requirements for substrates and cofactors will be similar, the optimal pH, temperature, and specific ion concentrations can vary between enzymes from different species. It is always advisable to perform optimization experiments for your specific enzyme.

Inhibitors and Contaminants

Q10: What are some common inhibitors of Lysyl-tRNA Synthetase?

A10: Several compounds are known to inhibit LysRS. These can be useful as experimental controls or may be present as contaminants.

InhibitorType of InhibitionNotesKi/IC50
Cladosporin ATP-competitiveAn antifungal agent.[8]IC50: ~20 µM[8]
Various synthetic compounds ATP-competitive, Uncompetitive with lysineSeveral small molecules have been developed as inhibitors.[2]IC50 values in the µM range.[2]
This compound Competitive with ATP (in aminoacylation)Product inhibition can occur at high concentrations.[1]Ki: ~2.5 µM[1]

Q11: What common laboratory contaminants can inhibit the reaction?

A11:

  • Heavy Metals: Unintended metal ions can inhibit enzyme activity. Ensure high-purity water and reagents are used.

  • Proteases: Contaminating proteases can degrade your LysRS. Work in a clean environment and consider adding a protease inhibitor cocktail if you suspect contamination.

  • EDTA: If present in any of your solutions, EDTA will chelate the essential Mg²⁺ and Zn²⁺ ions, inhibiting the reaction.

  • High Salt Concentrations: While some salt is necessary for buffering and enzyme stability, excessively high concentrations can be inhibitory.

This compound Stability and Analysis

Q12: How stable is this compound?

A12: this compound is susceptible to both enzymatic and chemical degradation. Its stability is pH and temperature-dependent. It is more stable at neutral pH and should be stored at -20°C or -80°C for long-term preservation. Avoid multiple freeze-thaw cycles.

Q13: How can I accurately quantify the this compound in my reaction?

A13: High-Performance Liquid Chromatography (HPLC) and luciferase-based bioluminescence assays are two common methods for this compound quantification.

This compound Signaling Pathways

Q14: What are the known signaling pathways involving this compound?

A14: this compound is recognized as a signaling molecule or "alarmone" in response to cellular stress. Two prominent pathways are:

  • The LysRS-Ap4A-MITF/USF2 Pathway: In response to stimuli, LysRS can be phosphorylated and translocate to the nucleus where it synthesizes this compound. This compound then binds to the HINT1 protein, causing the release of transcription factors like MITF and USF2, which then activate target gene expression.[9][10]

  • The cGAS-STING Pathway: LysRS can produce this compound in response to RNA:DNA hybrids. This compound can then bind to STING, attenuating the innate immune response.[11][12]

Ap4A_Signaling Stress Cellular Stress (e.g., Oxidative, Genotoxic) LysRS_cyto Cytoplasmic LysRS Stress->LysRS_cyto Stimulates pLysRS Phosphorylated LysRS LysRS_cyto->pLysRS Phosphorylation LysRS_nuc Nuclear LysRS pLysRS->LysRS_nuc Translocation This compound This compound Synthesis LysRS_nuc->this compound HINT1_MITF HINT1-MITF Complex This compound->HINT1_MITF Binds to HINT1 MITF Free MITF HINT1_MITF->MITF Dissociation Gene_Expression Target Gene Expression MITF->Gene_Expression Activates

Caption: The LysRS-Ap4A-MITF signaling pathway.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for this compound Quantification

This protocol provides a general framework for the separation and quantification of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 6.8, with 5 mM tetrabutylammonium hydrogen sulfate (TBAHS)

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • Reaction samples, quenched (e.g., with perchloric acid and neutralized) and filtered (0.22 µm filter)

Procedure:

  • Equilibrate the column: Run the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Set up the gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: 50% B

    • 30-35 min: Linear gradient from 50% to 5% B

    • 35-45 min: 5% B (re-equilibration)

  • Set the UV detector: Monitor the absorbance at 259 nm.

  • Create a standard curve: Inject known concentrations of the this compound standard to generate a standard curve of peak area versus concentration.

  • Inject samples: Inject the filtered reaction samples.

  • Quantify this compound: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Luciferase-Based Assay for this compound Quantification

This method relies on the enzymatic conversion of this compound to ATP, which is then quantified using a firefly luciferase assay.

Materials:

  • Luminometer

  • Firefly luciferase assay kit (containing luciferase and luciferin)

  • Snake venom phosphodiesterase I

  • Alkaline phosphatase

  • This compound standard

  • Reaction samples

Procedure:

  • Prepare samples and standards: Prepare a series of this compound standards of known concentrations. Quench the enzymatic reactions to be tested.

  • ATP Depletion (Optional but Recommended): To reduce background from any remaining ATP in the reaction, incubate the samples and standards with alkaline phosphatase according to the enzyme manufacturer's instructions. Then, inactivate the alkaline phosphatase (e.g., by heat treatment).

  • Prepare Luciferase Reagent: Prepare the luciferase/luciferin reagent according to the kit manufacturer's instructions.

  • Measure Background: In a luminometer plate, add a small volume of your sample or standard. Add the luciferase reagent and measure the luminescence. This will give you a baseline reading.

  • This compound to ATP Conversion: To the same wells, add snake venom phosphodiesterase I. This enzyme will hydrolyze this compound to AMP and ATP. The luciferase will then use the newly generated ATP to produce light.

  • Measure Luminescence: Immediately after adding the phosphodiesterase, measure the luminescence over time. The increase in luminescence is proportional to the amount of this compound in the sample.

  • Quantify this compound: Create a standard curve by plotting the change in luminescence versus the concentration of the this compound standards. Use this curve to determine the concentration of this compound in your samples.

References

Improving the specificity of Ap4A binding protein pulldown assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the specificity of their Diadenosine tetraphosphate (Ap4A) binding protein pulldown assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind an this compound pulldown assay?

An this compound pulldown assay is a type of affinity purification technique used to isolate and identify proteins that specifically bind to this compound. In this assay, a modified version of this compound, typically biotinylated, is immobilized on a solid support matrix (e.g., streptavidin-coated beads). A cell lysate or protein mixture is then incubated with these beads. Proteins that have an affinity for this compound will bind to the immobilized molecule. After a series of washes to remove non-specific binders, the this compound-binding proteins are eluted and can be identified by methods such as mass spectrometry.

Q2: Why am I seeing high background (many non-specific proteins) in my pulldown?

High background is a common issue in pulldown assays and can be caused by several factors:

  • Insufficient blocking of beads: The solid support matrix may have sites that non-specifically bind proteins.

  • Inadequate washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.

  • Hydrophobic or ionic interactions: Proteins can non-specifically interact with the beads or the linker arm of the biotinylated this compound.

  • Presence of highly abundant proteins: Highly abundant cellular proteins can non-specifically co-purify.

  • Contaminating nucleic acids: Negatively charged DNA or RNA can mediate non-specific protein interactions.

Q3: How can I confirm that the protein interactions I've identified are specific to this compound?

Verifying the specificity of identified interactions is crucial. Here are some strategies:

  • Competition assay: Perform a pulldown in the presence of an excess of free, non-biotinylated this compound. Specific binding proteins will be competed off the beads, while non-specific binders will remain.

  • Use of inactive analogs: If available, use a structurally similar but biologically inactive analog of this compound in a parallel pulldown. True this compound binders should not be pulled down with the inactive analog.

  • Reciprocal pulldown: If you have an antibody against a putative this compound binding protein, you can perform a co-immunoprecipitation to see if this compound is co-precipitated.

  • Negative controls: Always include a control with beads that have not been coupled to biotinylated this compound to identify proteins that bind non-specifically to the beads themselves.

Troubleshooting Guides

Problem 1: High Background of Non-Specific Proteins

High background can obscure the identification of true this compound binding partners. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Insufficient Blocking Before adding the cell lysate, pre-incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or casein to saturate non-specific binding sites.
Ineffective Washing Optimize the wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% to 0.5% Tween-20 or Triton X-100). Perform additional wash steps.
Hydrophobic Interactions Include a low concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) in your lysis, binding, and wash buffers to disrupt non-specific hydrophobic interactions.
Ionic Interactions Adjust the salt concentration in your buffers. Increasing the ionic strength can disrupt weak, non-specific electrostatic interactions.
Nucleic Acid Contamination Treat your cell lysate with a nuclease (e.g., DNase, RNase, or a general nuclease like micrococcal nuclease) prior to the pulldown to degrade contaminating nucleic acids that can mediate false-positive interactions.
Pre-clearing Lysate Before incubating with the this compound-biotin beads, incubate the cell lysate with unconjugated streptavidin beads for 1-2 hours to remove proteins that non-specifically bind to the bead matrix.
Problem 2: Low Yield of Target Proteins

A low yield of expected this compound binding proteins can be equally problematic. Here are some common causes and their solutions.

Potential Cause Recommended Solution
Inefficient Immobilization Ensure that your biotinylated this compound is of high quality and that the coupling to streptavidin beads is efficient. Test the coupling efficiency if possible.
Protein Degradation Always add protease inhibitors to your lysis buffer to prevent the degradation of target proteins. Keep samples on ice or at 4°C throughout the experiment.
Suboptimal Lysis Buffer The lysis buffer composition can affect protein stability and binding. Ensure the pH and salt concentrations are optimal for your target proteins.
Insufficient Incubation Time Increase the incubation time of the cell lysate with the this compound-biotin beads to allow for sufficient binding to occur.
Harsh Elution Conditions If using a denaturing elution buffer, it may be too harsh and cause protein precipitation. Consider using a competitive elution with an excess of free this compound or a milder non-denaturing elution buffer.
Low Abundance of Target Protein If your target protein is of low abundance, you may need to start with a larger amount of cell lysate.

Experimental Protocols

Protocol: Biotinylated this compound Pulldown Assay

This protocol provides a general framework for performing a pulldown assay to identify this compound binding proteins. Optimization of buffer conditions and incubation times may be necessary for specific experimental systems.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Cell lysate from your experimental system

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)

  • Wash Buffer (e.g., Lysis buffer with adjusted salt or detergent concentrations)

  • Elution Buffer (e.g., SDS-PAGE sample buffer for mass spectrometry, or a non-denaturing buffer with high salt or free this compound for other applications)

  • Blocking solution (e.g., 1% BSA in wash buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a fresh tube.

    • Wash the beads three times with wash buffer.

    • Resuspend the beads in a binding buffer.

  • Immobilization of Biotinylated this compound:

    • Add the biotinylated this compound to the washed beads and incubate with gentle rotation for 1-2 hours at 4°C.

    • Wash the beads three times with wash buffer to remove any unbound biotinylated this compound.

  • Blocking:

    • Incubate the this compound-coupled beads with blocking solution for 1 hour at 4°C.

    • Wash the beads once with wash buffer.

  • Affinity Purification:

    • (Optional but recommended) Pre-clear the cell lysate by incubating with unconjugated streptavidin beads for 1 hour at 4°C.

    • Add the pre-cleared cell lysate to the blocked, this compound-coupled beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer. With each wash, resuspend the beads completely.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add elution buffer to the beads and incubate (e.g., 5 minutes at 95°C for SDS-PAGE sample buffer).

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can be analyzed by SDS-PAGE followed by silver or Coomassie staining, or by mass spectrometry for protein identification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_pulldown Pulldown cluster_analysis Analysis bead_prep Bead Preparation & Washing immobilization Immobilize Biotin-Ap4A bead_prep->immobilization blocking Blocking with BSA/Casein immobilization->blocking incubation Incubate with Cell Lysate blocking->incubation preclear Pre-clear Lysate (Optional) preclear->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elution of Bound Proteins washing->elution analysis SDS-PAGE / Mass Spectrometry elution->analysis

Caption: Workflow for an this compound binding protein pulldown assay.

troubleshooting_logic cluster_solutions Solutions start High Background? inc_wash Increase Wash Stringency start->inc_wash Yes preclear Pre-clear Lysate start->preclear Yes add_detergent Add Detergent start->add_detergent Yes nuclease Add Nuclease start->nuclease Yes blocking Optimize Blocking start->blocking Yes end Improved Specificity start->end No inc_wash->end preclear->end add_detergent->end nuclease->end blocking->end

Caption: Logic diagram for troubleshooting high background.

Technical Support Center: Overcoming Off-Target Effects of Ap4A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diadenosine Tetraphosphate (Ap4A) in cell-based assays. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary intended targets?

Diadenosine tetraphosphate (this compound) is a naturally occurring molecule found in almost all types of cells, from bacteria to humans.[1][2] It is considered a signaling molecule, or "alarmone," as its intracellular levels can increase significantly in response to cellular stress, such as heat shock, oxidative stress, or DNA damage.[1][3][4] Extracellularly, this compound acts as a signaling molecule by interacting primarily with P2 purinergic receptors, which are broadly classified into two families:

  • P2X receptors: Ligand-gated ion channels that, upon activation, allow the influx of cations like Ca²⁺ and Na⁺.[5][6][7]

  • P2Y receptors: G protein-coupled receptors that trigger various downstream intracellular signaling cascades.[5][6][8]

This compound can act as an agonist or partial agonist on various subtypes of these receptors.[5][6][9]

Q2: What are the known off-target effects of this compound?

Off-target effects of this compound can arise from its interaction with molecules other than the intended purinergic receptors. These can be broadly categorized as:

  • Interaction with other P2 receptor subtypes: If your cell line expresses multiple P2X and P2Y receptor subtypes, this compound may activate several of them simultaneously, leading to a complex phenotype that is difficult to attribute to a single receptor. For instance, this compound treatment has been shown to reduce the expression of P2X2, P2X7, P2Y1, and P2Y2 receptors.[10]

  • Intracellular Targets: When this compound is transported into the cell or if its intracellular concentration rises due to stress, it can bind to various proteins. Known intracellular binding partners include stress proteins like DnaK and GroEL in E. coli, and the HINT1/MITF complex and STING pathway components in eukaryotes.[11][12]

  • Modulation of Other Signaling Pathways: this compound has been shown to indirectly influence pathways like PI3K/AKT and MAPK/ERK, often as a downstream consequence of purinergic receptor activation or cellular stress responses.[3]

  • Enzymatic Degradation: Extracellular and intracellular enzymes can rapidly hydrolyze this compound into ATP and AMP, or two molecules of ADP.[3] These breakdown products can then activate their own respective receptors (e.g., other P2 receptors or P1 adenosine receptors), confounding the interpretation of this compound's direct effects.

Q3: How can I increase the specificity of my this compound-based experiments?

To enhance specificity, consider using synthetic analogues of this compound that have been designed for greater resistance to hydrolysis and potentially higher affinity for specific receptor subtypes.[13][14][15] Analogues with modifications in the polyphosphate chain, such as a P-C-P bridge, have shown promise as more potent and stable inhibitors of certain processes like ADP-induced platelet aggregation.[13]

Troubleshooting Guide

This section addresses common problems encountered during cell-based assays involving this compound.

Issue 1: Unexpected or inconsistent dose-response curves.

  • Problem: The dose-response curve is biphasic, has a very narrow active range, or is inconsistent between experiments.

  • Possible Cause: This may indicate that this compound is engaging multiple targets with different affinities or that its degradation products are active. At low concentrations, you might be observing a high-affinity on-target effect, while at higher concentrations, off-target effects or the effects of ATP/ADP accumulation may dominate.

  • Troubleshooting Steps:

    • Use Receptor Antagonists: Co-incubate your cells with specific antagonists for P2 receptor subtypes that are known to be expressed in your cell line but are not your intended target. This can help isolate the signaling pathway of interest.

    • Include ATP/ADP Controls: Run parallel experiments with ATP and ADP at relevant concentrations to determine if the observed effects could be due to this compound degradation.

    • Employ Non-hydrolyzable Analogs: If available, use a non-hydrolyzable this compound analog as a tool compound to eliminate the confounding effects of its metabolites.[13]

    • Time-Course Analysis: Perform a time-course experiment. Rapid effects are more likely to be direct, whereas delayed responses may involve downstream signaling or the accumulation of metabolites.

Issue 2: High background signal or cytotoxicity at low this compound concentrations.

  • Problem: You observe significant cell death or a high background reading in your assay (e.g., fluorescence, luminescence) even at concentrations where you expect a specific, non-toxic effect.

  • Possible Cause: The cell type may be exquisitely sensitive to purinergic signaling, leading to excitotoxicity from calcium overload.[5] Alternatively, this compound could be engaging an off-target protein critical for cell survival.

  • Troubleshooting Steps:

    • Conduct a Viability Assay: Always run a standard cytotoxicity assay (e.g., MTS, LDH release, or CellTiter-Glo) in parallel with your primary functional assay to determine the precise cytotoxic concentration range of this compound for your specific cell line.[16]

    • Use a "Dead" Cell Control: Include a positive control for cytotoxicity (e.g., cells treated with a known toxin like staurosporine) to validate your viability assay.

    • Lower the Concentration: The most straightforward approach is to use the lowest effective concentration of this compound that elicits the on-target effect without causing widespread toxicity.[17]

    • Validate with Non-Pharmacological Methods: Use siRNA or CRISPR/Cas9 to knock down the intended P2 receptor target.[17] If the phenotype observed with this compound treatment is rescued or mimicked by the knockdown, it provides strong evidence for an on-target effect.

Issue 3: Discrepancy between results from this compound treatment and genetic knockdown of the target receptor.

  • Problem: The cellular phenotype after this compound treatment does not match the phenotype observed after knocking down the supposed target receptor using siRNA or CRISPR.

  • Possible Cause: This is a strong indicator that the effects of this compound in your assay are off-target. This compound might be acting on another receptor expressed by the cells or on an intracellular target.

  • Troubleshooting Steps:

    • Profile Receptor Expression: Confirm the expression profile of all P2 receptors in your cell line using qPCR or Western blotting. You may discover an alternative, unexpected target.

    • Use Structurally Different Agonists: Test other, structurally distinct agonists for your target receptor. If these compounds reproduce the phenotype seen with genetic knockdown, while this compound does not, it further points to an this compound-specific off-target effect.

    • Perform a Target Engagement Assay: If possible, use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is directly binding to your intended target in the cellular environment.[17]

Quantitative Data Summary

The following table summarizes the binding affinities and effective concentrations of this compound and related compounds for various purinergic receptors. This data can help in designing experiments and interpreting results.

CompoundReceptor(s)Cell/Tissue TypeAffinity (Kd) / Potency (EC50)Reference
[³H]-Ap4A High-Affinity Site 1Cultured Chromaffin CellsKd: 8 ± 0.65 x 10⁻¹¹ M[18][19]
[³H]-Ap4A High-Affinity Site 2Cultured Chromaffin CellsKd: 5.6 ± 0.53 x 10⁻⁹ M[18][19]
This compound P2X ReceptorsGeneralPartial Agonist[5][7]
This compound P2Y ReceptorsGeneralAgonist[6][8]
This compound P2X4 ReceptorMammalianPartial Agonist[9]
ATP P2X4 ReceptorHumanEC50: 0.2 - 10 µM[9]
Ap5A P2X ReceptorsGeneralPartial Agonist[7]

Key Experimental Protocols

Protocol 1: Control Experiment Using Receptor Antagonists

Objective: To determine if the observed effect of this compound is mediated by a specific P2 receptor subtype.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your primary assay and allow them to adhere overnight.

  • Antagonist Pre-incubation: Pre-incubate the cells with a specific P2 receptor antagonist (e.g., Suramin for broad P2Y, or a subtype-specific antagonist like MRS2179 for P2Y1) for 30-60 minutes. Include a vehicle-only control (e.g., DMSO or saline).

  • This compound Treatment: Add this compound at the desired concentration to both the antagonist-treated and vehicle-treated wells.

  • Assay Measurement: After the appropriate incubation time for your primary assay (e.g., calcium imaging, proliferation assay), measure the response.

  • Data Analysis: Compare the response to this compound in the presence and absence of the antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist indicates that the effect is mediated, at least in part, by the targeted receptor.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to a suspected protein target within intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another set with a vehicle control for a specified time.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend them in a lysis buffer containing protease inhibitors.

  • Heating Gradient: Divide the cell lysates into several aliquots. Heat each aliquot to a different temperature for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).

  • Separation of Soluble Fraction: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein quantification method.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that this compound binding has stabilized the protein, confirming target engagement.[17]

Visualizations

Below are diagrams illustrating key concepts related to this compound signaling and experimental design.

G cluster_0 This compound Signaling Pathways cluster_1 On-Target Effects cluster_2 Potential Off-Target / Confounding Effects This compound Extracellular this compound P2Y P2Y Receptor This compound->P2Y Agonist P2X P2X Receptor This compound->P2X Partial Agonist Nudix Ectonucleotidases (e.g., NUDT2) This compound->Nudix Hydrolysis Intracellular Intracellular Targets (e.g., STING, HINT1) This compound->Intracellular If internalized Gq Gq Protein P2Y->Gq PLC PLC Gq->PLC Ca_release Ca²⁺ Release PLC->Ca_release Ca_influx Ca²⁺ Influx P2X->Ca_influx ATP ATP Nudix->ATP ADP ADP Nudix->ADP Other_P2R Other P2 Receptors ATP->Other_P2R ADP->Other_P2R Adenosine_R Adenosine Receptors ADP->Adenosine_R via degradation to Adenosine G cluster_workflow Troubleshooting Workflow for Unexpected this compound Phenotype Start Start: Unexpected Phenotype with this compound Treatment Step1 Run Dose-Response & Viability Assays Start->Step1 Step2 Use P2 Receptor Antagonists Step1->Step2 Decision1 Is Effect Blocked? Step2->Decision1 Step3 Test Structurally Different Agonist Decision1->Step3 No OnTarget Conclusion: Likely On-Target Effect (via specific P2R) Decision1->OnTarget Yes Decision2 Does it Mimic Knockdown Phenotype? Step3->Decision2 Decision2->OnTarget Yes Step4 Test Non-hydrolyzable This compound Analog Decision2->Step4 No OffTarget Conclusion: Likely Off-Target Effect or Metabolite Effect Step4->OffTarget

References

Technical Support Center: Strategies for Enhancing Cellular Uptake of Exogenous Ap4A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving the cellular delivery of Diadenosine Tetraphosphate (Ap4A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its intracellular delivery a key research goal?

Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate that acts as a signaling molecule in various cellular processes, including stress responses, cell growth, and apoptosis.[1] Under normal physiological conditions, intracellular levels of this compound are low but can increase significantly in response to stressors like heat shock or oxidative stress.[1][2] Delivering exogenous this compound into cells allows researchers to study its specific downstream effects, modulate cellular pathways, and explore its therapeutic potential as a regulator of cell fate and metabolism.[3][4]

Q2: What are the primary challenges in delivering exogenous this compound into cells?

The main obstacle for this compound delivery is the cell membrane, which is generally impermeable to highly charged, hydrophilic molecules like nucleotides.[5][6] Furthermore, once in the extracellular environment, this compound can be degraded by ectonucleotidases. Inside the cell, its levels are tightly regulated by specific hydrolases like Nudix family enzymes, which can quickly break it down.[2][3] Therefore, a successful delivery strategy must overcome the membrane barrier while protecting this compound from enzymatic degradation.

Q3: What are the principal strategies for increasing the cellular uptake of this compound?

Several strategies can be employed to deliver this compound into cells, broadly categorized as physical methods and carrier-based systems.

  • Physical Methods: Electroporation uses electrical pulses to create temporary pores in the cell membrane, allowing molecules like this compound to enter.[7][8][9]

  • Carrier-Based Systems: These involve encapsulating this compound to facilitate its transport across the cell membrane. Common carriers include:

    • Liposomes: Vesicles made of a lipid bilayer that can fuse with the cell membrane to release their contents.[10][11][12] Cationic liposomes are often used for gene and drug delivery due to their interaction with the negatively charged cell membrane.[13]

    • Nanoparticles: Biodegradable polymer-based nanoparticles, such as those made from polylactic-co-glycolic acid (PLGA), can encapsulate therapeutic agents for controlled release and improved bioavailability.[10][14]

  • Receptor-Mediated Uptake: The P2X7 receptor, an ATP-gated ion channel, can form a large pore upon prolonged activation, allowing the passage of molecules.[15][16] this compound's structural similarity to ATP suggests it may interact with purinergic receptors like P2X7 to gain entry.[3][17]

Troubleshooting Guide

Q4: I am observing very low or undetectable levels of intracellular this compound after my experiment. What could be the cause?

This is a common issue that can stem from several factors. Use the following logical workflow to troubleshoot the problem.

G start Low/No Intracellular this compound q1 Is this compound integrity confirmed? start->q1 a1_yes Was the delivery method optimized? q1->a1_yes Yes a1_no Check this compound purity via HPLC. Consider degradation by extracellular nucleotidases. q1->a1_no No q2 Is cell viability acceptable (>80%) post-treatment? a1_yes->q2 end_node Re-evaluate with optimized protocol a1_no->end_node a2_yes Consider alternative delivery methods (e.g., switch from electroporation to liposomes). Increase this compound concentration. q2->a2_yes Yes a2_no See Q5: High Cell Toxicity. q2->a2_no No a2_yes->end_node a2_no->end_node G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular This compound Exogenous this compound P2X7 P2X7 Receptor This compound->P2X7 Binds Pore Pore Formation P2X7->Pore Prolonged Activation Uptake This compound Uptake Pore->Uptake Downstream Downstream Signaling Uptake->Downstream G start Start prep_cells Prepare Cells (Log-phase growth) start->prep_cells choose_method Select Delivery Method prep_cells->choose_method electro Electroporation choose_method->electro Physical lipo Lipofection choose_method->lipo Carrier nano Nanoparticles choose_method->nano Carrier execute Execute Delivery Protocol with this compound electro->execute lipo->execute nano->execute incubate Incubate Cells (4-48 hours) execute->incubate analysis Analyze Outcome incubate->analysis measure_uptake Measure Intracellular this compound (e.g., HPLC, LC-MS) analysis->measure_uptake Direct measure_effect Assess Biological Effect (e.g., Western Blot, qPCR) analysis->measure_effect Indirect end End measure_uptake->end measure_effect->end

References

How to differentiate between Ap4A and other dinucleoside polyphosphates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ap4A and other dinucleoside polyphosphates.

Frequently Asked Questions (FAQs)

Q1: What are the key structural differences between this compound and other dinucleoside polyphosphates?

A1: Dinucleoside polyphosphates (Np_n_N') are a class of molecules composed of two nucleosides linked by a polyphosphate chain. The key structural differences lie in:

  • The type of nucleoside bases (N and N'): These can be adenosine (A), guanosine (G), cytidine (C), or uridine (U). This compound, for instance, is a diadenosine polyphosphate, meaning both nucleosides are adenosine. Other examples include Ap4G, Gp4G, and Up4A.[1][2][3]

  • The length of the polyphosphate chain (n): The number of phosphate groups can vary, typically from two to seven. This compound specifically has four phosphate groups (tetraphosphate).[1][4] Other common examples include Ap3A (triphosphate), Ap5A (pentaphosphate), and Ap6A (hexaphosphate).[5][6]

These structural variations result in differences in mass, charge, and hydrophobicity, which are exploited by various analytical techniques for their separation and identification.

Q2: Which analytical techniques are most suitable for differentiating this compound from other dinucleoside polyphosphates?

A2: The choice of technique depends on the specific research question (e.g., quantification, identification of unknowns, or routine analysis). The most common and effective methods are:

  • High-Performance Liquid Chromatography (HPLC): Particularly ion-pair reversed-phase HPLC, is a powerful technique for separating different dinucleoside polyphosphates from each other and from other cellular components.[7][8][9]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly specific for identifying and quantifying dinucleoside polyphosphates based on their mass-to-charge ratios and fragmentation patterns.[1][7][10]

  • Enzymatic Assays: These assays often use specific enzymes that hydrolyze a particular dinucleoside polyphosphate, and the resulting products are then measured. For example, this compound can be hydrolyzed to ATP and AMP, and the ATP can be quantified using a luciferase-based bioluminescence assay.[11][12][13] However, these assays can sometimes lack the specificity to distinguish between closely related compounds (e.g., different Ap4N's).[14]

Q3: What are the typical intracellular concentrations of this compound and other dinucleoside polyphosphates?

A3: Intracellular concentrations of dinucleoside polyphosphates can vary significantly depending on the cell type, organism, and cellular conditions, particularly stress.[4][7] They are often considered "alarmones" as their levels increase under conditions like heat shock or oxidative stress.[10][15]

Dinucleoside PolyphosphateCell TypeTypical Basal ConcentrationReference
This compoundE. coli0.2 µM - 3.6 µM[7]
This compoundHEK293T cells0.9 pmol per 10^6 cells[7]
Ap3AHEK293T cells0.7 pmol per 10^6 cells[7]
This compoundAA8 cells0.63 pmol per 10^6 cells[7]
Ap3AAA8 cells3.05 pmol per 10^6 cells[7]

Troubleshooting Guides

HPLC Analysis

Problem: Poor separation of this compound and other dinucleoside polyphosphates.

Possible Cause Troubleshooting Step
Inappropriate column chemistry. Use a reversed-phase C18 column. Monolithic silica C18 columns have been shown to provide high sensitivity and resolution for dinucleoside polyphosphate separation.[9]
Suboptimal ion-pair reagent. The choice and concentration of the ion-pair reagent are critical. Tetrabutylammonium (TBA) salts are commonly used. For subsequent MS analysis, a volatile ion-pair reagent like triethylammonium acetate (TEAA) is recommended as it is compatible with mass spectrometry.[9]
Incorrect mobile phase gradient. Optimize the gradient elution profile. A shallow gradient of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve the resolution of closely eluting peaks.
Sample matrix interference. Implement a sample clean-up step before HPLC analysis. Boronate affinity chromatography can be used to selectively concentrate dinucleoside polyphosphates from complex biological samples.[5][11]
Mass Spectrometry Analysis

Problem: Difficulty in identifying specific dinucleoside polyphosphates in a complex mixture.

Possible Cause Troubleshooting Step
Co-elution of isobaric compounds. Couple HPLC with tandem mass spectrometry (LC-MS/MS). This allows for the fragmentation of co-eluting ions and their identification based on unique fragment ion patterns.
Lack of reference spectra. Utilize MALDI Post-Source Decay (PSD) mass spectrometry to generate fragmentation patterns that can serve as reference spectra for the identification of different dinucleoside polyphosphates.[1]
Low abundance of the target molecule. Use a sensitive mass spectrometer, such as a triple quadrupole instrument, which allows for highly sensitive detection in Multiple Reaction Monitoring (MRM) mode.[16] The use of ¹³C-isotope-labeled internal standards can also improve quantification accuracy.[10]

Experimental Protocols

Protocol 1: Separation of Dinucleoside Polyphosphates using Ion-Pair Reversed-Phase HPLC

This protocol outlines a general method for the separation of ApnA compounds.

  • Sample Preparation:

    • Extract dinucleoside polyphosphates from cells or tissues using a suitable extraction method, such as acid precipitation (e.g., with trichloroacetic acid or perchloric acid) followed by neutralization.[8]

    • For complex samples, consider a solid-phase extraction (SPE) clean-up step using a boronate affinity column to enrich for dinucleoside polyphosphates.[5]

    • Resuspend the final extract in the initial mobile phase.

  • HPLC System and Column:

    • HPLC system with a UV detector (set to 254 nm or 259 nm).

    • Reversed-phase C18 column (e.g., monolithic silica C18, 5 µm particle size, 4.6 x 150 mm).[9]

  • Mobile Phase:

    • Buffer A: 10 mM ammonium acetate and 2 mM tetrabutylammonium phosphate (TBAP), pH 5.0.[17]

    • Buffer B: 10 mM ammonium phosphate, 2 mM TBAP, 25% acetonitrile, pH 7.0.[17]

    • Note: For LC-MS compatibility, replace TBAP with a volatile ion-pair reagent like triethylammonium acetate (TEAA).[9]

  • Gradient Elution:

    • Flow rate: 1 mL/min.

    • A typical gradient could be:

      • 0-10 min: 100% Buffer A

      • 10-25 min: Linear gradient to 75% Buffer B

      • 25-35 min: Hold at 75% Buffer B

      • 35-40 min: Linear gradient to 100% Buffer B

      • 40-55 min: Hold at 100% Buffer B

      • 55-60 min: Linear gradient to 100% Buffer A

      • 60-75 min: Re-equilibrate with 100% Buffer A[17]

  • Data Analysis:

    • Identify peaks by comparing their retention times to those of known standards.

    • Quantify by integrating the peak area and comparing it to a standard curve.

Protocol 2: Identification of Dinucleoside Polyphosphates by MALDI-TOF MS

This protocol provides a method for the identification of dinucleoside polyphosphates following purification.

  • Sample Preparation:

    • Purify the dinucleoside polyphosphate of interest, for example, by collecting the corresponding fraction from an HPLC separation.

    • If a non-volatile ion-pair reagent was used during HPLC, a desalting step is necessary.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).[1]

  • Spotting:

    • Mix the purified sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in positive ion mode.

    • For structural confirmation, perform Post-Source Decay (PSD) analysis on the parent ion peak to obtain a fragmentation spectrum.

  • Data Analysis:

    • Compare the obtained mass of the parent ion to the theoretical mass of the suspected dinucleoside polyphosphate.

    • Analyze the fragmentation pattern from the PSD spectrum. Key fragments will correspond to mononucleoside polyphosphates, nucleosides, and bases, which can confirm the identity of the molecule.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cell_extraction Cell/Tissue Extraction spe_cleanup SPE Clean-up (Boronate Affinity) cell_extraction->spe_cleanup hplc HPLC Separation (Ion-Pair Reversed-Phase) spe_cleanup->hplc enzymatic Enzymatic Assay (e.g., Luciferase-based) spe_cleanup->enzymatic ms Mass Spectrometry (MALDI-TOF or LC-MS/MS) hplc->ms quantification Quantification hplc->quantification identification Identification ms->identification enzymatic->quantification

Caption: Experimental workflow for the differentiation of dinucleoside polyphosphates.

signaling_pathway stress Cellular Stress (e.g., Heat Shock, Oxidative Stress) aaRS Aminoacyl-tRNA Synthetases stress->aaRS activation This compound This compound & other Dinucleoside Polyphosphates aaRS->this compound synthesis atp ATP atp->aaRS degradation Degradation (NUDIX Hydrolases) This compound->degradation response Cellular Responses (e.g., DNA repair, Gene Expression) This compound->response signaling

Caption: Simplified signaling pathway of dinucleoside polyphosphates in cellular stress response.

References

Technical Support Center: Crystallizing Ap4A-Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the crystallization of diadenosine tetraphosphate (Ap4A)-protein complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is crystallizing it with proteins important?

A1: Diadenosine tetraphosphate (this compound) is a signaling molecule, often referred to as an "alarmone," that cells produce in response to stress.[1][2][3][4] Understanding how this compound interacts with its target proteins at a molecular level is crucial for elucidating its role in cellular processes and for designing therapeutic interventions. X-ray crystallography of this compound-protein complexes provides high-resolution structural information that can guide drug discovery and development.

Q2: What are the primary methods for crystallizing this compound-protein complexes?

A2: The two most common methods are co-crystallization and soaking.[5][6]

  • Co-crystallization: The this compound ligand and the target protein are mixed together to form a complex before crystallization trials are initiated. This method is often preferred when the ligand induces a significant conformational change in the protein.

  • Soaking: Pre-grown crystals of the apo-protein (protein without the ligand) are soaked in a solution containing this compound. This method is generally simpler if a suitable crystal form of the apo-protein is already available.[5][6]

Q3: Should I use this compound or a non-hydrolyzable analog for crystallization?

A3: For many studies, particularly with proteins that may have enzymatic activity towards this compound (like NUDT2), it is advisable to use a non-hydrolyzable analog of this compound. This prevents the degradation of the ligand during the crystallization experiment, ensuring the integrity of the complex. For example, a non-hydrolyzable analog was successfully used to crystallize the this compound-HINT1 complex.

Q4: What are some known protein targets of this compound that have been crystallized?

A4: Two notable examples are:

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): Involved in transcriptional regulation.[7][8]

  • Nudix Hydrolase 2 (NUDT2): An enzyme that hydrolyzes this compound.[9][10]

Troubleshooting Guides

Problem 1: No Crystals Obtained
Potential CauseSuggested Solution(s)
Incorrect Protein Concentration Optimize the protein concentration. A typical starting range is 5-15 mg/mL. If precipitation occurs, try lowering the concentration. If drops remain clear, consider concentrating the protein.
Inappropriate Precipitant Screen a wide range of precipitants (e.g., PEGs of different molecular weights, salts like ammonium sulfate, MPD). The optimal precipitant can vary significantly between proteins.
Suboptimal pH The pH of the crystallization solution is critical. Screen a range of pH values, typically from 4.0 to 9.0. The optimal pH for this compound-protein complexes is often neutral to slightly acidic to facilitate polar interactions.[11]
Unstable Protein-Ap4A Complex Ensure the complex is stable before setting up crystallization trials. Consider using a non-hydrolyzable this compound analog. Pre-incubate the protein and this compound (e.g., for 30-60 minutes at room temperature or on ice) before adding the crystallization screen solution.[6]
Nucleation Issues Try seeding techniques. Microseeding, where crushed existing crystals are introduced into new drops, can help overcome nucleation barriers.[5][12]
Problem 2: Poor Crystal Quality (e.g., small, needle-like, or clustered crystals)
Potential CauseSuggested Solution(s)
High Nucleation Rate Reduce the protein or precipitant concentration to slow down nucleation and encourage the growth of fewer, larger crystals.[13]
Rapid Equilibration In vapor diffusion methods, slow down the rate of equilibration by using a lower precipitant concentration in the reservoir or by adding a layer of oil over the reservoir.[13]
Temperature Fluctuations Maintain a constant and optimized temperature. Screen different temperatures (e.g., 4°C, 18°C, 22°C) as temperature can significantly affect crystal growth.[14]
Impure Protein Sample Further purify the protein sample to remove any contaminants or aggregates that may be hindering well-ordered crystal growth.
Problem 3: Crystals Crack or Dissolve Upon Soaking with this compound
Potential CauseSuggested Solution(s)
Osmotic Shock The soaking solution should be as similar as possible to the crystallization mother liquor. Include the original precipitant at a slightly higher concentration to counteract any increase in protein solubility upon ligand binding.
High Ligand Concentration Optimize the this compound concentration in the soaking solution. Start with a concentration around 10-fold higher than the protein concentration and adjust as needed.
Solvent Effects If this compound is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the soaking solution is low enough to be tolerated by the crystals.
Conformational Change A large conformational change upon this compound binding can disrupt the crystal lattice. In this case, co-crystallization is a more suitable approach.

Quantitative Data Summary

The following table summarizes known crystallization conditions for this compound-protein complexes. These should be considered as starting points for optimization.

ProteinMethodProtein Conc.LigandpHPrecipitantTemperature (°C)
Human HINT1 Co-crystallizationNot specifiedThis compound analogNot specifiedNot specifiedNot specified
Human NUDT2 (wild-type) Hanging Drop Vapor DiffusionNot specifiedNone (apo)5.60.1 M Sodium citrate, 1.2 M Lithium sulfate, 0.2 M ammonium sulfate4
Human NUDT2 (E58A mutant) Hanging Drop Vapor DiffusionNot specifiedNone (apo)8.40.1 M Tris, 2.0 M Ammonium phosphate monobasic, 5 mM magnesium chloride12

Experimental Protocols

Co-crystallization by Hanging Drop Vapor Diffusion
  • Complex Formation: Mix the purified protein with this compound (or its analog) at a desired molar ratio (e.g., 1:5 or 1:10 protein to ligand). Incubate the mixture on ice for at least 30 minutes.[6]

  • Plate Setup: Apply a thin line of vacuum grease around the rim of each well of a 24-well crystallization plate.

  • Reservoir Solution: Pipette 500 µL of the crystallization screen solution into each well.

  • Drop Preparation: On a siliconized glass coverslip, pipette 1 µL of the protein-Ap4A complex solution and 1 µL of the reservoir solution from the corresponding well.[15]

  • Sealing: Invert the coverslip and place it over the well, ensuring a tight seal with the vacuum grease.[15]

  • Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.[15]

Soaking into Pre-existing Crystals
  • Prepare Soaking Solution: Prepare a solution containing the crystallization mother liquor supplemented with the desired concentration of this compound.

  • Crystal Transfer: Using a cryo-loop, carefully transfer a pre-grown apo-protein crystal from its original drop into a drop of the soaking solution.[16]

  • Incubation: Allow the crystal to soak for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically.

  • Cryo-protection and Freezing: If necessary, transfer the crystal to a cryoprotectant solution (which should also contain this compound) before flash-cooling in liquid nitrogen.

Microbatch Crystallization Under Oil
  • Plate Preparation: Dispense a layer of paraffin oil or a mixture of paraffin and silicone oil into the wells of a microbatch plate.[3][5]

  • Drop Dispensing: Under the oil, dispense a small volume (e.g., 1 µL) of the protein-Ap4A complex followed by an equal volume of the crystallization screen solution.[1][4] The two solutions will merge at the bottom of the well.

  • Incubation: Cover the plate and incubate at a constant temperature. The oil layer prevents evaporation of the drop.[4][5]

Visualizations

Caption: Workflow for this compound-protein complex crystallization.

Ap4A_HINT1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS LysRS pLysRS p-LysRS LysRS->pLysRS pLysRS_n p-LysRS pLysRS->pLysRS_n Translocation ERK ERK ERK->LysRS Phosphorylation (S207) Stimulus Stimulus (e.g., IgE-Ag) Stimulus->ERK This compound This compound pLysRS_n->this compound Synthesis HINT1 HINT1 This compound->HINT1 Binds HINT1_MITF HINT1-MITF (Inactive) HINT1->HINT1_MITF MITF MITF MITF->HINT1_MITF MITF_active MITF (Active) HINT1_MITF->MITF_active Dissociation Gene Target Genes MITF_active->Gene Transcription Activation

Caption: this compound-mediated HINT1-MITF signaling pathway.[7][17][18][19][20]

Logical_Troubleshooting Start Start Crystallization Trial Result Observe Drops Start->Result NoCrystals No Crystals Result->NoCrystals No Crystals PoorQuality Poor Quality Crystals Result->PoorQuality Poor Quality Crystals GoodCrystals Good Quality Crystals Result->GoodCrystals Good Crystals OptimizeConc Optimize Protein/Precipitant Concentration NoCrystals->OptimizeConc Troubleshoot RefineConditions Refine Precipitant Concentration PoorQuality->RefineConditions Troubleshoot Proceed X-ray Diffraction GoodCrystals->Proceed Proceed to Data Collection ScreenpH Screen Wider pH Range OptimizeConc->ScreenpH Still no crystals TrySeeding Try Seeding ScreenpH->TrySeeding Still no crystals VaryTemp Vary Temperature RefineConditions->VaryTemp Still poor quality Additives Screen Additives VaryTemp->Additives Still poor quality

References

Troubleshooting variability in Ap4A measurements between experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting variability in Ap4A (diadenosine tetraphosphate) measurements between experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its measurement important?

A1: Diadenosine tetraphosphate (this compound) is a signaling molecule found in organisms ranging from bacteria to humans.[1] It is considered a cellular "alarmone," a signaling nucleotide that helps cells respond to various stresses like heat shock, oxidative stress, and nutrient deprivation.[1][2] Accurate measurement of this compound levels is crucial for understanding cellular stress responses, cell proliferation, and their potential roles in diseases like cancer.[2]

Q2: What are the common methods for measuring this compound?

A2: The two most prevalent methods for quantifying this compound are luciferase-based bioluminescence assays and liquid chromatography-mass spectrometry (LC-MS). Luciferase assays are known for their high sensitivity, while LC-MS is considered more reliable and specific.[3]

Q3: What are the typical basal levels of this compound in cells?

A3: Basal this compound levels can vary significantly between different cell types and organisms. For example, in E. coli, basal levels are reported to be between 0.2–1 µM, while in the yeast S. cerevisiae, they are approximately 0.08 µM.[1][4] In mammalian cells, concentrations are often expressed as pmol per 10^6 cells and can range from 0.2 to 1.9 µM.[3]

Q4: What can cause variability in my this compound measurements?

A4: Variability in this compound measurements can arise from multiple sources, including:

  • Sample Preparation: Inconsistent cell lysis, extraction procedures, or sample handling can lead to degradation or loss of this compound.

  • Assay Performance: Pipetting errors, reagent instability, and lot-to-lot variation in assay kits can introduce significant variability.

  • Instrumentation: Differences in luminometer sensitivity or mass spectrometer calibration can affect results.

  • Cellular State: The proliferative activity of cells and their exposure to stress can dramatically alter this compound levels.[2]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound measurement experiments.

IssuePossible Cause(s)Suggested Solution(s)
Luciferase Assay: Low or No Signal 1. Inefficient Cell Lysis: Incomplete release of intracellular this compound.Optimize lysis buffer composition and incubation time. Consider freeze-thaw cycles to enhance lysis.
2. Degraded Reagents: Luciferase, luciferin, or other assay components may have lost activity.Prepare fresh reagents, especially the luciferin solution. Store reagents at the recommended temperatures and protect from light.
3. Low this compound Concentration: The amount of this compound in your sample is below the detection limit of the assay.Concentrate your cell lysate or increase the number of cells used for extraction.
4. Enzyme Inhibition: Components in your cell lysate may be inhibiting the luciferase or phosphodiesterase enzymes.Purify the this compound from the cell extract using methods like boronate affinity chromatography before performing the assay.[2]
Luciferase Assay: High Background Signal 1. Contaminated Reagents: Reagents may be contaminated with ATP or other luminescent compounds.Use high-purity reagents and sterile, nuclease-free water. Run a blank control with just the assay reagents.
2. Plate Luminescence: The microplate itself may be phosphorescent.Use white, opaque-walled microplates specifically designed for luminescence assays to minimize crosstalk and background.
Luciferase Assay: High Variability Between Replicates 1. Pipetting Inaccuracy: Inconsistent volumes of sample or reagents.Use calibrated pipettes and consider using a master mix for reagents to be added to all wells.
2. Inconsistent Cell Numbers: Variation in the number of cells seeded or harvested.Ensure accurate cell counting and consistent cell densities across wells.
3. Temperature Fluctuations: The luciferase reaction is temperature-sensitive.Allow all reagents and samples to equilibrate to room temperature before starting the assay.
LC-MS: Poor Peak Shape or Low Signal 1. Suboptimal Chromatography: Inadequate separation of this compound from other cellular components.Optimize the mobile phase composition, gradient, and column chemistry. Hydrophilic interaction liquid chromatography (HILIC) can be effective for separating polar molecules like this compound.
2. Ion Suppression: Co-eluting compounds from the cell matrix can interfere with the ionization of this compound.Improve sample cleanup and extraction procedures to remove interfering substances. Consider using a stable isotope-labeled internal standard.
3. This compound Degradation: this compound can be degraded during sample preparation or storage.Keep samples on ice or at -80°C throughout the extraction process. Use rapid extraction protocols.
LC-MS: Inconsistent Quantification 1. Matrix Effects: Differences in the composition of the sample matrix between samples can affect ionization efficiency.Use a matrix-matched calibration curve or an internal standard that co-elutes with this compound.
2. Incomplete Extraction: Inefficient extraction of this compound from the cell pellet.Optimize the extraction solvent and procedure. Multiple extraction steps may be necessary.

Quantitative Data Summary

The following table summarizes reported basal concentrations of this compound in various cell types.

Organism/Cell TypeMeasurement MethodBasal this compound Concentration
Escherichia coliLC-MS0.2 µM
Escherichia coliLuciferase Assay~3 µM
Salmonella typhimuriumNot Specified~5 µM
Bacillus subtilisNot Specified24.2 µM
AA8 (Chinese Hamster Ovary)Luciferase Assay0.63 pmol / 10^6 cells
HEK293TLC-MS/MS0.9 pmol / 10^6 cells
HEK293Not Specified0.5 pmol / 10^6 cells

Note: Concentrations can vary based on the specific strain, growth conditions, and measurement technique used.[1][3]

Experimental Protocols

Measurement of this compound by Coupled Luciferase Assay

This protocol is adapted from methods describing the quantification of this compound using a phosphodiesterase-luciferin-luciferase coupled assay.[1][2]

a. Cell Lysis and this compound Extraction

  • Culture cells to the desired confluency.

  • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 0.1 N NaOH and scraping the cells.

  • Neutralize the lysate with an appropriate amount of Tris-HCl buffer.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Collect the supernatant containing the this compound.

b. Luciferase Assay

  • Prepare a reaction mixture containing firefly luciferase, D-luciferin, ATP, and venom phosphodiesterase I.

  • Add a known volume of the cell extract to the reaction mixture. The phosphodiesterase will hydrolyze this compound to produce ATP.

  • The newly generated ATP will then be used by the luciferase to catalyze the oxidation of luciferin, resulting in light emission.

  • Measure the luminescence using a luminometer.

  • Quantify the amount of this compound in the sample by comparing the luminescence signal to a standard curve generated with known concentrations of this compound.

Measurement of this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

a. This compound Extraction from Mammalian Cells

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Quench metabolism and extract this compound by adding ice-cold 80% methanol.

  • Incubate at -80°C for 15-20 minutes.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Vortex thoroughly and sonicate to ensure complete cell lysis.

  • Centrifuge at high speed at 4°C to pellet proteins and cell debris.

  • Transfer the supernatant containing the metabolites to a new tube.

  • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

b. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reverse-phase column or a HILIC column for separation. The mobile phase typically consists of an aqueous component with a buffer (e.g., ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile). A gradient elution is commonly used to separate this compound from other nucleotides.

  • Mass Spectrometry Detection: Use a tandem mass spectrometer operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 835 -> m/z 346 and m/z 835 -> m/z 159).

  • Quantification: Generate a standard curve using a series of known concentrations of an this compound standard. The concentration of this compound in the samples is determined by comparing their peak areas to the standard curve. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Signaling Pathway and Experimental Workflow Diagrams

Ap4A_Signaling_Pathway LysRS-Ap4A-MITF Signaling Pathway LysRS LysRS This compound This compound LysRS->this compound Synthesizes HINT1 HINT1 This compound->HINT1 Binds to MITF MITF This compound->MITF Releases from inhibition HINT1->MITF Inhibits TargetGenes Target Gene Transcription MITF->TargetGenes Activates

Caption: The LysRS-Ap4A-MITF signaling pathway.

Ap4A_Measurement_Workflow General Workflow for this compound Measurement cluster_sample_prep Sample Preparation cluster_quantification Quantification CellCulture Cell Culture CellHarvest Cell Harvesting CellCulture->CellHarvest CellLysis Cell Lysis CellHarvest->CellLysis Extraction This compound Extraction CellLysis->Extraction LuciferaseAssay Luciferase Assay Extraction->LuciferaseAssay LCMS LC-MS/MS Extraction->LCMS DataAnalysis Data Analysis and Quantification LuciferaseAssay->DataAnalysis LCMS->DataAnalysis

Caption: Experimental workflow for this compound measurement.

References

Technical Support Center: Refinements for Studying Ap4A in Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals studying diadenosine tetraphosphate (Ap4A) in anaerobic bacteria. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address the unique challenges of investigating this signaling molecule in an anoxic environment.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction, quantification, and functional analysis of this compound in anaerobic bacteria.

Question/Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound in extracts. 1. Oxygen contamination during extraction: this compound can be rapidly degraded by phosphatases that are activated in the presence of oxygen. 2. Inefficient cell lysis: The cell walls of some anaerobic bacteria, particularly Gram-positive species, can be resistant to standard lysis methods. 3. This compound degradation during sample storage: Improper storage can lead to enzymatic or chemical degradation of this compound.1. Perform all extraction steps inside an anaerobic chamber. Use pre-chilled, deoxygenated solutions. Consider adding an oxygen scavenging system to your buffers.[1][2][3][4][5] 2. Optimize your lysis protocol. For Gram-positive anaerobes, consider enzymatic pre-treatment with lysozyme or other lytic enzymes in an anaerobic environment. Mechanical disruption methods like bead beating can also be effective. 3. Immediately flash-freeze cell pellets in liquid nitrogen after harvesting and store at -80°C. Process samples on dry ice and minimize thaw times.
High variability in this compound quantification between replicates. 1. Inconsistent quenching of metabolism: If metabolic activity is not halted instantly and uniformly, this compound levels can change during sample harvesting. 2. Partial sample oxidation: Even minor, inconsistent exposure to oxygen can lead to variable this compound degradation. 3. Pipetting errors with small volumes. 1. Use a rapid quenching method with a cold quenching solution like 60% methanol at -48°C to -20°C.[6][7][8][9] Ensure the volume of quenching solution is sufficient to rapidly cool the culture. 2. Ensure all buffers and tubes are thoroughly deoxygenated. Handle samples swiftly within the anaerobic chamber. 3. Use calibrated pipettes and consider using larger sample volumes if possible to minimize the impact of small pipetting inaccuracies.
Interfering peaks in HPLC or LC-MS/MS chromatograms. 1. Contaminants from complex anaerobic growth media: Components of rich media can co-elute with this compound. 2. Cellular metabolites with similar properties to this compound. 3. Degradation products of this compound or other nucleotides. 1. Perform a blank extraction of your growth medium to identify potential interfering peaks. Optimize your chromatography gradient to improve the separation of this compound from these contaminants. 2. Use high-resolution mass spectrometry to confirm the identity of the this compound peak based on its accurate mass and fragmentation pattern. 3. Ensure rapid quenching and proper sample storage to minimize degradation.
Difficulty maintaining anaerobic conditions during enzymatic assays. 1. Oxygen ingress into the assay mixture. 2. Reagents not properly deoxygenated. 1. Perform the entire assay within an anaerobic chamber. Use sealed cuvettes or plates. 2. Prepare all buffers and reagent stocks under anaerobic conditions. Consider including an enzymatic oxygen scavenging system (e.g., glucose oxidase/catalase or pyranose oxidase/catalase) in your assay buffer.[1][2][3][4][5]

Quantitative Data: this compound Concentrations in Bacteria

The intracellular concentration of this compound can vary significantly between bacterial species and in response to environmental stressors. The following table summarizes reported this compound concentrations in various bacteria, including the limited data available for anaerobes.

Bacterial Species Condition This compound Concentration (µM) Method of Quantification Reference
Escherichia coliExponential Growth0.2 - 1LC-MS[10]
Salmonella typhimuriumExponential Growth~5Not specified[10]
Salmonella typhimuriumMild Heat Shock (28-42°C)up to 10Not specified[10]
Salmonella typhimuriumSevere Heat Shock (28-50°C)up to 30Not specified[10]
Salmonella typhimurium10% Ethanol Stress~50Not specified[10]
Salmonella typhimuriumOxidative Stressup to 365Not specified[10]
Bacillus subtilisExponential Growth24.2Not specified[10]
Clostridium acetobutylicumBasal0.3Not specified[5]

Experimental Protocols

Anaerobic Extraction of this compound for HPLC and LC-MS/MS Analysis

This protocol is designed to minimize oxygen exposure during the extraction of nucleotides from anaerobic bacteria.

Materials:

  • Anaerobic chamber

  • Pre-chilled, deoxygenated 60% methanol (-40°C) for quenching[6][7]

  • Pre-chilled, deoxygenated extraction buffer: acetonitrile/methanol/water (2:2:1, v/v/v) at -20°C[2][11]

  • Liquid nitrogen

  • Centrifuge compatible with sealed rotors or placed within an anaerobic chamber

Procedure:

  • Cell Culture and Quenching:

    • Grow anaerobic bacteria to the desired cell density.

    • Rapidly transfer the culture vessel into an anaerobic chamber.

    • Withdraw a defined volume of cell culture and immediately dispense it into a 2-fold volume of pre-chilled (-40°C) deoxygenated 60% methanol to quench metabolic activity.[6][7]

  • Cell Harvesting:

    • Immediately centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at 4°C. Perform this step within the anaerobic chamber if possible, or use sealed centrifuge tubes to minimize oxygen exposure.

    • Decant the supernatant and flash-freeze the cell pellet in liquid nitrogen. Pellets can be stored at -80°C until extraction.

  • Metabolite Extraction:

    • Place the frozen cell pellet on dry ice within the anaerobic chamber.

    • Add 1 mL of pre-chilled (-20°C) deoxygenated extraction buffer (acetonitrile/methanol/water, 2:2:1) to the pellet.[2][11]

    • Resuspend the pellet by vortexing for 30 seconds, followed by incubation on ice for 15 minutes. Repeat this step twice.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • For analysis, evaporate the solvent to dryness under a stream of nitrogen gas (if available in the anaerobic chamber) or using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of deoxygenated HPLC-grade water or mobile phase for analysis.

HPLC Method for this compound Quantification

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 100 mM potassium phosphate buffer (pH 7.0) with 5 mM tetrabutylammonium bromide (ion-pairing agent).

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B (linear gradient)

    • 25-30 min: 40% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: 259 nm

Calibration:

  • Prepare a series of this compound standards of known concentrations in the same solvent used to reconstitute the samples.

  • Generate a standard curve by plotting the peak area against the concentration of this compound.

LC-MS/MS Method for this compound Quantification

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatography:

  • Use the same column and mobile phases as the HPLC method, or optimize for faster run times if necessary.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) 835.1 -> Product ion (m/z) 311.0 (for the AMP fragment) and/or 426.0 (for the ADP fragment).

    • These transitions should be optimized for your specific instrument.

  • Internal Standard: Consider using a stable isotope-labeled this compound standard for the most accurate quantification.

Anaerobic this compound Hydrolase Activity Assay

This assay measures the activity of enzymes that degrade this compound, such as ApaH or YqeK, under anaerobic conditions.

Materials:

  • Anaerobic chamber

  • Purified this compound hydrolase enzyme or cell lysate containing the enzyme

  • Anaerobic assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT. Prepare and deoxygenate this buffer inside the anaerobic chamber.

  • Oxygen scavenging system (optional but recommended): Add glucose oxidase (10 U/mL) and catalase (1000 U/mL) with 50 mM glucose to the assay buffer.[1][4]

  • This compound substrate stock solution (deoxygenated)

  • Quenching solution: 0.6 M perchloric acid (deoxygenated)

Procedure:

  • Assay Setup:

    • Inside the anaerobic chamber, prepare reaction tubes containing the anaerobic assay buffer.

    • Add the purified enzyme or cell lysate to the reaction tubes.

    • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation and Time Points:

    • Initiate the reaction by adding this compound to a final concentration of 10-100 µM.

    • At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately add it to an equal volume of quenching solution (0.6 M perchloric acid) to stop the reaction.

  • Sample Analysis:

    • Neutralize the quenched samples with a potassium carbonate solution.

    • Centrifuge to remove the precipitate.

    • Analyze the supernatant by HPLC (as described in Protocol 2) to quantify the decrease in this compound and the increase in its degradation products (ADP for symmetric cleavage or ATP and AMP for asymmetric cleavage).

  • Calculation of Activity:

    • Calculate the rate of this compound hydrolysis from the linear portion of the time course.

    • Enzyme activity can be expressed as µmol of this compound hydrolyzed per minute per mg of protein.

Signaling Pathways and Workflows

This compound Metabolism in Bacteria

The synthesis and degradation of this compound are key to its function as a signaling molecule. The following diagram illustrates the general pathways.

Ap4A_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation Amino_Acid Amino Acid aaRS Aminoacyl-tRNA Synthetase Amino_Acid->aaRS ATP_syn ATP ATP_syn->aaRS aa_AMP Aminoacyl-AMP Intermediate aaRS->aa_AMP This compound This compound aa_AMP->this compound + ATP aa_tRNA Aminoacyl-tRNA aa_AMP->aa_tRNA + tRNA Ap4A_deg This compound tRNA tRNA ApaH ApaH (Symmetric cleavage) ADP 2 ADP ApaH->ADP YqeK YqeK (Symmetric cleavage, Gram-positives) YqeK->ADP Nudix Nudix Hydrolases (Asymmetric cleavage) ATP_deg ATP Nudix->ATP_deg AMP AMP Nudix->AMP Ap4A_deg->ApaH Ap4A_deg->YqeK Ap4A_deg->Nudix

Caption: General overview of this compound synthesis by aminoacyl-tRNA synthetases and its degradation through symmetric or asymmetric cleavage by various hydrolases.

Experimental Workflow for this compound Quantification in Anaerobic Bacteria

This diagram outlines the key steps for accurately measuring this compound levels in anaerobic cultures.

Ap4A_Workflow Start Anaerobic Bacterial Culture Quench Quench Metabolism (e.g., -40°C 60% Methanol) in Anaerobic Chamber Start->Quench Rapid Transfer Harvest Harvest Cells (Centrifugation) Quench->Harvest Extract Extract Metabolites (e.g., cold Acetonitrile/ Methanol/Water) in Anaerobic Chamber Harvest->Extract Prepare Prepare Sample (Evaporate & Reconstitute) Extract->Prepare Analyze Quantify this compound (HPLC or LC-MS/MS) Prepare->Analyze End Data Analysis Analyze->End

Caption: Step-by-step workflow for the quantification of this compound from anaerobic bacterial cultures, emphasizing the maintenance of anaerobic conditions.

Logical Relationship for Troubleshooting Low this compound Yield

This decision tree helps diagnose the cause of unexpectedly low this compound measurements.

Troubleshooting_this compound Start Low this compound Signal Check_Extraction Was extraction performed under strictly anaerobic conditions? Start->Check_Extraction Yes_Extraction Yes Check_Extraction->Yes_Extraction Yes No_Extraction No Check_Extraction->No_Extraction No Check_Lysis Is cell lysis efficient for your bacterial strain? Yes_Extraction->Check_Lysis Oxygen_Contamination High Likelihood of Oxygen Contamination No_Extraction->Oxygen_Contamination Yes_Lysis Yes Check_Lysis->Yes_Lysis Yes No_Lysis No Check_Lysis->No_Lysis No Check_Quantification Are there interfering peaks in your chromatogram? Yes_Lysis->Check_Quantification Inefficient_Lysis Inefficient Lysis No_Lysis->Inefficient_Lysis Yes_Quant Yes Check_Quantification->Yes_Quant Yes No_Quant No Check_Quantification->No_Quant No Matrix_Effects Matrix Effects or Co-eluting Compounds Yes_Quant->Matrix_Effects Other_Issues Consider other issues: - this compound degradation during storage - Instrument sensitivity No_Quant->Other_Issues

Caption: A troubleshooting decision tree to identify potential causes of low this compound yield in experiments with anaerobic bacteria.

References

How to control for ATPase activity in Ap4A binding studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ap4A binding studies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively control for ATPase and other hydrolytic activities during this compound binding experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes that can interfere with this compound binding studies?

A1: The primary enzymes of concern are those that can hydrolyze this compound, thereby reducing its effective concentration and leading to inaccurate binding data. These include:

  • Diadenosine Tetraphosphatases (this compound Hydrolases): These enzymes specifically cleave this compound. They can be categorized into two main types:

    • Asymmetrical this compound Hydrolase (EC 3.6.1.17): Hydrolyzes this compound to ATP and AMP.

    • Symmetrical this compound Hydrolase (EC 3.6.1.41): Hydrolyzes this compound to two molecules of ADP.[1]

  • Nudix (Nucleoside Diphosphate Linked to another moiety X) Hydrolases: This is a large superfamily of enzymes that can hydrolyze a variety of nucleoside diphosphate derivatives, including this compound.[2]

  • General ATPases and Phosphatases: While not specific for this compound, high concentrations of these enzymes in crude lysates can contribute to the degradation of this compound and its hydrolysis products (ATP and ADP).

Q2: How can I prevent the degradation of this compound during my binding experiments?

A2: Several strategies can be employed to minimize or prevent this compound hydrolysis:

  • Use of Non-hydrolyzable this compound Analogs: Synthetically modified this compound analogs where a bridging oxygen in the polyphosphate chain is replaced with a methylene group (P-C-P) are resistant to enzymatic cleavage.[3][4]

  • Inclusion of Phosphatase and Protease Inhibitor Cocktails: Commercially available cocktails can inhibit a broad range of phosphatases and proteases present in cell or tissue lysates, which can non-specifically degrade this compound or the target protein.[5][6]

  • Specific Inhibitors of this compound Hydrolases: While not broadly available commercially for all specific hydrolases, research has identified compounds that can inhibit these enzymes. For example, dipyridamole has been noted to indirectly inhibit this compound hydrolase.

  • Optimization of Buffer Conditions: Performing binding assays at low temperatures (e.g., 4°C) can significantly reduce the activity of many enzymes.[7] The composition of the binding buffer is also critical.

Q3: What are the advantages and disadvantages of using non-hydrolyzable this compound analogs?

A3:

  • Advantages:

    • Stability: They are resistant to enzymatic hydrolysis, ensuring a constant concentration of the ligand throughout the experiment.[3][4]

    • Reduced Complexity: Eliminates the need to add multiple inhibitors, which could have off-target effects.

  • Disadvantages:

    • Altered Binding Affinity: The modification to the phosphate chain can alter the binding affinity of the analog for the target protein compared to native this compound.

    • Availability and Cost: Synthesis of these analogs can be complex, making them less readily available and more expensive than this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound binding studies.

Problem Possible Cause Troubleshooting Steps
Low or no specific binding of radiolabeled this compound 1. Degradation of this compound: The most likely cause is hydrolysis by endogenous enzymes in the protein preparation. 2. Inactive Protein: The target protein may be denatured or inactive. 3. Suboptimal Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors may not be optimal for binding.1. Incorporate Controls for Hydrolysis:     a. Add a comprehensive protease and phosphatase inhibitor cocktail to the lysis and binding buffers.[5][6]     b. Perform the binding assay at 4°C to minimize enzymatic activity.[7]     c. As a control, pre-incubate your protein sample with a non-hydrolyzable this compound analog before adding radiolabeled this compound to see if it competes for binding. 2. Verify Protein Activity:     a. Use a fresh protein preparation.     b. Confirm the activity of your protein using a functional assay if available. 3. Optimize Binding Buffer:     a. Test a range of pH values (typically 6.5-8.0).     b. Vary the salt concentration (e.g., 50-150 mM NaCl or KCl).     c. Ensure the presence of necessary divalent cations like MgCl₂ if required for binding.
High non-specific binding 1. Binding of Radioligand to Filter: The radiolabeled this compound may be sticking to the filter membrane. 2. Binding to Non-target Proteins: The radioligand may be binding to other proteins in a crude lysate. 3. Insufficient Washing: Inadequate washing of the filters after incubation.1. Pre-treat Filters: Soak the filter membranes in a solution of 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding of the negatively charged radioligand.[8] 2. Increase Blocking Agents: Include bovine serum albumin (BSA) or yeast tRNA in the binding buffer to reduce non-specific binding to other proteins. 3. Optimize Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration.
Inconsistent or irreproducible results 1. Variable this compound Degradation: Inconsistent levels of hydrolytic enzymes between protein preparations. 2. Pipetting Errors: Inaccurate pipetting of small volumes of radioligand or competitor. 3. Incomplete Equilibration: The binding reaction may not have reached equilibrium.1. Standardize Sample Preparation: Ensure a consistent protocol for cell lysis and protein extraction, including the immediate addition of inhibitor cocktails.[5][6] 2. Use Calibrated Pipettes and Master Mixes: Ensure pipettes are properly calibrated and prepare master mixes of reagents to minimize pipetting variability. 3. Determine Time to Equilibrium: Perform a time-course experiment to determine the incubation time required to reach binding equilibrium.

Data Presentation

Table 1: Overview of Enzymes Hydrolyzing this compound and Control Strategies

Enzyme ClassSpecific ExamplesHydrolysis ProductsControl StrategyMechanism of Control
Diadenosine Tetraphosphatases Asymmetrical this compound Hydrolase, Symmetrical this compound HydrolaseATP + AMP, 2 ADPUse of non-hydrolyzable analogs (e.g., methylene-bisphosphonate this compound)The P-C-P bond is resistant to enzymatic cleavage.[3][4]
Nudix Hydrolases Various members of the Nudix superfamilyVaries depending on the specific enzymeInclusion of general phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate)These compounds inhibit a broad range of phosphatases.[5]
General ATPases/Phosphatases Ecto-ATPases, Alkaline PhosphatasesADP + Pi, Adenosine + PiProtease and Phosphatase Inhibitor CocktailsA mixture of inhibitors targeting serine, cysteine, and metalloproteases, as well as serine/threonine and tyrosine phosphatases.[6]

Table 2: Comparative Binding Affinities of this compound and its Analogs (Illustrative)

Note: Direct comparative studies across multiple analogs for the same receptor are limited. The following data is compiled from different studies to provide a general reference. Actual values will be protein-dependent.

LigandTarget Protein/Cell TypeBinding Affinity (Kd or Ki)Reference
[³H]-Ap4ACultured Chromaffin Cells (High Affinity Site)8.0 x 10⁻¹¹ M[9]
[³H]-Ap4ACultured Chromaffin Cells (Low Affinity Site)5.6 x 10⁻⁹ M[9]
Ap5ACultured Chromaffin CellsKi = 0.013 nM (High Affinity Site)[9]
Ap6ACultured Chromaffin CellsKi = 0.013 nM (High Affinity Site)[9]
AppCHFppA (methylene analog)Platelet ADP ReceptorCompetitive inhibitor of ADP-induced aggregation[4]

Experimental Protocols

Protocol 1: Radiolabeled this compound Filter Binding Assay with Controls for Hydrolytic Activity

This protocol describes a standard filter binding assay to measure the binding of radiolabeled this compound to a target protein, incorporating measures to control for enzymatic degradation.

Materials:

  • Radiolabeled this compound (e.g., [³H]-Ap4A or [³²P]-Ap4A)

  • Unlabeled this compound (for determining non-specific binding)

  • Non-hydrolyzable this compound analog (e.g., AppCH₂ppA, for control experiments)

  • Protein sample (purified protein or cell/tissue lysate)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT, 0.1% BSA[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

  • Protease and Phosphatase Inhibitor Cocktail (100X)[5][6]

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filter apparatus and vacuum pump

  • Scintillation vials and scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare Binding Buffer and Wash Buffer and keep them on ice.

    • Immediately before use, add the Protease and Phosphatase Inhibitor Cocktail to the Binding Buffer to a final concentration of 1X.[5][6]

    • Prepare serial dilutions of radiolabeled this compound and unlabeled this compound in Binding Buffer.

  • Assay Setup (in 96-well plate format):

    • Total Binding: Add protein sample and a range of concentrations of radiolabeled this compound to the wells.

    • Non-specific Binding: Add protein sample, the same concentrations of radiolabeled this compound, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).

    • Control for Hydrolysis: In a separate set of wells, pre-incubate the protein sample with a non-hydrolyzable this compound analog for 15 minutes before adding the radiolabeled this compound.

    • Adjust the final volume of each well with Binding Buffer.

  • Incubation:

    • Incubate the plate at 4°C for a predetermined time to allow binding to reach equilibrium (e.g., 60 minutes, this should be optimized for each system).[7]

  • Filtration:

    • Pre-soak the glass fiber filter sheet in 0.3% PEI for 30-60 minutes at 4°C.[8]

    • Rapidly filter the contents of each well through the pre-soaked filter sheet using a vacuum manifold.

    • Wash each filter 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Quantification:

    • Transfer the individual filters to scintillation vials.

    • Add scintillation fluid and vortex.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of radiolabeled this compound.

    • Plot specific binding versus the concentration of radiolabeled this compound to generate a saturation curve.

    • Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

This compound Signaling Pathway

Ap4A_Signaling cluster_synthesis This compound Synthesis cluster_signaling Cellular Signaling cluster_degradation This compound Degradation ATP ATP Aminoacyl_tRNA_Synthetase Aminoacyl-tRNA Synthetase ATP->Aminoacyl_tRNA_Synthetase This compound This compound Aminoacyl_tRNA_Synthetase->this compound synthesis Ap4A_target This compound Binding Protein (e.g., P2K1/DORN1) This compound->Ap4A_target Ap4A_hydrolase This compound Hydrolase This compound->Ap4A_hydrolase Nudix_hydrolase Nudix Hydrolase This compound->Nudix_hydrolase ROS_Production ROS Production Ap4A_target->ROS_Production Downstream_Signaling Downstream Signaling (e.g., Stomatal Closure) ROS_Production->Downstream_Signaling ATP_AMP ATP + AMP Ap4A_hydrolase->ATP_AMP ADP 2 ADP Ap4A_hydrolase->ADP

Caption: A simplified diagram of this compound synthesis, signaling, and degradation pathways.

Experimental Workflow for Controlled this compound Binding Assay

Ap4A_Binding_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis A Prepare Protein Sample (Cell Lysate or Purified Protein) D Set up Assay Plates: - Total Binding - Non-specific Binding - Hydrolysis Control A->D B Prepare Binding Buffer with Protease/Phosphatase Inhibitors B->D C Prepare Radiolabeled this compound and Competitors C->D E Incubate at 4°C to Reach Equilibrium D->E F Rapid Filtration through PEI-coated Filters E->F G Wash Filters with Ice-Cold Wash Buffer F->G H Quantify Radioactivity (Scintillation Counting) G->H I Calculate Specific Binding H->I J Plot Saturation Curve and Perform Non-linear Regression I->J K Determine Kd and Bmax J->K

Caption: Experimental workflow for a controlled this compound radioligand binding assay.

References

Technical Support Center: Analysis of Ap4A by Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Diadenosine tetraphosphate (Ap4A) using polyacrylamide gel electrophoresis (PAGE). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal resolution of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing diffuse or smeared bands for this compound instead of sharp, well-defined bands?

A1: Diffuse bands are a common issue when separating small molecules like this compound. Several factors can contribute to this problem:

  • Inappropriate Gel Percentage: The pore size of the gel may be too large. For small molecules, a higher percentage of acrylamide is necessary to create a tighter matrix for better sieving.[1][2]

  • Gel Quality: Incomplete or uneven polymerization of the gel can lead to inconsistent pore sizes. Ensure that TEMED and APS are fresh and thoroughly mixed.

  • Sample Overload: Loading too much sample can cause the bands to smear. Try reducing the amount of this compound loaded onto the gel.

  • Inappropriate Buffer System: The choice of running buffer is critical. TBE buffer generally provides better resolution for small nucleic acids and their derivatives compared to TAE buffer due to its higher buffering capacity.[3]

Q2: My this compound bands are running off the gel. How can I prevent this?

A2: This typically happens when the electrophoresis run time is too long or the voltage is too high.

  • Monitor the Tracking Dye: Use a tracking dye like bromophenol blue and stop the electrophoresis once it reaches the bottom of the gel.

  • Reduce Voltage: Lowering the voltage will slow down the migration of molecules, providing a larger window to stop the run before the bands of interest are lost.[4]

  • Increase Gel Percentage: A higher percentage gel will slow the migration of this compound.

Q3: How can I improve the resolution between this compound and other similar-sized molecules?

A3: Achieving high resolution is key for accurate analysis.

  • Use a Denaturing Gel: Incorporating a denaturant like urea into the polyacrylamide gel can help to resolve molecules with minimal secondary structures, leading to separation based primarily on size.[2][5][6]

  • Optimize Gel Concentration: A gradient gel or a high-percentage gel (e.g., 15-20%) can enhance the separation of small molecules.[7]

  • Adjust Running Conditions: Running the gel at a lower constant voltage for a longer period can improve resolution.[4] Running the gel in a cold room or on ice can also help to keep the bands sharp.[4]

Q4: What is the best method for visualizing this compound in the gel?

A4: Since this compound does not inherently fluoresce or absorb visible light, a staining step is required.

  • Fluorescent Stains: Stains like SYBR Gold or Vistra Green are highly sensitive for nucleic acids and can be used to visualize this compound.[8]

  • Silver Staining: This is a very sensitive method for detecting small amounts of nucleic acids and proteins.[9]

  • Autoradiography: If using radiolabeled this compound (e.g., [³²P]this compound), autoradiography is the most sensitive detection method.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Bands Visible - Insufficient sample loaded- Staining procedure not sensitive enough- this compound ran off the gel- Increase the amount of this compound loaded- Use a more sensitive staining method like silver staining or a fluorescent dye- Reduce run time or voltage and monitor the tracking dye
Curved or "Smiling" Bands - Uneven cooling of the gel (center running hotter than the edges)- Uneven polymerization- Run the gel at a lower voltage to minimize heat generation- Ensure the electrophoresis apparatus has adequate cooling- Prepare fresh gel solutions and ensure even mixing
Fuzzy or Indistinct Bands - Diffusion of the sample in the well before running- High voltage causing excessive heat- Incorrect buffer concentration- Load samples quickly after gel setup- Run the gel at a lower, constant voltage- Prepare fresh running buffer and ensure it is at the correct concentration (e.g., 0.5X or 1X TBE)
Streaking in the Lanes - Particulates in the sample- High salt concentration in the sample- Sample degradation- Centrifuge samples before loading to pellet any precipitates- Desalt the sample if necessary- Ensure proper sample handling and storage to prevent degradation

Experimental Protocols

High-Resolution Denaturing PAGE for this compound Analysis

This protocol is designed for the separation of small molecules like this compound with high resolution.

Materials:

  • Acrylamide/Bis-acrylamide solution (40%, 19:1)

  • Urea

  • 10X TBE Buffer (Tris-borate-EDTA)

  • Ammonium persulfate (APS), 10% (w/v) solution (prepare fresh)

  • TEMED (N,N,N',N'-tetramethylethylenediamine)

  • This compound standard and samples

  • 2X Formamide Loading Dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Protocol:

  • Gel Preparation (20% Acrylamide, 7M Urea):

    • In a 50 mL conical tube, combine:

      • 21 g Urea

      • 10 mL 40% Acrylamide/Bis-acrylamide (19:1)

      • 5 mL 10X TBE Buffer

      • Add deionized water to a final volume of 50 mL and mix until the urea is completely dissolved.

    • Degas the solution for 15 minutes.

    • Add 250 µL of fresh 10% APS and 25 µL of TEMED. Mix gently but thoroughly.

    • Immediately pour the gel between the glass plates of the casting apparatus, insert the comb, and allow it to polymerize for at least 1 hour.

  • Sample Preparation:

    • Mix your this compound samples with an equal volume of 2X Formamide Loading Dye.

    • Heat the samples at 95°C for 5 minutes, then immediately place on ice.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X TBE buffer.

    • Remove the comb and flush the wells with 1X TBE buffer.

    • Load the prepared samples into the wells.

    • Run the gel at a constant voltage of 100-150V until the bromophenol blue tracking dye is near the bottom of the gel.

  • Staining and Visualization:

    • Carefully remove the gel from the glass plates.

    • Stain the gel using an appropriate method (e.g., SYBR Gold or silver staining) according to the manufacturer's protocol.

    • Visualize the bands using a suitable imaging system.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep Gel Preparation (High % Acrylamide + Urea) Electrophoresis Polyacrylamide Gel Electrophoresis Gel_Prep->Electrophoresis Sample_Prep Sample Preparation (with Formamide Loading Dye) Sample_Prep->Electrophoresis Staining Gel Staining (e.g., SYBR Gold) Electrophoresis->Staining Visualization Visualization & Data Analysis Staining->Visualization

Caption: Workflow for this compound analysis using denaturing PAGE.

This compound Signaling Pathway Overview

Diadenosine tetraphosphate (this compound) is a signaling molecule involved in various cellular processes, particularly in response to stress.[11][12][13]

G cluster_response Cellular Response Stress Cellular Stress (Oxidative, Heat, etc.) aaRS Aminoacyl-tRNA Synthetases (aaRS) Stress->aaRS activates This compound This compound (Diadenosine Tetraphosphate) aaRS->this compound synthesizes Nudix Nudix Hydrolases This compound->Nudix substrate for Transcription Transcriptional Regulation This compound->Transcription CellCycle Cell Cycle Control This compound->CellCycle DNA_Repair DNA Repair & Replication This compound->DNA_Repair Degradation Degradation (ADP/AMP) Nudix->Degradation catalyzes

Caption: Simplified signaling pathway of this compound synthesis and function.

References

Addressing solubility issues of Ap4A in different buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing solubility issues of Diadenosine tetraphosphate (Ap4A) in different buffers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in buffers important?

A1: Diadenosine tetraphosphate (this compound) is a naturally occurring molecule found in organisms ranging from bacteria to humans.[1] It acts as an intracellular and extracellular signaling molecule, often referred to as an "alarmone," as its levels increase in response to cellular stress such as heat and oxidative stress.[1][2][3] Proper solubilization of this compound in an appropriate buffer is crucial for the accuracy and reproducibility of in vitro and in vivo experiments, including enzyme assays, binding studies, and cell-based functional assays.[4]

Q2: What is the general solubility of this compound?

A2: this compound is commercially available as a sodium salt, which has good solubility in water and aqueous buffers.[5] Stock solutions are often prepared at concentrations of 10-11 mM in water at a pH of 7.5.[1] While specific solubility limits in various buffers are not extensively documented in literature, it is generally considered to have sufficient solubility for most experimental needs (≥ 10 mM).[5]

Q3: How do pH and temperature affect this compound?

A3: Both pH and temperature can significantly affect the conformation of this compound in solution, which may in turn influence its solubility and interaction with other molecules.[6]

  • pH: At neutral pH, the adenine bases of this compound tend to stack. In slightly acidic conditions (pH 4-5), this stacking is disrupted. At very low pH (below 3), protonation of the phosphate groups leads to a more open conformation.[6]

  • Temperature: Increased temperature also favors an unstacked, more open conformation of the this compound molecule.[6]

These conformational changes are important to consider when designing experiments, as they can affect binding affinities and enzymatic processing.

Q4: Can this compound degrade in solution? How can I detect degradation?

A4: Yes, this compound can be hydrolyzed. In biological systems, enzymes known as Nudix hydrolases (such as NUDT2 in humans) asymmetrically cleave this compound into ATP and AMP.[3] Other enzymes, like ApaH in E. coli, can cleave it symmetrically into two molecules of ADP.[3] The stability of this compound in buffer will depend on the absence of such enzymatic activity, as well as on pH and temperature.

Currently, there are no simple visual indicators for this compound degradation. The most reliable way to assess the integrity of an this compound solution is through analytical methods such as:

  • High-Performance Liquid Chromatography (HPLC): This is a standard method to separate and quantify this compound and its potential degradation products (ATP, ADP, AMP).[7]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can definitively identify this compound and its breakdown products.[8]

For routine laboratory use, preparing fresh solutions and storing them appropriately are the best practices to ensure the quality of your this compound.

Troubleshooting Guide: this compound Precipitation

Problem: I'm observing precipitation in my this compound-containing buffer.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot the problem.

Step 1: Identify the Nature of the Precipitate
  • Crystalline precipitate: This may suggest that the this compound or a buffer component has exceeded its solubility limit at the given temperature.

  • Cloudy or flocculent precipitate: This could indicate the interaction of this compound with other components in the buffer, such as divalent cations, or contamination.

Step 2: Review Your Buffer Composition and Preparation

Refer to the table below for guidance on selecting an appropriate buffer and identifying potential interactions.

Buffer ComponentpH RangeKey Considerations for this compound ExperimentsPotential Issues
Phosphate 5.8 - 8.0Cost-effective and commonly used. However, phosphate can form insoluble complexes with divalent cations like Mg2+ and Ca2+, which are often required for enzymes that interact with this compound.[9][10]Precipitation of metal phosphates, especially at higher concentrations and lower temperatures.[9]
Tris 7.0 - 9.0Widely used in molecular biology. Its pH is sensitive to temperature changes, which should be considered in experiments with varying temperatures.[1][7]Can interfere with some enzyme assays and may chelate metal ions.[4] Significant pH shift upon freezing or heating.[7]
HEPES 6.8 - 8.2A "Good's buffer" that is generally considered biochemically inert and has low temperature sensitivity.[1][4]More expensive than phosphate or Tris buffers.
MOPS 6.5 - 7.9Another "Good's buffer" with properties similar to HEPES.[1]Can be inhibitory in some enzymatic reactions.[11]

Troubleshooting Questions:

  • Is your buffer appropriate for the experimental pH? Ensure your target pH is within the buffering range of your chosen agent.

  • Are divalent cations (e.g., MgCl₂, CaCl₂) present? If you are using a phosphate buffer, consider switching to a buffer like HEPES or Tris to avoid precipitation of metal phosphates. Divalent cations are known to interact with the phosphate backbone of nucleic acids and can potentially cause precipitation at high concentrations.[12]

  • What is the concentration of your buffer and this compound? High concentrations of either can lead to solubility issues, especially at lower temperatures.

Step 3: Assess Environmental and Procedural Factors
  • Temperature: Was the buffer prepared or stored at a low temperature (e.g., 4°C)? The solubility of many compounds, including some buffer salts, decreases at lower temperatures. Try warming the solution to see if the precipitate dissolves.

  • Dissolution Procedure: Was the powdered this compound fully dissolved before being added to other reagents? See the recommended protocol below for dissolving this compound.

  • Order of Reagent Addition: When preparing a complex buffer, the order of addition can matter. It is often best to dissolve each component completely before adding the next.

Experimental Protocols

Protocol for Preparing an this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound from a lyophilized powder.

Materials:

  • Diadenosine tetraphosphate (this compound) sodium salt, lyophilized powder

  • Nuclease-free water

  • Micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • pH meter (optional, for pH adjustment if necessary)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • Pre-warm reagents: Allow the lyophilized this compound powder and nuclease-free water to come to room temperature.

  • Calculate the required volume of water: Determine the volume of water needed to achieve the desired stock concentration (e.g., 10 mM).

  • Reconstitute this compound: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Carefully open the vial and add the calculated volume of nuclease-free water.

  • Dissolve thoroughly: Close the vial and vortex gently for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no remaining particulates.

  • Check pH (Optional): For a standard stock solution, the pH should be near neutral (around 7.5).[1] If a different pH is required, it can be adjusted with dilute NaOH or HCl. However, it is generally recommended to make pH adjustments in the final working buffer.

  • Aliquot and store: Dispense the this compound stock solution into small, single-use aliquots in sterile, nuclease-free tubes. Store the aliquots at -20°C. Commercial solutions have a shelf life of 12 months when stored at this temperature.[1] Avoid repeated freeze-thaw cycles.

Protocol for Assessing this compound Solubility in a New Buffer

This protocol is adapted from the "shake flask" method and can be used to determine the approximate solubility of this compound in a specific buffer.[4]

Materials:

  • This compound stock solution (e.g., 100 mM in water)

  • The test buffer at the desired pH

  • Thermostatic shaker or incubator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration measurement

Procedure:

  • Prepare supersaturated solutions: In a series of tubes, add an excess amount of this compound to a fixed volume of the test buffer at the desired temperature (e.g., 37°C).

  • Equilibrate: Place the tubes in a thermostatic shaker and agitate for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Separate undissolved this compound: Centrifuge the tubes at high speed to pellet the undissolved this compound.

  • Measure the concentration of the supernatant: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV absorbance at 259 nm or HPLC).

  • Determine solubility: The measured concentration represents the solubility of this compound in that buffer under the tested conditions.

Visualizations

This compound Signaling Pathway

Ap4A_Signaling_Pathway cluster_stress Cellular Stress cluster_synthesis This compound Synthesis cluster_signaling Downstream Signaling cluster_degradation This compound Degradation Stress Heat, Oxidative Stress LysRS Lysyl-tRNA Synthetase (LysRS) Stress->LysRS activates This compound This compound LysRS->this compound synthesizes HINT1_MITF HINT1-MITF Inhibitory Complex This compound->HINT1_MITF binds to HINT1, disrupts complex NUDT2 NUDT2 (Hydrolase) This compound->NUDT2 substrate for MITF MITF (Transcription Factor) HINT1_MITF->MITF releases TargetGenes Target Gene Transcription MITF->TargetGenes activates ATP_AMP ATP + AMP NUDT2->ATP_AMP hydrolyzes to

Caption: The LysRS-Ap4A-MITF signaling pathway activated by cellular stress.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Start Precipitate observed in This compound-containing buffer CheckTemp Is the solution cold (e.g., 4°C)? Start->CheckTemp WarmSolution Warm solution to room temperature or 37°C CheckTemp->WarmSolution Yes CheckBuffer Review buffer composition. Are divalent cations present with a phosphate buffer? CheckTemp->CheckBuffer No PrecipitateDissolves Does the precipitate dissolve? WarmSolution->PrecipitateDissolves TempIssue Issue likely temperature-related. Maintain at a higher temperature. PrecipitateDissolves->TempIssue Yes PrecipitateDissolves->CheckBuffer No ChangeBuffer Switch to a non-chelating buffer (e.g., HEPES, Tris) CheckBuffer->ChangeBuffer Yes CheckConcentration Review this compound and buffer concentrations. Are they too high? CheckBuffer->CheckConcentration No Dilute Lower the concentration of this compound or buffer salts CheckConcentration->Dilute Yes Contamination Consider contamination or This compound degradation. Prepare fresh solutions. CheckConcentration->Contamination No

Caption: A logical workflow for troubleshooting this compound precipitation issues.

Logical Relationship of Factors Affecting this compound Solution Stability

Ap4A_Stability_Factors cluster_Chemical Chemical Factors cluster_Physical Physical Factors cluster_Biological Biological Factors Ap4A_Solution This compound Solution Stability pH pH Ap4A_Solution->pH influences conformation BufferType Buffer Type (e.g., Phosphate, Tris, HEPES) Ap4A_Solution->BufferType can interact with DivalentCations Divalent Cations (e.g., Mg2+, Ca2+) Ap4A_Solution->DivalentCations can cause precipitation with certain buffers Temperature Temperature Ap4A_Solution->Temperature affects solubility & conformation Concentration Concentration Ap4A_Solution->Concentration determines solubility limit Storage Storage Conditions (e.g., -20°C, Freeze-Thaw) Ap4A_Solution->Storage impacts long-term stability EnzymaticActivity Contaminating Nucleases (e.g., Nudix Hydrolases) Ap4A_Solution->EnzymaticActivity causes degradation BufferType->DivalentCations interaction Temperature->pH can alter pH of some buffers (e.g., Tris)

Caption: Key factors influencing the stability of this compound in aqueous solutions.

References

Validation & Comparative

Validating the Interaction Between Ap4A and a Novel Protein Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biophysical and biochemical techniques to validate the interaction between the signaling molecule diadenosine tetraphosphate (Ap4A) and a newly identified protein target. The following sections detail experimental protocols, present comparative data, and illustrate relevant biological pathways and workflows to aid in the selection of the most appropriate validation strategy.

Introduction to this compound

Diadenosine tetraphosphate (this compound) is a ubiquitous signaling nucleotide involved in a multitude of cellular processes, particularly in response to stress.[1] It is synthesized by various enzymes, including aminoacyl-tRNA synthetases, and its intracellular levels are tightly regulated by hydrolases like Nudix hydrolase 2.[1][2] this compound has been implicated in cell proliferation, DNA replication and repair, and apoptosis.[1] A well-characterized signaling pathway involves this compound binding to the HINT1 protein, leading to the dissociation of the HINT1-MITF complex and subsequent activation of MITF-mediated gene transcription.[3][4] Validating the interaction of this compound with a novel protein is the first step in elucidating its potential role in new signaling cascades and its viability as a therapeutic target.

Comparison of Key Validation Techniques

The selection of an appropriate method to validate the interaction between this compound and a novel protein target is critical. The table below summarizes the key quantitative parameters and characteristics of three widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Affinity Pull-down Assays coupled with mass spectrometry.

Technique Key Parameters Measured Typical this compound-Protein Affinity Range (Kd) Throughput Sample Consumption Advantages Disadvantages
Surface Plasmon Resonance (SPR) Kon, Koff, Kd (dissociation constant)nM to µMMedium to HighLow (µg of protein)Real-time kinetics, label-free, high sensitivity.Requires immobilization of one binding partner, which may affect its activity; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Kd, ΔH (enthalpy), ΔS (entropy), n (stoichiometry)nM to µMLowHigh (mg of protein)Label-free, in-solution measurement, provides a complete thermodynamic profile of the interaction.Requires large amounts of pure sample, sensitive to buffer mismatches.
Affinity Pull-down Assay with Mass Spectrometry Identification of interacting partners, relative abundanceNot directly measuredLow to MediumModerate (µg to mg of protein)Identifies binding partners from complex mixtures (e.g., cell lysates), provides in-vivo or in-vitro evidence of interaction.Primarily qualitative, prone to false positives due to non-specific binding, does not provide kinetic or thermodynamic data.

Experimental Protocols

Detailed methodologies for the primary validation techniques are provided below. These protocols are generalized and should be optimized for the specific novel protein target.

Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to determine the binding kinetics and affinity of this compound for a novel protein target. The protein is immobilized on the sensor chip, and this compound is used as the analyte.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)

  • Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • This compound solutions of varying concentrations in running buffer

  • Purified novel protein target

Procedure:

  • Surface Preparation: Equilibrate the CM5 sensor chip with running buffer.

  • Protein Immobilization:

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the purified novel protein (typically 10-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Binding Analysis:

    • Inject a series of this compound concentrations (e.g., ranging from 0.1 x Kd to 10 x Kd, if estimated) over the immobilized protein surface. Each injection should be followed by a dissociation phase where only running buffer flows over the surface.

    • Include a zero-concentration (buffer only) injection to serve as a control for baseline drift.

  • Surface Regeneration: After each this compound injection cycle, regenerate the sensor surface by injecting a mild acidic or basic solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound this compound. The regeneration conditions must be optimized to ensure complete removal of the analyte without denaturing the immobilized protein.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

This protocol details the use of ITC to measure the thermodynamic parameters of the this compound-protein interaction in solution.

Materials:

  • Isothermal titration calorimeter

  • Purified novel protein target in a well-dialyzed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound dissolved in the same final dialysis buffer

  • Degassing station

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified protein against the chosen experimental buffer to minimize buffer mismatch effects.

    • Dissolve this compound in the final dialysis buffer.

    • Accurately determine the concentrations of both the protein and this compound solutions.

    • Degas both solutions immediately before the experiment to prevent bubble formation in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution (typically 5-50 µM).[5]

    • Fill the injection syringe with the this compound solution (typically 10-20 times the protein concentration).[6]

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Carry out a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiment: Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the heat of binding for each injection.

    • Plot the resulting heat changes against the molar ratio of this compound to protein.

    • Fit the data to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.

Affinity Pull-down Assay

This protocol describes a method to qualitatively validate the interaction between this compound and a novel protein target from a complex biological sample, such as a cell lysate. This method requires immobilization of this compound.

Materials:

  • This compound-conjugated agarose beads (or a suitable resin for immobilization)

  • Control agarose beads (without this compound)

  • Cell lysate containing the novel protein target

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)

  • Wash buffer (e.g., Lysis buffer with a lower concentration of detergent)

  • Elution buffer (e.g., high salt buffer, low pH buffer, or a buffer containing free this compound for competitive elution)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody specific to the novel protein target

Procedure:

  • Bead Preparation:

    • Wash the this compound-conjugated beads and control beads with lysis buffer to equilibrate them.

  • Protein Binding:

    • Incubate the cell lysate with the this compound-conjugated beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using the elution buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the novel protein target to confirm its presence in the eluate from the this compound-conjugated beads but not from the control beads.

    • For identification of unknown interacting partners, the eluted proteins can be visualized by silver or Coomassie staining, and specific bands can be excised for identification by mass spectrometry.

Alternative Validation Methods

Beyond the three primary techniques detailed above, several other methods can be employed to validate the this compound-protein interaction:

  • Thermal Shift Assay (TSA): This method measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of the novel protein in the presence of this compound suggests a direct interaction.

  • Biolayer Interferometry (BLI): Similar to SPR, BLI is a label-free optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip to monitor biomolecular interactions in real-time.[7][8]

  • Mass Spectrometry (MS): Native mass spectrometry can be used to observe the protein-Ap4A complex directly, providing stoichiometric information.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface at an atomic level by monitoring chemical shift perturbations in the protein's spectrum upon addition of this compound.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow for validating a protein-ligand interaction and a known this compound signaling pathway.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_alternatives Alternative/Complementary Methods cluster_conclusion Conclusion discovery Hypothesized Interaction (this compound + Novel Protein) spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) discovery->spr itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) discovery->itc pulldown Affinity Pull-down (In-vitro/In-vivo evidence) discovery->pulldown tsa Thermal Shift Assay spr->tsa conclusion Validated Interaction spr->conclusion bli Biolayer Interferometry itc->bli itc->conclusion ms Mass Spectrometry pulldown->ms pulldown->conclusion

Caption: Experimental workflow for validating this compound-protein interaction.

ap4a_signaling_pathway cluster_upstream Upstream Signaling cluster_core This compound-mediated Regulation cluster_downstream Downstream Effects stress Cellular Stress lysrs Lysyl-tRNA Synthetase (LysRS) stress->lysrs activates This compound This compound lysrs->this compound synthesizes hint1_mitf HINT1-MITF Complex This compound->hint1_mitf binds to HINT1, causing dissociation hint1 HINT1 hint1_mitf->hint1 mitf MITF (active) hint1_mitf->mitf nucleus Nucleus mitf->nucleus transcription Gene Transcription nucleus->transcription activates response Cellular Response (e.g., Proliferation, Survival) transcription->response

Caption: The LysRS-Ap4A-MITF signaling pathway.

References

Ap4A vs. Ap5A: A Comparative Guide to Their Roles in Cell Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of two prominent diadenosine polyphosphates, Ap4A (diadenosine tetraphosphate) and Ap5A (diadenosine pentaphosphate). By summarizing key experimental findings, this document aims to elucidate their distinct and overlapping roles in modulating intracellular signaling pathways.

Introduction

Diadenosine polyphosphates (ApnA) are a class of signaling molecules found across various life forms, from bacteria to humans.[1][2] Among these, this compound and Ap5A have garnered significant attention for their roles as intracellular and extracellular signaling molecules, particularly in response to cellular stress.[2][3] They are known to interact with purinergic receptors and other specific protein targets, thereby influencing a multitude of cellular processes including proliferation, apoptosis, and cardiovascular function.[4][5][6] This guide will delve into the comparative effects of this compound and Ap5A on cell signaling, supported by experimental data.

Comparative Effects on Cell Signaling

This compound and Ap5A, while structurally similar, exhibit distinct specificities for purinergic receptors, leading to differential activation of downstream signaling cascades.

Receptor Specificity and Downstream Pathways

Both this compound and Ap5A are known to interact with P2 purinergic receptors, which are broadly classified into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes.[6] However, their affinity and agonist activity vary significantly.

  • This compound has been shown to act as an agonist at P2Y1 and P2Y2 receptors.[5][7] Activation of these receptors can lead to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC).[6][8] This can subsequently trigger downstream pathways such as the MAP kinase (MAPK)/ERK1/2 cascade, which is crucial for cell proliferation.[7][9] In some contexts, this compound can also influence the expression of various P2 receptors. For instance, treatment of Neuro-2a cells with this compound was found to reduce the expression of P2X2, P2X7, P2Y1, and P2Y2 receptors.[10]

  • Ap5A also interacts with P2 receptors, and its effects can be cell-type dependent.[4] For example, in adrenal chromaffin cells, Ap5A, similar to this compound, evokes an increase in cytosolic [Ca2+].[8] In the guinea-pig vas deferens, both Ap5A and α,β-methylene ATP (a P2X agonist) were potent agonists, suggesting an interaction with P2X receptors.

The following diagram illustrates the general signaling pathways activated by this compound.

This compound This compound P2Y1_P2Y2 P2Y1 / P2Y2 Receptors This compound->P2Y1_P2Y2 PLC Phospholipase C (PLC) P2Y1_P2Y2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PKC Protein Kinase C (PKC) DAG->PKC Ca2_increase->PKC MAPK_cascade Ras-Raf-MEK-ERK1/2 Cascade PKC->MAPK_cascade Cell_Proliferation Cell Proliferation MAPK_cascade->Cell_Proliferation

This compound Signaling Pathway leading to Cell Proliferation.
Cellular Outcomes: Proliferation and Beyond

A key difference in the cellular effects of this compound and Ap5A lies in their ability to induce cell proliferation.

  • This compound has been demonstrated to promote the proliferation of vascular smooth muscle cells (VSMCs).[9] This proliferative effect is mediated through the activation of P2Y receptors and the subsequent stimulation of the MAPK/ERK1/2 pathway.[9] Interestingly, early studies also suggested a role for this compound in the initiation of DNA replication.[11] However, later research indicated that this compound synthesized in response to DNA damage actually inhibits the initiation of DNA replication, acting as a potential safeguard against the propagation of damaged DNA.[12][13][14]

  • Ap5A , in contrast, does not appear to induce proliferation in VSMCs.[9] This highlights a critical functional divergence between the two molecules based on the length of the phosphate chain.

The differential effects of this compound and Ap5A on cell proliferation are summarized in the table below.

MoleculeEffect on Vascular Smooth Muscle Cell ProliferationMediating Pathway
This compound Induces proliferationP2Y Receptors → Ras-Raf-MEK-ERK1/2 Cascade[9]
Ap5A No significant effect on proliferationNot applicable[9]

Quantitative Data Summary

The following table presents a summary of quantitative data from various studies, highlighting the different potencies and effects of this compound and Ap5A.

ParameterMoleculeCell Type/SystemValueReference
EC50 for [Ca2+]i increase This compoundAdrenal Chromaffin Cells28.2 ± 6.6 µM[8]
Ap5AAdrenal Chromaffin Cells50 ± 7 µM[8]
Inhibition of DNA Replication Initiation This compoundCell-free system70-80% inhibition at 20 µM[12]
Ap5ACell-free systemNo effect[12]

Experimental Protocols

The findings presented in this guide are based on a variety of established experimental methodologies.

Cell Proliferation Assays

To assess the proliferative effects of this compound and Ap5A, studies have employed methods such as:

  • Direct Cell Counting: VSMCs are treated with different concentrations of this compound or Ap5A, and the total number of cells is counted after a specific incubation period.[9]

  • [3H]Thymidine Incorporation: This method measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into the DNA of proliferating cells.[9]

Measurement of Intracellular Calcium ([Ca2+]i)

Changes in intracellular calcium concentrations upon stimulation with this compound or Ap5A are typically measured using fluorescent calcium indicators, such as Fura-2. The general workflow is as follows:

  • Cells are loaded with a calcium-sensitive fluorescent dye.

  • A baseline fluorescence is recorded.

  • The cells are stimulated with this compound or Ap5A.

  • The change in fluorescence, which corresponds to the change in [Ca2+]i, is measured over time using a fluorometer or a fluorescence microscope.

The following diagram illustrates a typical experimental workflow for measuring changes in intracellular calcium.

Start Start Cell_Culture Culture Cells Start->Cell_Culture Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Baseline_Measurement Measure baseline fluorescence Dye_Loading->Baseline_Measurement Stimulation Stimulate with This compound or Ap5A Baseline_Measurement->Stimulation Fluorescence_Recording Record fluorescence change over time Stimulation->Fluorescence_Recording Data_Analysis Analyze data to determine [Ca²⁺]i change Fluorescence_Recording->Data_Analysis End End Data_Analysis->End

Workflow for Measuring Intracellular Calcium.
Western Blotting for Signaling Protein Phosphorylation

To determine the activation of specific signaling pathways, such as the MAPK/ERK1/2 cascade, Western blotting is used to detect the phosphorylated (activated) forms of key proteins.

  • Cells are treated with this compound or Ap5A for various time points.

  • Cell lysates are prepared, and proteins are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a membrane.

  • The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-ERK1/2).

  • A secondary antibody conjugated to an enzyme is used for detection, and the resulting signal is visualized and quantified.[9]

Conclusion

References

A Comparative Guide to HPLC and Mass Spectrometry for Ap4A Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of diadenosine tetraphosphate (Ap4A), a critical signaling molecule, is paramount. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for this compound quantification, supported by experimental data and detailed protocols.

This compound has been implicated in a variety of cellular processes, including stress responses, DNA replication, and cell signaling.[1][2] Its role as a potential biomarker and therapeutic target necessitates reliable and robust quantification methods. While both HPLC-UV and LC-MS are powerful analytical tools, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and workflow complexity. This guide aims to assist researchers in selecting the most appropriate method for their specific experimental needs.

Method Performance Comparison

The choice between HPLC-UV and LC-MS for this compound quantification often depends on the required sensitivity and the complexity of the sample matrix. The following table summarizes key performance parameters compiled from various studies. It is important to note that these values are representative and can vary based on the specific instrumentation, column chemistry, and experimental conditions.

ParameterHPLC-UVMass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) Picomole rangeFemtomole to picomole range
Limit of Quantification (LOQ) Low micromolar to high nanomolarLow nanomolar to picomolar
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) Typically 85-115%Typically 90-110%
Precision (%RSD) <15%<15%
Selectivity Moderate; susceptible to co-eluting compounds with similar UV absorbanceHigh; based on mass-to-charge ratio, minimizing interferences
Matrix Effect Can be significantCan be significant but can be corrected with stable isotope-labeled internal standards

Disclaimer: The data presented in this table is a compilation from multiple sources and not from a direct head-to-head cross-validation study. Performance characteristics can vary significantly based on the laboratory, instrumentation, and specific methodology employed.

Signaling Pathway of this compound

This compound is a key player in cellular signaling, particularly in response to stress. One well-characterized pathway involves Lysyl-tRNA synthetase (LysRS) and the Microphthalmia-associated transcription factor (MITF). Under stress conditions, LysRS can synthesize this compound, which then acts as a second messenger to modulate gene transcription.

cluster_stress Cellular Stress cluster_synthesis This compound Synthesis cluster_signaling Downstream Signaling Stress e.g., Heat Shock, Oxidative Stress LysRS Lysyl-tRNA synthetase (LysRS) Stress->LysRS Activates This compound Diadenosine Tetraphosphate (this compound) LysRS->this compound Synthesizes ATP ATP ATP->LysRS HINT1 Histidine Triad Nucleotide-Binding Protein 1 (HINT1) This compound->HINT1 Binds to MITF Microphthalmia-associated Transcription Factor (MITF) HINT1->MITF Releases Gene Target Gene Transcription MITF->Gene Activates

LysRS-Ap4A-MITF Signaling Pathway.

Experimental Workflows: HPLC vs. Mass Spectrometry

The general workflows for this compound quantification by HPLC-UV and LC-MS share initial sample preparation steps, but diverge significantly at the detection and data analysis stages.

cluster_prep Sample Preparation cluster_hplc HPLC-UV Workflow cluster_ms LC-MS Workflow Sample Biological Sample (e.g., Cells, Plasma) Extraction Extraction of Nucleotides Sample->Extraction Purification Purification/Cleanup (e.g., SPE, Affinity Chromatography) Extraction->Purification HPLC HPLC Separation (Reversed-Phase Ion-Pair) Purification->HPLC LC LC Separation Purification->LC UV UV Detection (~259 nm) HPLC->UV Data_HPLC Data Analysis (Peak Area vs. Standard Curve) UV->Data_HPLC MS Mass Spectrometry (ESI-MS/MS) LC->MS Data_MS Data Analysis (Ion Intensity vs. Standard Curve) MS->Data_MS

Comparison of HPLC-UV and LC-MS Workflows.

Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS.

HPLC-UV Method for this compound Quantification

This protocol is adapted from methods developed for the analysis of dinucleoside polyphosphates in biological samples.[3]

1. Sample Preparation and Extraction:

  • Biological samples (e.g., cell pellets, plasma) are deproteinized, often using perchloric acid or trichloroacetic acid, followed by neutralization.

  • For samples with low this compound concentrations, a selective concentration step using boronate affinity chromatography can be employed to isolate dinucleoside polyphosphates.

  • The extracted and purified samples are then desalted prior to HPLC analysis.

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An ion-pair reversed-phase chromatography approach is typical.

    • Mobile Phase A: A buffer such as ammonium phosphate or potassium phosphate at a specific pH.

    • Mobile Phase B: The same buffer with a higher concentration of an organic modifier like acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Detection: UV absorbance is monitored at approximately 259 nm.

3. Quantification:

  • A calibration curve is generated using a series of known concentrations of an this compound standard.

  • The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.

  • An internal standard can be used to correct for variations in extraction efficiency and injection volume.

LC-MS Method for this compound Quantification

This protocol is based on highly sensitive and selective methods for the simultaneous quantification of diadenosine polyphosphates in human plasma.[4]

1. Sample Preparation and Extraction:

  • This compound and other diadenosine polyphosphates are extracted from a small volume of plasma (e.g., 100 µL) using weak anion-exchange solid-phase extraction (SPE) cartridges.

  • An internal standard, such as a stable isotope-labeled this compound, is added at the beginning of the extraction process to account for matrix effects and procedural losses.

2. LC-MS System and Conditions:

  • LC System: A capillary or nano-LC system with a C18 column is used for separation.

  • Mobile Phase:

    • Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium acetate or formic acid.

    • Mobile Phase B: An organic solvent like acetonitrile or methanol containing the same volatile buffer.

  • Gradient: A gradient elution is employed to separate the diadenosine polyphosphates.

  • Mass Spectrometer: An electrospray ionization (ESI) source operated in negative or positive ion mode is coupled to a tandem mass spectrometer (MS/MS).

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

3. Quantification:

  • A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standards.

  • The concentration of this compound in the samples is calculated from the calibration curve.

Conclusion

Both HPLC-UV and LC-MS are viable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study.

  • HPLC-UV is a robust and widely available technique that is suitable for applications where high sensitivity is not the primary concern and where the sample matrix is relatively clean. Its lower cost and simpler operation make it an attractive option for routine analysis.

  • LC-MS , particularly LC-MS/MS, offers superior sensitivity and selectivity, making it the method of choice for the analysis of this compound in complex biological matrices and when low concentrations are expected.[5] The ability to use stable isotope-labeled internal standards effectively mitigates matrix effects, leading to higher accuracy and precision. While the initial instrument cost and operational complexity are higher, the enhanced performance of LC-MS is often essential for demanding research and clinical applications.

For studies requiring the cross-validation of data generated by both methods, it is crucial to establish clear acceptance criteria for parameters such as accuracy, precision, and linearity to ensure the comparability of the results.[6][7] Ultimately, a thorough understanding of the strengths and limitations of each technique will enable researchers to generate high-quality, reliable data for their investigations into the multifaceted roles of this compound.

References

Comparative Analysis of Ap4A Synthesis by Different Aminoacyl-tRNA Synthetases

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential capacity of aminoacyl-tRNA synthetases to synthesize the signaling molecule diadenosine tetraphosphate (Ap4A).

Diadenosine tetraphosphate (this compound) is a pleiotropic signaling molecule involved in a multitude of cellular processes, most notably the response to cellular stress.[1][2][3] Its synthesis is intrinsically linked to the fundamental process of protein synthesis, primarily catalyzed by aminoacyl-tRNA synthetases (aaRSs) as a side reaction of tRNA charging.[1][4][5] This guide provides a comparative analysis of this compound synthesis by different aaRSs, presenting quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Efficiency of this compound Synthesis by Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases can be broadly categorized based on their efficiency in synthesizing this compound. Early studies have classified them into groups exhibiting high, low, or undetectable activities.[1][4] This differential catalytic capacity suggests a specialized role for certain aaRSs in cellular signaling beyond their canonical function in translation.

The synthesis of this compound by most aaRSs is dependent on the presence of the cognate amino acid and proceeds through an enzyme-bound aminoacyl-adenylate (aa-AMP) intermediate.[1][6] However, a notable exception is human glycyl-tRNA synthetase (GlyRS), which can synthesize this compound through a direct condensation of two ATP molecules, independent of its cognate amino acid, glycine.[2][6]

Several factors can influence the rate of this compound synthesis. For instance, the presence of zinc ions (Zn²⁺) has been shown to significantly stimulate the this compound synthesis activity of Phenylalanyl-tRNA synthetase (PheRS) and, to some extent, Lysyl-tRNA synthetase (LysRS).[1][6]

Below is a summary table categorizing various aminoacyl-tRNA synthetases based on their reported this compound synthesis activity.

Aminoacyl-tRNA SynthetaseClassification of this compound Synthesis ActivityOrganism(s) StudiedKey Factors/Remarks
Phenylalanyl-tRNA synthetase (PheRS)HighE. coli, S. cerevisiae, P. polycephalumActivity is significantly stimulated by Zn²⁺.[1]
Lysyl-tRNA synthetase (LysRS)HighE. coli, HumanActivity can be stimulated by Zn²⁺.[1][6] Plays a role in the LysRS-Ap4A-MITF signaling pathway.[7]
Histidyl-tRNA synthetase (HisRS)HighNot specified in detail in the provided results.Classified as a high-activity enzyme in early studies.[1][4]
Isoleucyl-tRNA synthetase (IleRS)LowNot specified in detail in the provided results.Classified as a low-activity enzyme.[1][4]
Seryl-tRNA synthetase (SerRS)LowThermus thermophilusCrystal structure in complex with this compound has been resolved.[8]
Leucyl-tRNA synthetase (LeuRS)LowNot specified in detail in the provided results.Classified as a low-activity enzyme.[1][4]
Aspartyl-tRNA synthetase (AspRS)LowNot specified in detail in the provided results.Classified as a low-activity enzyme.[1][4]
Tyrosyl-tRNA synthetase (TyrRS)LowHumanUsed as a control in studies demonstrating the unique mechanism of GlyRS.[6]
Valyl-tRNA synthetase (ValRS)LowNot specified in detail in the provided results.Classified as a low-activity enzyme.[1][4]
Arginyl-tRNA synthetase (ArgRS)UndetectableNot specified in detail in the provided results.Generally considered to have no this compound synthesis activity.[1][4]
Tryptophanyl-tRNA synthetase (TrpRS)UndetectableNot specified in detail in the provided results.Generally considered to have no this compound synthesis activity.[1][4]
Glycyl-tRNA synthetase (GlyRS)VariableHumanCan synthesize this compound via an amino acid-independent mechanism.[2][6]

Experimental Protocols for Measuring this compound Synthesis

Accurate quantification of this compound synthesis is crucial for comparative studies. Several methods can be employed, each with its own advantages and limitations.

Thin-Layer Chromatography (TLC)-Based Assay

This is a direct and robust method for quantifying this compound synthesis using a radiolabeled precursor.

Principle: The assay measures the incorporation of [α-³²P]ATP into this compound, which is then separated from the radioactive ATP substrate and other reaction products by thin-layer chromatography and quantified.

Detailed Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 20 mM KCl, 5 mM MgCl₂, and 1 mM dithiothreitol.

    • To this buffer, add the purified aminoacyl-tRNA synthetase to a final concentration of 5 µM.

    • Add 5 mM of the cognate amino acid (if required for the specific aaRS).

    • Add 0.01 mg/ml inorganic pyrophosphatase to prevent the reverse reaction.

    • Initiate the reaction by adding 5 mM [α-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 25°C. The incubation time should be optimized based on the activity of the enzyme.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of 0.5 M EDTA or by heat inactivation.

  • Thin-Layer Chromatography:

    • Spot a small volume (1-2 µL) of the reaction mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in a TLC chamber using a suitable solvent system (e.g., 0.8 M LiCl).

    • Air-dry the TLC plate.

  • Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radioactive spots corresponding to ATP and this compound.

    • Quantify the intensity of the spots using a phosphorimager or densitometry software.

    • Calculate the amount of this compound synthesized based on the specific activity of the [α-³²P]ATP.

Coupled-Enzyme Assays

Principle: These assays couple the production of a product from the this compound synthesis reaction to a second enzymatic reaction that generates a readily detectable signal (e.g., a change in absorbance or fluorescence). For instance, the pyrophosphate (PPi) released during the aminoacyl-AMP formation step can be coupled to a series of reactions leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Fluorescence-Based Assays

Principle: These assays utilize fluorescent probes that change their spectral properties upon binding to this compound or a product of a coupled reaction. This allows for real-time monitoring of this compound synthesis. While specific fluorescence-based assays for direct this compound quantification from aaRS reactions are less common, the principle can be adapted from other nucleotide detection systems.

Visualizing this compound Signaling and Experimental Workflow

To better understand the context of this compound synthesis and its measurement, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Ap4A_Signaling_Pathway cluster_synthesis This compound Synthesis Stress Cellular Stress (e.g., Oxidative, Heat Shock) aaRS Aminoacyl-tRNA Synthetase (aaRS) Stress->aaRS Induces This compound This compound aaRS->this compound Synthesizes ATP ATP ATP->aaRS AminoAcid Amino Acid AminoAcid->aaRS Signaling Downstream Signaling (e.g., Transcriptional Regulation) This compound->Signaling Activates Degradation Degradation (e.g., ApaH, NUDT2) This compound->Degradation Degraded by ADP ADP Degradation->ADP

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start Reaction Prepare Reaction Mixture: - aaRS - [α-³²P]ATP - Amino Acid - Buffer Start->Reaction Incubate Incubate at 25°C Reaction->Incubate Quench Quench Reaction Incubate->Quench TLC_Spot Spot on PEI-Cellulose TLC Plate Quench->TLC_Spot TLC_Run Develop Chromatogram TLC_Spot->TLC_Run Visualize Visualize with Phosphorimager TLC_Run->Visualize Quantify Quantify Spot Intensities Visualize->Quantify End End Quantify->End

Caption: TLC-Based this compound Synthesis Assay Workflow.

References

Unveiling Ap4A-Protein Interactions: A Comparative Guide to Binding Affinity Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity between the signaling molecule diadenosine tetraphosphate (Ap4A) and its protein targets is crucial for elucidating cellular pathways and developing novel therapeutics. Isothermal Titration Calorimetry (ITC) stands as a gold-standard for these measurements, providing a complete thermodynamic profile of the interaction. This guide offers a comprehensive comparison of ITC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Isothermal Titration Calorimetry (ITC): A Direct View into Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule (the protein of interest). This technique allows for the simultaneous determination of the binding affinity (K D), binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) in a single experiment. The direct, in-solution, and label-free nature of ITC makes it a powerful tool for characterizing biomolecular interactions.

Experimental Workflow for ITC

The experimental workflow for a typical ITC experiment to determine this compound-protein binding affinity is outlined below.

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_exp Experiment Execution cluster_analysis Data Analysis P_prep Protein Purification & Dialysis Buffer_prep Buffer Matching P_prep->Buffer_prep L_prep This compound Solution Preparation L_prep->Buffer_prep Cell Load Protein into Sample Cell Buffer_prep->Cell Syringe Load this compound into Syringe Buffer_prep->Syringe Titration Titrate this compound into Protein Solution Syringe->Titration Titration->Cell Heat_meas Measure Heat Change (Exothermic/Endothermic) Titration->Heat_meas Isotherm Generate Binding Isotherm Heat_meas->Isotherm Fit Fit Data to a Binding Model Isotherm->Fit Params Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) Fit->Params

Caption: Experimental workflow for determining this compound-protein binding affinity using Isothermal Titration Calorimetry.

Comparative Analysis of Binding Affinity Techniques

While ITC provides a wealth of information, other techniques can also be employed to study this compound-protein interactions. The choice of method often depends on the specific research question, available instrumentation, and the properties of the interacting molecules.

TechniquePrincipleParameters MeasuredThis compound-Protein Interaction Example
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.K D, n, ΔH, ΔSProtein: Desulfitobacterium hafniense pyrophosphatase (dhPPase) K D: 0.6 ± 0.1 µM n: 0.46 ± 0.01 ΔH: -11.7 ± 0.2 kcal/mol TΔS: -3.2 kcal/mol
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.k a, k d, K DProtein: Histidine Triad Nucleotide-Binding Protein 1 (HINT1) Specific binding observed, but quantitative data not fully available in the cited abstract.
Equilibrium Dialysis Measures the concentration of free ligand at equilibrium across a semi-permeable membrane.K D, nProtein: this compound binding protein from HeLa cells K D: 0.25 µM (determined by Scatchard analysis)
Fluorescence Spectroscopy Measures changes in fluorescence properties (intensity, polarization, etc.) upon binding.K DNo specific this compound-protein binding data with a detailed protocol was identified in the search.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC) of this compound Binding to D. hafniense pyrophosphatase (dhPPase)

This protocol is based on the study of the interaction between this compound and dhPPase.

1. Sample Preparation:

  • Protein: The wild-type dhPPase was expressed and purified. The final protein solution was dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂). The protein concentration was determined using a spectrophotometer.

  • Ligand: A stock solution of this compound was prepared in the same dialysis buffer. The concentration of the this compound solution was determined by UV absorbance.

2. ITC Experiment:

  • The ITC instrument (e.g., a MicroCal VP-ITC) was equilibrated at the desired temperature (e.g., 25 °C).

  • The sample cell (volume ~1.4 mL) was loaded with the dhPPase solution at a concentration of approximately 20 µM.

  • The injection syringe (volume ~250 µL) was filled with the this compound solution at a concentration of approximately 250 µM.

  • The titration was performed by injecting small aliquots (e.g., 10 µL) of the this compound solution into the protein solution at regular intervals (e.g., 180 seconds).

  • A control experiment was performed by titrating this compound into the buffer alone to determine the heat of dilution.

3. Data Analysis:

  • The raw data, consisting of heat changes per injection, were corrected for the heat of dilution.

  • The corrected data were then integrated and plotted against the molar ratio of this compound to dhPPase to generate a binding isotherm.

  • The isotherm was fitted to a single-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (K D), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) was then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K A), where K A = 1/K D.

Surface Plasmon Resonance (SPR) Analysis of this compound Binding to HINT1

The following is a general protocol for an SPR experiment that can be adapted for the this compound-HINT1 interaction.

1. Sensor Chip Preparation:

  • A sensor chip (e.g., a CM5 chip) is activated for ligand immobilization.

  • The HINT1 protein is immobilized on the sensor chip surface using standard amine coupling chemistry. A reference flow cell is prepared by performing the same chemistry without the protein.

2. Binding Analysis:

  • A series of this compound solutions with varying concentrations are prepared in a suitable running buffer (e.g., HBS-EP buffer).

  • The this compound solutions are injected sequentially over the sensor surface containing the immobilized HINT1 and the reference flow cell.

  • The binding is monitored in real-time as a change in the resonance units (RU). The association phase is followed by a dissociation phase where the running buffer is flowed over the chip.

3. Data Analysis:

  • The sensorgrams (plots of RU versus time) from the reference flow cell are subtracted from the sensorgrams of the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • The resulting sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).

Equilibrium Dialysis for this compound-Protein Binding

This is a generalized protocol for determining this compound-protein binding affinity using equilibrium dialysis.

1. Experimental Setup:

  • An equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains the protein but allows this compound to pass through) is used.

  • One chamber (the protein chamber) is filled with a known concentration of the protein in a suitable buffer.

  • The other chamber (the buffer chamber) is filled with the same buffer containing a known concentration of this compound.

2. Equilibration:

  • The apparatus is gently agitated at a constant temperature for a sufficient time to allow the system to reach equilibrium (typically several hours to overnight).

3. Measurement and Analysis:

  • After equilibration, the concentration of this compound in both the protein and buffer chambers is accurately measured (e.g., by HPLC or UV spectroscopy).

  • The concentration of free this compound is equal to the concentration in the buffer chamber.

  • The concentration of bound this compound is calculated by subtracting the free this compound concentration from the total this compound concentration in the protein chamber.

  • The dissociation constant (K D) and the number of binding sites (n) can be determined by performing the experiment with a range of this compound concentrations and analyzing the data using a Scatchard plot or by non-linear regression fitting to a binding equation.

This compound Signaling Pathway: The LysRS-Ap4A-HINT1-MITF Axis

This compound plays a critical role as a second messenger in various cellular processes. One of the well-characterized pathways involves Lysyl-tRNA synthetase (LysRS), Histidine Triad Nucleotide-Binding Protein 1 (HINT1), and the Microphthalmia-associated Transcription Factor (MITF).

Ap4A_Signaling cluster_stimulus Cellular Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., Immunological Challenge, Growth Factors MAPK MAPK Pathway Stimulus->MAPK LysRS_inactive LysRS (inactive for this compound synthesis) LysRS_active Phosphorylated LysRS (active for this compound synthesis) LysRS_inactive->LysRS_active translocates to nucleus MAPK->LysRS_inactive phosphorylates This compound This compound Synthesis LysRS_active->this compound HINT1_MITF HINT1-MITF Complex (Inactive) This compound->HINT1_MITF binds to HINT1 HINT1 HINT1 HINT1_MITF->HINT1 dissociation MITF MITF (Active) HINT1_MITF->MITF release Gene Target Gene Transcription MITF->Gene

Caption: The LysRS-Ap4A-HINT1-MITF signaling pathway, where this compound acts as a second messenger to regulate gene transcription.[1][2][3]

In response to cellular stimuli, LysRS is phosphorylated and translocates to the nucleus, where it synthesizes this compound.[4][5] this compound then binds to HINT1, causing the dissociation of the inhibitory HINT1-MITF complex.[1][2] This releases the transcription factor MITF, allowing it to activate the transcription of its target genes.[1][2]

Conclusion

Isothermal Titration Calorimetry provides a direct and comprehensive method for characterizing the binding affinity and thermodynamics of this compound-protein interactions. While alternative techniques such as Surface Plasmon Resonance and Equilibrium Dialysis offer valuable complementary approaches, ITC remains a powerful tool for obtaining a complete thermodynamic signature of the binding event. The choice of technique will ultimately be guided by the specific experimental goals, the nature of the interacting partners, and the available resources. A thorough understanding of the principles and protocols of each method is essential for generating high-quality, reliable data in the study of this compound-mediated cellular signaling.

References

The Dichotomous Role of Ap4A in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced role of the signaling molecule Diadenosine tetraphosphate (Ap4A) in different cancer cell lines is critical for identifying novel therapeutic targets. This guide provides a comprehensive comparison of this compound's functions across various cancer types, supported by experimental data and detailed methodologies.

This compound, a naturally occurring small signaling nucleotide, has emerged as a significant player in the complex landscape of tumor biology.[1] Once considered a mere metabolic by-product, it is now recognized as a potent "alarmone" that helps cancer cells adapt to stressful environments, thereby influencing their proliferation, survival, and metabolic reprogramming.[1][2] The intracellular levels of this compound are tightly regulated and can fluctuate significantly in response to stressors like oxidative damage, hypoxia, and nutrient deprivation.[1][2] Its role, however, is not uniform across all cancers, exhibiting a context-dependent and often contradictory influence on tumor progression.

Comparative Analysis of this compound's Role in Different Cancer Cell Lines

The functional impact of this compound on cancer cells is multifaceted, ranging from promoting proliferation and angiogenesis to inducing apoptosis. This variability is largely dependent on the specific cancer cell line, the expression of its receptors, and the cellular context.[2]

Cancer Cell LineKey Role of this compoundObserved EffectsSupporting Evidence
Breast Carcinoma Pro-proliferativeKnockdown of NUDT2 (the enzyme that degrades this compound) in triple-negative breast cancer (TNBC) cell lines led to reduced cell proliferation and cell cycle arrest in the G0/G1 phase.[3] This suggests that higher this compound levels might be detrimental to proliferation in this context.Studies on TNBC cell lines showed that increased intracellular this compound, due to NUDT2 knockdown, significantly reduced cell proliferation, migration, and invasion.[3]
Ovarian Cancer Potential Negative Regulator of Cell CycleThis compound, synthesized by DNA ligase III, is proposed to delay the initiation of new DNA replicons, providing time for DNA damage repair.[3]Early studies on ovarian cancer cell lines suggested that this compound could slow down the replication process, thereby limiting uncontrolled proliferation.[3]
Chronic Myelogenous Leukemia (KBM-7 cells) Down-regulation of Cancer Promotion GenesDisruption of the NUDT2 gene, leading to a 175-fold increase in intracellular this compound, resulted in the down-regulation of numerous genes involved in tumor promotion, including those associated with the epithelial-mesenchymal transition, proliferation, invasion, and metastasis.[4]An RNA-Seq analysis of KBM-7 cells with disrupted NUDT2 showed significant down-regulation of pathways associated with interferon responses, inflammation, and cancer promotion. Conversely, some pro-apoptotic genes were up-regulated.[4][5]
Human Promyelocytic Leukemia (HL-60 cells) Pro-apoptoticExogenously added this compound (10 µM) induced programmed cell death.[6]Experiments demonstrated that this compound induces apoptosis in HL-60, U937, and Jurkat cells, an effect that appears to require its breakdown, as hydrolysis-resistant analogs were inactive.[6]
HEK293T (Fhit-positive) Pro-apoptotic (Fhit-dependent)An this compound analogue induced caspase-dependent apoptosis in Fhit-positive HEK293T cells, but not in Fhit-negative cells.[7]The study suggests that the interaction of this compound analogues with the Fhit tumor suppressor protein can trigger an apoptotic signaling cascade.[7]

Signaling Pathways and Molecular Mechanisms

This compound exerts its influence through various signaling pathways, primarily by interacting with purinergic receptors and modulating the activity of key cellular proteins.

Interaction with Purinergic Receptors

This compound can act as a signaling molecule in the extracellular space, binding to P2X and P2Y purinergic receptors.[1][2] This interaction can trigger diverse downstream signaling cascades, including the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2] For instance, this compound's activation of P2X1 receptors on endothelial cells can promote angiogenesis, a critical process for tumor growth.[2]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ap4A_ext This compound P2X P2X Receptors Ap4A_ext->P2X Binds P2Y P2Y Receptors Ap4A_ext->P2Y Binds PI3K_AKT PI3K/AKT Pathway P2X->PI3K_AKT Activates P2Y->PI3K_AKT Activates Proliferation Proliferation PI3K_AKT->Proliferation Promotes Survival Survival PI3K_AKT->Survival Promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

This compound signaling through purinergic receptors.
Intracellular Signaling and Regulation

Inside the cell, this compound levels are primarily controlled by the enzyme this compound hydrolase, encoded by the NUDT2 gene.[2] Dysregulation of NUDT2 can lead to significant changes in intracellular this compound concentrations, impacting gene expression and cellular behavior.[4] Furthermore, this compound can interact with and modulate the function of various proteins, including those involved in DNA replication and repair.[3]

Stress Cellular Stress (e.g., Oxidative, Hypoxia) Ap4A_prod This compound Production Stress->Ap4A_prod Ap4A_int Intracellular this compound Ap4A_prod->Ap4A_int NUDT2 NUDT2 (this compound Hydrolase) Ap4A_int->NUDT2 Hydrolyzed by Gene_exp Gene Expression Ap4A_int->Gene_exp Modulates Cell_fate Cell Fate (Proliferation vs. Apoptosis) Gene_exp->Cell_fate

Intracellular regulation and effects of this compound.

Experimental Protocols

Accurate measurement of this compound levels and assessment of its effects on cancer cells are crucial for research in this field. Below are summaries of key experimental methodologies.

Measurement of Intracellular this compound Levels

A highly sensitive method for quantifying this compound involves a coupled-enzyme assay using phosphodiesterase and luciferase.[8]

Principle: this compound is first hydrolyzed by phosphodiesterase to produce ATP. The resulting ATP is then quantified using the firefly luciferin-luciferase system, where the light produced is proportional to the amount of ATP, and thus to the initial amount of this compound.

Protocol Outline:

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents.

  • Enzymatic Reaction: The cell lysate is incubated with phosphodiesterase to convert this compound to ATP.

  • Luciferase Assay: The sample is then mixed with a luciferin-luciferase reagent.

  • Luminescence Measurement: The emitted light is measured using a luminometer.

  • Quantification: this compound concentration is determined by comparing the luminescence signal to a standard curve generated with known concentrations of this compound.

Start Cell Lysate (containing this compound) Step1 Incubate with Phosphodiesterase Start->Step1 Product1 ATP Step1->Product1 Step2 Add Luciferin-Luciferase Reagent Product1->Step2 Product2 Light Emission Step2->Product2 Step3 Measure Luminescence Product2->Step3 End Quantify this compound Step3->End

Workflow for measuring intracellular this compound.
Cell Viability and Apoptosis Assays

To assess the impact of this compound on cell proliferation and apoptosis, standard cell-based assays are employed.

Cell Viability Assay (e.g., using CellTiter-Glo®): This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[9]

Apoptosis Assay (e.g., by Flow Cytometry): Apoptosis can be quantified by staining cells with markers like Annexin V (for early apoptosis) and Propidium Iodide (for late apoptosis/necrosis) and analyzing them using flow cytometry.[10]

Conclusion

The role of this compound in cancer is complex and highly dependent on the specific cellular context. While it can promote survival and proliferation in some cancer types, it can act as a tumor suppressor and induce apoptosis in others. This dual nature makes this compound and its regulatory pathways, particularly the NUDT2 enzyme, attractive targets for the development of novel cancer therapies. Further research is needed to fully elucidate the intricate mechanisms governing this compound's function in different malignancies to harness its therapeutic potential effectively.

References

Ap4A: A Validated Biomarker for Cellular Stress Compared

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Diadenosine tetraphosphate (Ap4A) as a robust biomarker for cellular stress. This guide provides an objective comparison of this compound's performance against other established biomarkers, supported by experimental data, detailed protocols, and pathway visualizations.

Diadenosine tetraphosphate (this compound) has emerged as a significant signaling molecule, or 'alarmone', that accumulates in cells under various stress conditions. Its role as a sensitive and specific indicator of cellular stress is increasingly recognized, offering a valuable tool for research and drug development. This guide delves into the validation of this compound as a biomarker, comparing it with conventional markers of oxidative stress, heat shock, and genotoxic stress.

Performance Comparison of Cellular Stress Biomarkers

The following tables summarize the quantitative changes observed for this compound and other key biomarkers in response to different cellular stressors.

Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, leads to damage to cellular components. This compound levels have been shown to increase significantly under these conditions.

BiomarkerStressorCell TypeFold Increase / ChangeReference
This compound CdCl₂ (induces oxidative stress)Salmonella typhimurium>100-fold (to 365 µM)[1][2]
This compound Kanamycin (induces hydroxyl radicals)Escherichia coli20-fold[1][2]
This compound DinitrophenolPhysarum polycephalum3 to 7-fold[2]
8-oxo-dG High-LET RadiationHuman cellsDose-dependent increase[3]
ATP tBH (tert-butyl hydroperoxide)Human RPE cells~30% decrease[4]
Heat Shock

Exposure to elevated temperatures triggers the heat shock response, a protective mechanism involving the synthesis of heat shock proteins (HSPs). This compound has been identified as an early responder in this process.

BiomarkerStressorOrganism/Cell TypeFold Increase / ChangeReference
This compound Heat Shock (28°C to 50°C)Salmonella typhimurium~10-fold[1][2]
This compound Heat Shock (40°C)Artemia larvae and cysts1.8-fold[5][6]
This compound Heat Shock (47°C)Artemia cysts2.8-fold[5][6]
HSP70 Heat Shock (40°C, 42°C, 45°C)Murrah buffalo lymphocytesSignificant increase[7]
HSP70 Heat Shock (35°C and 40°C)Aedes aegyptiUp to 35 and 47-fold[8]
ATP Heat Shock (37°C to 42-45°C)Escherichia coliTransient increase[9]
Genotoxic Stress

Genotoxic stress refers to the damage to cellular DNA, which can be caused by various chemical and physical agents. This compound synthesis is induced as part of the DNA damage response.

BiomarkerStressor/ConditionCell TypeFold Increase / ChangeReference
This compound Mitomycin C (DNA crosslinking agent)Mammalian cellsSeveral-fold[10][11]
This compound Cells lacking DNA repair proteins (XRCC1, PARP1, APTX, FANCG)Mammalian cells>50-fold (up to ~25 µM)[10][11]
This compound NUDT2 gene disruption (this compound hydrolase)KBM-7 cells175-fold[12]
PARP Activity Genotoxic stressGeneralActivation[10][11]
8-oxo-dG Oxidative DNA damageGeneralIncreased levels[3][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving this compound in the cellular stress response and a general workflow for its quantification.

Ap4A_Signaling_Pathway cluster_stress Cellular Stress cluster_synthesis This compound Synthesis cluster_response Cellular Response cluster_degradation This compound Degradation Oxidative Stress Oxidative Stress aaRS Aminoacyl-tRNA Synthetases Oxidative Stress->aaRS Heat Shock Heat Shock Heat Shock->aaRS Genotoxic Stress Genotoxic Stress DNA Ligase III DNA Ligase III Genotoxic Stress->DNA Ligase III This compound This compound aaRS->this compound DNA Ligase III->this compound ATP ATP ATP->aaRS ATP->DNA Ligase III DNA Damage Response DNA Damage Response This compound->DNA Damage Response Inhibition of DNA Replication Initiation Inhibition of DNA Replication Initiation This compound->Inhibition of DNA Replication Initiation Immune Response Modulation Immune Response Modulation This compound->Immune Response Modulation NUDT2 NUDT2 This compound->NUDT2 FHIT FHIT This compound->FHIT Aprataxin Aprataxin This compound->Aprataxin ADP + ATP ADP + ATP NUDT2->ADP + ATP FHIT->ADP + ATP Aprataxin->ADP + ATP

This compound Signaling Pathway in Cellular Stress.

Experimental_Workflow Cell Culture and Stress Induction Cell Culture and Stress Induction Cell Lysis and Extraction Cell Lysis and Extraction Cell Culture and Stress Induction->Cell Lysis and Extraction Sample Preparation Sample Preparation Cell Lysis and Extraction->Sample Preparation Quantification Method Quantification Method Sample Preparation->Quantification Method HPLC-MS/MS HPLC-MS/MS Quantification Method->HPLC-MS/MS Luciferase-based Assay Luciferase-based Assay Quantification Method->Luciferase-based Assay Data Analysis Data Analysis HPLC-MS/MS->Data Analysis Luciferase-based Assay->Data Analysis

General workflow for this compound quantification.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Quantification of this compound by Luciferin-Luciferase Bioluminescence Assay

This method allows for the sensitive quantification of this compound in cell extracts.

Materials:

  • Cell lysis buffer (e.g., 0.1 N NaOH)

  • Boronate affinity resin

  • Alkaline phosphatase

  • Venom phosphodiesterase

  • Luciferin-luciferase reagent

  • Luminometer

Protocol:

  • Cell Lysis: Rapidly extract this compound by dissolving cell monolayers in 0.1 N NaOH.

  • Purification: Separate this compound from other cellular components by selective adsorption to a boronate affinity resin. Elute the bound this compound.

  • Enzymatic Conversion: Treat the purified this compound with alkaline phosphatase and venom phosphodiesterase to convert it to ATP.

  • Bioluminescence Reaction: Mix the resulting ATP with a luciferin-luciferase reagent.

  • Measurement: Quantify the amount of light produced using a luminometer. The light intensity is proportional to the initial amount of this compound.

  • Standard Curve: Generate a standard curve using known concentrations of this compound to determine the concentration in the samples.[14]

Quantification of Cellular ATP Levels

A common method for measuring cellular ATP is the luciferase-based assay.

Materials:

  • Cell lysis reagent

  • ATP assay buffer

  • Luciferase/luciferin reagent

  • Luminometer

Protocol:

  • Cell Lysis: Lyse cultured cells to release intracellular ATP.

  • Reaction Setup: In a luminometer plate, add the cell lysate to the ATP assay buffer containing luciferase and luciferin.

  • Measurement: Immediately measure the luminescence using a luminometer. The light emitted is directly proportional to the ATP concentration.

  • Standard Curve: Prepare a standard curve with known ATP concentrations to calculate the ATP levels in the cell lysates.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-oxo-dG) by ELISA

8-oxo-dG is a widely used biomarker for oxidative DNA damage.

Materials:

  • DNA extraction kit

  • 8-oxo-dG ELISA kit (containing pre-coated plates, primary and secondary antibodies, TMB substrate, and stop solution)

  • Microplate reader

Protocol:

  • DNA Isolation: Extract genomic DNA from cell samples.

  • DNA Digestion: Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.

  • ELISA Procedure:

    • Add the digested DNA samples and standards to the wells of the 8-oxo-dG pre-coated microplate.

    • Add the primary antibody specific for 8-oxo-dG and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After another incubation and wash, add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Determine the 8-oxo-dG concentration in the samples by comparing their absorbance to the standard curve.

Quantification of Heat Shock Protein 70 (HSP70) by ELISA

HSP70 levels are a hallmark of the heat shock response.

Materials:

  • Cell lysis buffer

  • HSP70 ELISA kit (containing pre-coated plates, capture and detection antibodies, streptavidin-HRP, TMB substrate, and stop solution)

  • Microplate reader

Protocol:

  • Cell Lysate Preparation: Prepare total cell lysates from control and stressed cells.

  • ELISA Procedure:

    • Add cell lysates and HSP70 standards to the wells of the antibody-coated microplate.

    • Incubate to allow HSP70 to bind to the capture antibody.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • After incubation and washing, add streptavidin-HRP.

    • Incubate and wash again, then add the TMB substrate.

    • Stop the reaction with the stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Analysis: Calculate the HSP70 concentration from the standard curve.

References

A Comparative Analysis of Diadenosine Tetraphosphate (Ap4A) Metabolism: Prokaryotes vs. Eukaryotes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diadenosine tetraphosphate (Ap4A), a molecule once considered a mere metabolic byproduct, is now recognized as a critical signaling nucleotide, or "alarmone," involved in cellular stress responses across all domains of life.[1][2] Its intracellular concentrations fluctuate in response to various stimuli, implicating it in the regulation of fundamental cellular processes. Understanding the comparative metabolism of this compound in prokaryotes and eukaryotes is paramount for elucidating its diverse physiological roles and for the development of novel therapeutic strategies targeting this compound-mediated pathways.

This guide provides an objective comparison of this compound metabolism in prokaryotic and eukaryotic systems, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Data Presentation: A Quantitative Comparison

The metabolism of this compound, encompassing its synthesis and degradation, is tightly regulated by a specific set of enzymes. The following tables summarize the key quantitative data related to intracellular this compound concentrations and the kinetic properties of the primary enzymes involved in its turnover.

Table 1: Intracellular Concentrations of this compound

Organism TypeOrganism/Cell LineConditionThis compound Concentration (µM)
Prokaryote Escherichia coliExponential Growth0.2 - 1.0[1]
Salmonella typhimuriumExponential Growth~5[1]
Salmonella typhimuriumMild Heat Shock (28°C to 42°C)Up to 10[1]
Salmonella typhimuriumSevere Heat Shock (28°C to 50°C)Up to 30[1]
Salmonella typhimuriumOxidative Stress (CdCl₂)Up to 365[2]
Bacillus subtilisExponential Growth24.2[1]
Eukaryote Saccharomyces cerevisiaeBasal~0.08[2]
Saccharomyces cerevisiaeHeat Shock (46°C)~4 (50-fold increase)[2]
Drosophila cellsBasal-
Drosophila cellsHeat Shock (19°C to 37°C)2.2 to 3.3-fold increase[2]
Drosophila cellsOxidative Stress (1 mM CdCl₂)Up to 30 (over 100-fold increase)[2]
Human HEK293T cellsBasal0.9 pmol/10⁶ cells

Table 2: Kinetic Parameters of Key this compound Metabolic Enzymes

Organism TypeEnzymeFunctionSubstrateK_m_V_max_
Prokaryote Aminoacyl-tRNA Synthetases (various)SynthesisATP, Aminoacyl-AMPData not readily availableData not readily available
ApaH (E. coli)Degradation (Symmetric)This compoundData not readily availableData not readily available
Eukaryote Aminoacyl-tRNA Synthetases (various)SynthesisATP, Aminoacyl-AMPData not readily availableData not readily available
NUDT2 (Human)Degradation (Asymmetric)This compoundData not readily availableData not readily available
FHIT (Human)Degradation (Asymmetric)Ap3A (also acts on this compound)Data not readily availableData not readily available

Note: While the enzymes responsible for this compound metabolism are well-characterized, specific and comparable kinetic parameters (Km and Vmax) for this compound as a substrate are not consistently reported across the literature for all enzymes.

Experimental Protocols: Methodologies for Studying this compound Metabolism

Accurate quantification of this compound and the characterization of its metabolic enzymes are crucial for research in this field. Below are detailed protocols for key experimental procedures.

Protocol 1: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of this compound from bacterial cells.

1. Cell Culture and Harvesting: a. Grow E. coli or other bacterial cells to the desired optical density in appropriate media. b. Induce stress if required (e.g., heat shock at 42°C for 15 minutes). c. Rapidly harvest cells by centrifugation at 4°C. d. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

2. Nucleotide Extraction: a. Resuspend the cell pellet in 1 ml of 0.6 M perchloric acid. b. Incubate on ice for 30 minutes with intermittent vortexing to lyse the cells. c. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube. e. Neutralize the extract by adding 0.72 M KOH, 0.16 M KHCO₃. f. Incubate on ice for 15 minutes to precipitate potassium perchlorate. g. Centrifuge at 14,000 x g for 10 minutes at 4°C. h. The resulting supernatant contains the nucleotide extract.

3. HPLC Analysis: a. Use a C18 reverse-phase HPLC column. b. Elute with a gradient of buffer A (e.g., 0.1 M potassium phosphate, pH 6.0) and buffer B (e.g., 100% methanol). c. A typical gradient could be: 0-10 min, 100% A; 10-30 min, linear gradient to 30% B; 30-35 min, linear gradient to 100% B. d. Monitor the absorbance at 259 nm. e. Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of this compound.

Protocol 2: In Vitro Assay of this compound Hydrolase Activity

This protocol describes a method to measure the activity of this compound hydrolases, such as ApaH or NUDT2.

1. Reaction Setup: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT). b. In a microcentrifuge tube, combine:

  • Reaction buffer
  • Purified ApaH or NUDT2 enzyme (e.g., 10-100 ng)
  • This compound substrate (e.g., 10 µM) c. The final reaction volume is typically 50 µL.

2. Reaction Incubation: a. Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 5, 10, 20, 30 minutes). b. Terminate the reaction at each time point by adding an equal volume of 0.6 M perchloric acid or by heat inactivation (95°C for 5 minutes).

3. Product Analysis: a. Analyze the reaction products (ADP for symmetric cleavage by ApaH; ATP and AMP for asymmetric cleavage by NUDT2) by HPLC as described in Protocol 1. b. Alternatively, a coupled enzymatic assay can be used. For example, the production of ATP by NUDT2 can be coupled to the luciferin-luciferase reaction to generate a luminescent signal.

4. Calculation of Enzyme Activity: a. Determine the amount of product formed over time from the linear phase of the reaction. b. Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the core metabolic pathways of this compound and a typical experimental workflow for its study.

Ap4A_Metabolism_Prokaryote ATP ATP aaRS Aminoacyl-tRNA Synthetase ATP->aaRS Aminoacyl_AMP Aminoacyl-AMP This compound This compound Aminoacyl_AMP->this compound + ATP Amino_Acid Amino Acid Amino_Acid->aaRS aaRS->Aminoacyl_AMP activation ApaH ApaH This compound->ApaH ADP 2 ADP ApaH->ADP Symmetric Cleavage Stress Stress (e.g., Heat, Oxidative) Stress->aaRS stimulates

Caption: Prokaryotic this compound Metabolism.

Ap4A_Metabolism_Eukaryote ATP_synth ATP aaRS_synth Aminoacyl-tRNA Synthetase ATP_synth->aaRS_synth Aminoacyl_AMP_synth Aminoacyl-AMP Ap4A_mol This compound Aminoacyl_AMP_synth->Ap4A_mol + ATP Amino_Acid_synth Amino Acid Amino_Acid_synth->aaRS_synth aaRS_synth->Aminoacyl_AMP_synth activation NUDT2 NUDT2 Ap4A_mol->NUDT2 ATP_deg ATP NUDT2->ATP_deg Asymmetric Cleavage AMP AMP NUDT2->AMP Asymmetric Cleavage Stress_euk Stress (e.g., Heat, Oxidative, Genotoxic) Stress_euk->aaRS_synth stimulates

Caption: Eukaryotic this compound Metabolism.

Experimental_Workflow start Start: Comparative Study of this compound Metabolism cell_culture Cell Culture: Prokaryotic (e.g., E. coli) & Eukaryotic (e.g., HEK293T) start->cell_culture stress Induce Stress (Optional): Heat Shock, Oxidative Stress, etc. cell_culture->stress harvest Cell Harvesting and Lysis cell_culture->harvest stress->harvest extraction Nucleotide Extraction harvest->extraction quantification This compound Quantification (HPLC or LC-MS/MS) extraction->quantification enzyme_assay Enzyme Activity Assays: - this compound Synthesis (aaRS) - this compound Degradation (ApaH/NUDT2) extraction->enzyme_assay data_analysis Data Analysis and Comparison: - this compound Concentrations - Enzyme Kinetics quantification->data_analysis enzyme_assay->data_analysis conclusion Conclusion: Comparative Insights into This compound Metabolism data_analysis->conclusion

Caption: Experimental Workflow.

References

Validating the Specificity of an Antibody Raised Against Ap4A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of the signaling molecule diadenosine tetraphosphate (Ap4A) is crucial for understanding its role in various physiological and pathological processes. The specificity of the antibodies used in immunoassays is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods to validate the specificity of an antibody raised against this compound, alongside alternative detection methodologies.

Introduction to this compound and Antibody Specificity

Diadenosine tetraphosphate (this compound) is a dinucleoside polyphosphate that acts as an intracellular and extracellular signaling molecule, implicated in processes such as cell proliferation, DNA replication, and stress responses. Given its structural similarity to other adenine nucleotides like ATP and ADP, ensuring the specificity of an anti-Ap4A antibody is a critical challenge. A highly specific antibody must demonstrate strong and selective binding to this compound with minimal cross-reactivity to related molecules. This guide outlines key experimental approaches to rigorously validate the specificity of an anti-Ap4A antibody.

Comparison of this compound Detection and Quantification Methods

The selection of an appropriate method for this compound detection depends on factors such as the required sensitivity, specificity, throughput, and the nature of the biological sample. Below is a comparison of the performance of an anti-Ap4A antibody-based competitive ELISA with alternative methods.

FeatureAnti-Ap4A Competitive ELISAHigh-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Aptamer-Based Biosensor (Hypothetical)
Principle Competitive binding between free this compound and a labeled this compound conjugate for a limited number of antibody binding sites.Separation of this compound from a complex mixture followed by mass-based detection and quantification.Specific binding of an this compound-selective aptamer to its target, inducing a measurable signal change.
Sensitivity (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL0.5 - 5.0 ng/mL
Dynamic Range 1 - 100 ng/mL0.5 - 500 ng/mL5 - 500 ng/mL
Specificity Dependent on antibody cross-reactivity; requires thorough validation.High, based on chromatographic retention time and mass-to-charge ratio.Potentially high, but requires careful selection and validation of the aptamer.
Throughput High (96-well plate format)Low to mediumMedium to high
Sample Type Cell lysates, plasma, serum, tissue homogenatesCell lysates, plasma, serum, tissue homogenatesCell lysates, plasma, serum
Instrumentation Microplate readerHPLC system coupled with a tandem mass spectrometerVaries (e.g., fluorescence reader, electrochemical detector)
Cost per Sample Low to moderateHighModerate

Key Experiments for Antibody Validation

To ensure the specificity of an antibody raised against this compound, a series of validation experiments are essential. As this compound is a small molecule (hapten), it must first be conjugated to a larger carrier protein to elicit an immune response and for use in certain assay formats.

Competitive ELISA for Specificity and Cross-Reactivity Assessment

A competitive ELISA is the cornerstone for validating the specificity of an anti-Ap4A antibody. This assay format is ideal for small molecules and allows for the determination of the antibody's sensitivity and its cross-reactivity with structurally similar molecules.

Western Blotting (for conjugated this compound)

While Western blotting is not suitable for detecting free this compound due to its small size, it can be used to confirm the antibody's ability to recognize the this compound moiety when it is conjugated to a carrier protein.

Immunoprecipitation (IP) followed by a suitable detection method

Immunoprecipitation can be employed to isolate this compound from a biological sample using the specific antibody. The captured this compound can then be quantified using a sensitive analytical technique like HPLC-MS/MS to confirm the antibody's ability to bind the native molecule.

Experimental Protocols

Protocol 1: Hapten-Carrier Protein Conjugation

Objective: To conjugate this compound to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to generate an immunogen for antibody production and a coating antigen for ELISA.

Materials:

  • Diadenosine tetraphosphate (this compound)

  • Carrier protein (e.g., KLH, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Conjugation buffer (e.g., 0.1 M MES, pH 4.7)

  • Dialysis tubing or desalting column

Procedure:

  • Dissolve the carrier protein in the conjugation buffer.

  • Activate the carboxyl groups on the carrier protein by adding EDC and NHS. Incubate for 15-30 minutes at room temperature.

  • Add this compound to the activated carrier protein solution. The primary amine groups on the adenine rings of this compound will react with the activated carboxyl groups on the carrier protein.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Remove excess unconjugated this compound and crosslinking reagents by dialysis against PBS or by using a desalting column.

  • Determine the conjugation efficiency by measuring the protein concentration (e.g., Bradford assay) and incorporating a radiolabeled tracer of this compound or by spectroscopic methods.

Protocol 2: Competitive ELISA for this compound Antibody Specificity

Objective: To determine the specificity and sensitivity of the anti-Ap4A antibody by assessing its binding to this compound and its cross-reactivity with ATP and ADP.

Materials:

  • 96-well microplate

  • This compound-carrier protein conjugate (for coating)

  • Anti-Ap4A antibody (e.g., Rabbit Polyclonal to this compound, Assay Biotechnology, distributed by Tebubio)

  • This compound standard

  • ATP and ADP standards

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (PBS-T)

  • HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-carrier protein conjugate (1-10 µg/mL in coating buffer) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard (e.g., from 1000 ng/mL to 0.1 ng/mL).

    • Prepare serial dilutions of ATP and ADP standards in a similar concentration range.

    • In a separate plate or tubes, pre-incubate a fixed, optimized dilution of the anti-Ap4A antibody with each concentration of the this compound, ATP, or ADP standards for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody-standard mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody at an optimized dilution to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The signal will be inversely proportional to the concentration of free this compound in the sample.

  • Similarly, plot the absorbance values for the ATP and ADP competition to assess cross-reactivity. The percentage of cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (Concentration of this compound at 50% inhibition / Concentration of competitor at 50% inhibition) x 100.

Alternative Detection Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and specific method for the absolute quantification of this compound in complex biological samples. It does not rely on antibodies and is often considered the gold standard for small molecule analysis.

Protocol Summary:

  • Sample Preparation: Extract this compound from the biological matrix (e.g., cell lysate, plasma) using a suitable method such as solid-phase extraction or protein precipitation.

  • Chromatographic Separation: Separate this compound from other cellular components using a reversed-phase HPLC column with a specific gradient elution.

  • Mass Spectrometric Detection: Ionize the eluted this compound (e.g., using electrospray ionization) and detect specific parent-daughter ion transitions using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Quantify this compound by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

Aptamer-Based Biosensors

Aptamers are short, single-stranded nucleic acid molecules (DNA or RNA) that can fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. Aptamers represent a promising alternative to antibodies for the detection of small molecules like this compound.

Hypothetical Aptasensor Workflow:

  • Aptamer Selection: An this compound-specific aptamer is selected from a large random library of nucleic acid sequences through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

  • Sensor Fabrication: The selected aptamer is immobilized on a transducer surface (e.g., an electrode, optical fiber).

  • Detection: The binding of this compound to the aptamer induces a conformational change, which is converted into a measurable signal (e.g., a change in fluorescence, electrical current, or mass).

  • Quantification: The magnitude of the signal change is proportional to the concentration of this compound in the sample.

Visualizations

Ap4A_Signaling_Pathway cluster_0 Cellular Stress cluster_1 This compound Synthesis cluster_2 Downstream Signaling Stress e.g., Oxidative Stress, Heat Shock LysRS Lysyl-tRNA Synthetase (LysRS) Stress->LysRS Activates This compound This compound LysRS->this compound Synthesizes ATP ATP ATP->LysRS HINT1 HINT1 This compound->HINT1 Binds to MITF MITF HINT1->MITF Inhibits Gene_Expression Target Gene Expression MITF->Gene_Expression Activates Cellular_Response Cellular Response (e.g., Proliferation, Stress Response) Gene_Expression->Cellular_Response

Caption: Simplified this compound signaling pathway.

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competition cluster_2 Detection A 1. Coat plate with This compound-carrier protein conjugate B 2. Wash A->B C 3. Block non-specific sites B->C D 4. Pre-incubate Anti-Ap4A Ab with sample or standard (contains free this compound) E 5. Add mixture to plate D->E F 6. Wash E->F G 7. Add HRP-conjugated secondary antibody F->G H 8. Wash G->H I 9. Add TMB substrate H->I J 10. Add stop solution I->J K 11. Read absorbance at 450 nm J->K

Caption: Workflow for a competitive ELISA.

Antibody_Validation_Logic Start Start: Anti-Ap4A Antibody Comp_ELISA Competitive ELISA Start->Comp_ELISA IP_MS Immunoprecipitation (IP) followed by HPLC-MS/MS Start->IP_MS WB Western Blot (vs. This compound-conjugate) Start->WB Cross_Reactivity Assess Cross-Reactivity (vs. ATP, ADP, etc.) Comp_ELISA->Cross_Reactivity Specific Antibody is Specific Cross_Reactivity->Specific All Positive Not_Specific Antibody is Not Specific Cross_Reactivity->Not_Specific Any Negative IP_MS->Specific All Positive IP_MS->Not_Specific Any Negative WB->Specific All Positive WB->Not_Specific Any Negative

Caption: Logical flow for antibody validation.

A Comparative Guide to Ap4A Hydrolase Inhibitors: Efficacy and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of different inhibitors targeting Ap4A hydrolase, a key enzyme in cellular signaling. Diadenosine tetraphosphate (this compound) is a signaling molecule involved in various cellular processes, including stress responses, cell proliferation, and apoptosis. This compound hydrolases, such as NUDT2 in humans and ApaH in bacteria, regulate intracellular this compound levels by hydrolyzing it to ATP and AMP or two molecules of ADP.[1] Inhibition of these enzymes offers a therapeutic strategy for various diseases, including cancer.[2] This document summarizes the available quantitative data on inhibitor efficacy, details experimental protocols for inhibitor screening, and provides visual representations of key biological pathways and experimental workflows.

Quantitative Comparison of this compound Hydrolase Inhibitors

The publicly available data on the comparative efficacy of direct this compound hydrolase inhibitors is currently limited. However, some studies have reported inhibition constants (Ki) for certain compounds. The following table summarizes the available quantitative data for inhibitors of this compound hydrolase (Ap4Aase).

InhibitorTarget EnzymeKi ValueNotes
SuraminAp4Aase (rat brain cytosol)5 x 10⁻⁶ MCompetitive inhibitor. Also inhibits Ap3Aase with a Ki of 3 x 10⁻⁷ M.[3]
Novel Nucleotide AnalogsEukaryotic asymmetrical this compound hydrolasesIn the range of the Km for this compoundThese analogs were designed as substrates and some showed moderate inhibitory activity. Specific Ki values were not provided.
DipyridamoleIndirect inhibitor-Known inhibitor of nucleoside transport, which can indirectly inhibit this compound hydrolase by limiting substrate availability.[4]

Note: The limited availability of direct comparative studies highlights a significant gap in the current research landscape. Further high-throughput screening and detailed kinetic analyses are necessary to identify and characterize more potent and specific this compound hydrolase inhibitors.

Signaling Pathway of this compound

This compound plays a crucial role as a second messenger in intracellular signaling. One well-characterized pathway involves Lysyl-tRNA synthetase (LysRS), this compound, and the Microphthalmia-associated transcription factor (MITF). Under specific cellular conditions, such as stimulation by growth factors, LysRS produces this compound. This newly synthesized this compound then binds to the histidine triad nucleotide-binding protein 1 (HINT1), causing the dissociation of the HINT1-MITF complex. The released MITF can then translocate to the nucleus and activate the transcription of its target genes.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LysRS Lysyl-tRNA Synthetase (LysRS) This compound This compound LysRS->this compound Synthesizes HINT1_MITF HINT1-MITF Complex This compound->HINT1_MITF Binds to HINT1 HINT1 HINT1 HINT1_MITF->HINT1 Dissociates MITF_cyto MITF HINT1_MITF->MITF_cyto MITF_nu MITF MITF_cyto->MITF_nu Translocates TargetGenes Target Genes MITF_nu->TargetGenes Activates Transcription Transcription TargetGenes->Transcription

Caption: The LysRS-Ap4A-MITF signaling pathway.

Experimental Protocols

High-Throughput Screening of this compound Hydrolase Inhibitors using Boronate Chromatography

This protocol provides a robust method for assaying this compound hydrolase activity and screening for inhibitors. The principle lies in the separation of the reaction products (AMP, ADP, ATP) from the substrate (this compound) using boronate chromatography.

Materials:

  • Enzyme: Purified this compound hydrolase (e.g., recombinant human NUDT2).

  • Substrate: Diadenosine tetraphosphate (this compound). Radiolabeled [³H]this compound or a fluorescent analog can be used for detection.

  • Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 1 mM DTT.

  • Boronate Resin: A boronate-derivatized cation-exchange resin (e.g., Bio-Rex 70).

  • Elution Buffers:

    • Buffer A: 20% ethanol, 50 mM ammonium acetate, pH 8.8.

    • Buffer B: 50% ethanol, 200 mM ammonium acetate, pH 8.8.

  • Scintillation fluid (if using radiolabeled substrate) or a fluorescence plate reader.

  • 96-well plates.

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive inhibitor control and solvent control) into a 96-well plate.

  • Enzyme Preparation: Prepare a working solution of this compound hydrolase in cold assay buffer.

  • Reaction Mixture Preparation: In each well, prepare a reaction mixture containing the assay buffer, the test compound, and the this compound hydrolase enzyme solution.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for the interaction between the inhibitors and the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the this compound substrate to each well. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M formic acid).

  • Chromatographic Separation:

    • Equilibrate the boronate resin columns with Buffer A.

    • Load the quenched reaction mixture onto the columns.

    • Wash the columns with Buffer A to elute the unreacted this compound.

    • Elute the reaction products (AMP, ADP, ATP) with Buffer B.

  • Quantification:

    • If using a radiolabeled substrate, collect the eluate from the product elution step into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • If using a fluorescent substrate, measure the fluorescence of the eluate using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of this compound hydrolysis for each reaction.

    • Determine the percent inhibition for each test compound relative to the solvent control.

    • For hit compounds, perform dose-response experiments to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing this compound hydrolase inhibitors.

cluster_screening Primary Screening cluster_validation Hit Validation cluster_characterization Lead Characterization HTS High-Throughput Screening (Single Concentration) DoseResponse Dose-Response Assay HTS->DoseResponse Identifies Hits IC50 IC50 Determination DoseResponse->IC50 Mechanism Mechanism of Inhibition Studies (e.g., Kinetic Analysis) IC50->Mechanism Prioritizes Leads Selectivity Selectivity Profiling IC50->Selectivity Ki Ki Determination Mechanism->Ki

Caption: Workflow for this compound hydrolase inhibitor discovery.

This guide provides a foundational understanding of the current landscape of this compound hydrolase inhibitors. The development of novel and potent inhibitors will be crucial for advancing our understanding of this compound signaling and for the development of new therapeutic agents.

References

Cross-Species Compass: A Comparative Guide to Ap4A Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diadenosine tetraphosphate (Ap4A) is a multifaceted signaling molecule, or "alarmone," found across all domains of life, from bacteria to humans.[1][2][3][4] Its intracellular concentrations dramatically increase in response to a variety of cellular stresses, including oxidative stress, heat shock, and DNA damage, implicating it as a critical mediator of cellular stress responses.[1][3][4] This guide provides a comparative overview of this compound signaling pathways across different species, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.

Data Presentation

Table 1: Intracellular this compound Concentrations in Response to Stress

This table summarizes the basal and stress-induced intracellular concentrations of this compound across a range of organisms, highlighting the universal role of this compound as a stress alarmone.

SpeciesBasal this compound ConcentrationStress ConditionStress-Induced this compound ConcentrationFold IncreaseReference
Escherichia coli0.2–1 µMHeat Shock--[5]
Salmonella typhimurium~5 µMOxidative Stress (CdCl₂)365 µM~73[1][4]
Heat Shock (28-50°C)30 µM~6[1]
Ethanol (10%)~50 µM~10[1]
Bacillus subtilis24.2 µMExponential Growth--[1][5]
Saccharomyces cerevisiae~0.08 µMHeat Shock (46°C)~4 µM50
Drosophila melanogaster-Heat Shock (19-37°C)-2.2-3.3
-Oxidative Stress (1mM CdCl₂)30 µM>100
Mammalian Cells (mouse 3T3)-HyperthermiaElevated-
Human Platelets223.8 ± 172.3 nM---[6]
Table 2: Key Enzymes in this compound Metabolism Across Species

The synthesis and degradation of this compound are tightly regulated by specific enzymes. This table provides a comparative look at the primary enzymes involved in these processes across different species.

ProcessEnzyme FamilySpecies Example(s)Enzyme Name(s)Cleavage/SynthesisReference
Synthesis Aminoacyl-tRNA SynthetasesEukaryotes, ProkaryotesLysyl-tRNA synthetase (LysRS), Seryl-tRNA synthetase, etc.ATP + aa-AMP -> this compound + aa[1][2][3]
DNA LigasesMammals, T4 PhageDNA Ligase III, T4 DNA LigaseATP + AMP-intermediate -> this compound[4][7]
Ubiquitin-Activating EnzymesMammalsUBA1ATP + adenylate-UBA1 -> this compound[7]
This compound PhosphorylaseSaccharomyces cerevisiaeApa1, Apa2ATP + ADP <-> this compound + Pi[8][9]
Degradation Nudix Hydrolases (Asymmetrical)HumansNUDT2 (this compound hydrolase)This compound -> ATP + AMP[1]
Arabidopsis thalianaAtNUDX25This compound -> ATP + AMP
Lupinus angustifoliusThis compound hydrolaseThis compound -> ATP + AMP[10]
Nudix Hydrolases (Symmetrical)Escherichia coliApaHThis compound -> 2 ADP[4][7]
Histidine Triad (HIT) ProteinsHumansFHITAp3A -> ADP + AMP[1]

Experimental Protocols

Quantification of Intracellular this compound

1. Luciferin-Luciferase Bioluminescence Assay

This highly sensitive method is commonly used for the quantification of this compound.

  • Principle: The assay relies on the conversion of this compound to ATP by a specific phosphodiesterase, followed by the quantification of the generated ATP using the firefly luciferin-luciferase reaction, which produces a light signal proportional to the ATP concentration.

  • Protocol Outline:

    • Cell Lysis: Rapidly lyse cells using a suitable lysis buffer (e.g., 0.1 N NaOH or a commercially available lysis reagent) to release intracellular contents and immediately neutralize the extract to prevent this compound degradation.[2][11]

    • Sample Preparation: Separate this compound from other nucleotides and cellular components. This can be achieved by affinity chromatography using a boronate resin, which specifically binds the ribose moieties of this compound.[2][6]

    • Enzymatic Conversion: Incubate the purified this compound sample with venom phosphodiesterase to hydrolyze this compound into ATP and AMP.

    • Luminometry: Add the reaction mixture to a solution containing luciferin and luciferase. Measure the resulting light emission using a luminometer.[11]

    • Quantification: Determine the this compound concentration by comparing the light signal to a standard curve generated with known concentrations of this compound.

2. High-Performance Liquid Chromatography (HPLC)

HPLC provides a robust method for the separation and quantification of this compound and other dinucleoside polyphosphates.

  • Principle: This technique separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. This compound is detected and quantified by its UV absorbance.

  • Protocol Outline:

    • Extraction: Extract nucleotides from cells using a method such as perchloric acid precipitation followed by neutralization.

    • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column. Use an ion-pairing reagent (e.g., tetrabutylammonium phosphate) in the mobile phase to improve the retention and separation of the highly polar this compound molecule.[6][12]

    • Detection: Monitor the column eluate using a UV detector at a wavelength of 259 nm.

    • Quantification: Identify the this compound peak based on its retention time compared to a standard. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.[6]

Analysis of this compound-Protein Interactions

In Vitro Binding Assay (e.g., Pull-down Assay)

This method is used to identify and confirm interactions between this compound and specific proteins.

  • Principle: A tagged version of a protein of interest (the "bait") is immobilized on beads. The beads are then incubated with a cellular lysate or a purified potential binding partner (the "prey"). After washing, the proteins that have bound to the bait are eluted and identified.

  • Protocol Outline:

    • Bait Protein Immobilization: Express and purify a tagged version of the suspected this compound-binding protein (e.g., with a GST or His tag). Immobilize the purified protein on affinity beads (e.g., glutathione-sepharose for GST tags).

    • Cell Lysate Preparation: Prepare a cell lysate from the organism of interest under conditions that preserve protein-protein interactions.

    • Binding Reaction: Incubate the immobilized bait protein with the cell lysate in the presence and absence of this compound.

    • Washing: Wash the beads extensively with a suitable buffer to remove non-specific binding proteins.

    • Elution: Elute the bait protein and its interacting partners from the beads.

    • Analysis: Analyze the eluted proteins by SDS-PAGE and identify potential interacting partners by Western blotting or mass spectrometry. Changes in the protein binding profile in the presence of this compound can indicate an this compound-dependent interaction.

Signaling Pathway Diagrams

Bacterial this compound Signaling

In bacteria, this compound plays a significant role in stress response, including the regulation of biofilm formation and quorum sensing.[6][13]

bacterial_ap4a_signaling Stress Stress (e.g., Oxidative, Antibiotic) aaRS Aminoacyl-tRNA Synthetases (e.g., LysU) Stress->aaRS activates This compound This compound aaRS->this compound synthesizes ApaH ApaH (Nudix Hydrolase) This compound->ApaH QS_Proteins Quorum Sensing Regulators (e.g., RpoS, SdiA) This compound->QS_Proteins modulates ADP 2 ADP ApaH->ADP hydrolyzes Biofilm Biofilm Formation QS_Proteins->Biofilm regulates

Bacterial this compound signaling in stress response.
Plant this compound Signaling

In plants, extracellular this compound is recognized by a purinoreceptor, triggering downstream signaling cascades that lead to defense responses such as stomatal closure.[14][15][16][17]

plant_ap4a_signaling ethis compound Extracellular This compound P2K1 P2K1/DORN1 (Receptor) ethis compound->P2K1 binds to Signaling_Hubs Signaling Hubs (e.g., RBOHs) P2K1->Signaling_Hubs activates Phenylpropanoid Phenylpropanoid Pathway P2K1->Phenylpropanoid activates ROS Reactive Oxygen Species (ROS) Stomatal_Closure Stomatal Closure ROS->Stomatal_Closure induces Signaling_Hubs->ROS produces

Extracellular this compound signaling in plants.
Mammalian this compound Signaling

In mammals, this compound is involved in intricate signaling pathways that regulate gene expression and immune responses.

1. The LysRS-Ap4A-MITF Pathway

This pathway illustrates how this compound can act as a second messenger to regulate transcription.[2][4]

mammalian_ap4a_mitf_pathway Stimulus Stimulus (e.g., Allergen) LysRS_p Phosphorylated LysRS Stimulus->LysRS_p induces This compound This compound LysRS_p->this compound synthesizes HINT1_MITF HINT1-MITF Complex (inactive) This compound->HINT1_MITF binds to HINT1, releases MITF HINT1 HINT1 HINT1_MITF->HINT1 MITF MITF (active) HINT1_MITF->MITF Gene_Expression Target Gene Expression MITF->Gene_Expression activates mammalian_ap4a_sting_pathway cluster_cGAS cGAS Activation cluster_STING STING Activation cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates Interferon Interferon Response STING->Interferon induces This compound This compound This compound->STING inhibits cGAMP binding LysRS LysRS LysRS->this compound synthesizes

References

Confirming the Specificity of Ap4A-Induced Phenotypes: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of cellular phenotypes induced by diadenosine tetraphosphate (Ap4A) is paramount. This guide provides a comparative overview of essential control experiments, complete with quantitative data, detailed protocols, and visual workflows to ensure the rigor of your findings.

This compound, a ubiquitous signaling molecule, has been implicated in a diverse array of cellular processes, including stress responses, cell proliferation, apoptosis, and gene expression.[1] Given its multifaceted nature, it is crucial to employ stringent control experiments to validate that an observed phenotype is a direct consequence of this compound activity and not an artifact of the experimental manipulation. This guide details three key types of control experiments: genetic controls, the use of hydrolysis-resistant analogs, and enzymatic degradation of this compound.

Data Presentation: A Comparative Analysis of Control Strategies

The following tables summarize quantitative data from key studies, illustrating the impact of various control strategies on this compound levels and downstream cellular phenotypes.

Control Strategy Experimental System Key Findings Fold Change in this compound Observed Phenotype Reference
Genetic Control KBM-7 Chronic Myelogenous Leukemia CellsDisruption of the NUDT2 gene, which encodes the primary this compound hydrolase.175-fold increaseAltered expression of over 6,000 genes, with significant downregulation of immune response and cancer promotion genes.[2]
Genetic Control E. coliDeletion of the apaH gene, an this compound hydrolase.Up to 100-fold increaseAlterations in cell division and response to stress.[3]
Analog Control Human HL60, U937, and Jurkat cellsIntroduction of hydrolysis-resistant this compound analogs.N/A (Exogenous application)Inactive in inducing apoptosis, unlike native this compound.[4]
Negative Control Arabidopsis thaliana seedlingsTreatment with adenine mononucleotides (AMP, ADP, ATP).N/A (Exogenous application)No effect on the expression or activity of PAL and 4CL enzymes, unlike this compound.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

Ap4A_Signaling_Pathway cluster_stress Cellular Stress cluster_synthesis This compound Synthesis cluster_signaling Downstream Signaling cluster_degradation This compound Degradation Stress e.g., Oxidative Stress, Genotoxic Stress LysRS Lysyl-tRNA Synthetase (LARS2) Stress->LysRS activates This compound This compound LysRS->this compound synthesizes ATP ATP ATP->LysRS HINT1 HINT1 This compound->HINT1 binds STING STING This compound->STING binds to cGAMP pocket NUDT2 NUDT2/ApaH This compound->NUDT2 hydrolyzed by MITF MITF HINT1->MITF inhibits Gene_Expression Target Gene Expression HINT1->Gene_Expression MITF->Gene_Expression activates cGAS cGAS cGAS->STING activates via cGAMP Immune_Response Innate Immune Response STING->Immune_Response activates AMP_ATP AMP + ATP NUDT2->AMP_ATP

Caption: this compound signaling pathways and metabolism.

Control_Experiments_Workflow cluster_phenotype Observed Phenotype cluster_controls Control Experiments cluster_validation Validation Phenotype This compound-Induced Phenotype Genetic Genetic Controls (e.g., NUDT2 KO/KD) Phenotype->Genetic Analog Hydrolysis-Resistant This compound Analogs Phenotype->Analog Enzymatic Enzymatic Degradation (e.g., Phosphodiesterase) Phenotype->Enzymatic Negative Negative Controls (e.g., ATP, ADP, AMP) Phenotype->Negative Specificity Specificity of Phenotype Confirmed Genetic->Specificity compare phenotype to WT Analog->Specificity observe lack of phenotype Enzymatic->Specificity observe reversal of phenotype Negative->Specificity observe lack of phenotype

Caption: Workflow for validating this compound-induced phenotypes.

Experimental Protocols

Genetic Controls: siRNA-mediated Knockdown of this compound-Metabolizing Enzymes

This protocol describes the transient knockdown of Lysyl-tRNA Synthetase 2 (LARS2), a key enzyme in this compound synthesis, or Nudix Hydrolase 2 (NUDT2), the primary this compound hydrolase, using small interfering RNA (siRNA).

Materials:

  • Human cell line of interest (e.g., HEK293T, HeLa)

  • LARS2 or NUDT2 specific siRNA and non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete culture medium

  • 6-well plates

  • Reagents for RNA extraction and qRT-PCR

  • Antibodies for Western blot validation of protein knockdown

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 50 pmol of siRNA (target-specific or control) into 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL), mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown:

    • qRT-PCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative real-time PCR using primers specific for LARS2 or NUDT2 and a housekeeping gene to confirm knockdown at the mRNA level.

    • Western Blot: Lyse a parallel set of cells and perform Western blotting using antibodies against LARS2 or NUDT2 to confirm protein level knockdown.

  • Phenotypic Analysis: Following confirmation of knockdown, proceed with the desired phenotypic assay (e.g., cell proliferation, apoptosis, or gene expression analysis) and compare the results between cells treated with target-specific siRNA and control siRNA.

Hydrolysis-Resistant this compound Analogs as Negative Controls

Hydrolysis-resistant analogs of this compound, such as AppCH2ppA, are valuable tools to demonstrate that the observed phenotype is dependent on this compound metabolism.

Materials:

  • Cell line of interest

  • This compound

  • Hydrolysis-resistant this compound analog (e.g., AppCH2ppA)

  • Vehicle control (e.g., sterile water or buffer)

  • Method for introducing molecules into cells (e.g., microinjection, electroporation, or cell-permeabilizing agents)

  • Reagents for the specific phenotypic assay

Procedure:

  • Cell Culture: Culture cells to the desired confluency for the experiment.

  • Introduction of Compounds: Introduce this compound, the hydrolysis-resistant analog, or the vehicle control into the cells using a suitable method. Optimize the concentration based on previous literature or dose-response experiments.

  • Incubation: Incubate the cells for a time period sufficient to observe the phenotype of interest based on preliminary experiments with this compound.

  • Phenotypic Analysis: Perform the desired assay (e.g., apoptosis assay, cell cycle analysis) on all three experimental groups.

  • Data Comparison: Compare the phenotype observed in cells treated with this compound to those treated with the hydrolysis-resistant analog and the vehicle control. A specific this compound-induced phenotype should be absent or significantly reduced in the analog- and vehicle-treated groups.

Enzymatic Degradation of this compound as a Reversal Control

This protocol involves the use of a phosphodiesterase to degrade this compound in an experimental setting, thereby reversing the induced phenotype and confirming this compound's causative role.

Materials:

  • Cell-free extract or permeabilized cell system where the this compound-induced phenotype is observed.

  • This compound

  • Snake venom phosphodiesterase I (or other suitable this compound-degrading enzyme)

  • Enzyme buffer

  • Control buffer (without enzyme)

  • Reagents for the specific in vitro assay

Procedure:

  • Prepare the In Vitro System: Set up the cell-free extract or permeabilized cell system according to the established protocol for observing the this compound-induced phenotype.

  • Experimental Groups:

    • Control: Add control buffer to the in vitro system.

    • This compound: Add this compound to the in vitro system.

    • This compound + Enzyme: Add this compound and phosphodiesterase to the in vitro system.

    • Enzyme Only: Add phosphodiesterase and control buffer to the in vitro system to control for any non-specific effects of the enzyme.

  • Incubation: Incubate all reactions under the conditions required for the phenotype to manifest.

  • Assay: Perform the assay to measure the phenotype of interest.

  • Analysis: Compare the results across the different groups. The this compound-induced phenotype should be present in the "this compound" group and significantly reduced or absent in the "this compound + Enzyme" group, confirming that the phenotype is dependent on the presence of intact this compound.

By employing these rigorous control experiments, researchers can confidently attribute observed cellular changes to the specific action of this compound, thereby advancing our understanding of this critical signaling molecule and its potential as a therapeutic target.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ap4A (Diadenosine Tetraphosphate)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper laboratory safety and chemical handling protocols is paramount. This guide provides essential, step-by-step logistical information for the safe disposal of Ap4A (Diadenosine tetraphosphate), ensuring compliance and environmental responsibility.

Based on available safety data, this compound is not classified as a hazardous chemical under normal laboratory concentrations and quantities. According to the safety data sheet provided by Jena Bioscience, a formal Material Safety Data Sheet (MSDS) is not required for this product under European Directive 1999/45/EC and related regulations, as it does not meet the criteria for a dangerous or carcinogenic substance.[1] This classification simplifies the disposal process, allowing for management as non-hazardous laboratory waste, provided it is not mixed with other hazardous materials.

Data Presentation: this compound Safety and Disposal Profile

The following table summarizes the key characteristics of this compound relevant to its handling and disposal. As a non-hazardous substance, specific quantitative disposal limits are generally not applicable; disposal should align with institutional guidelines for non-hazardous chemical waste.

ParameterValue / GuidelineSource
Hazard Classification Not classified as hazardous[1]
CAS Number 5542-28-9[2]
Molecular Formula C₂₀H₂₈N₁₀O₁₉P₄[2]
Recommended Storage -20 °C[2]
Primary Disposal Route Non-hazardous waste stream (Sanitary Sewer for aqueous solutions, regular trash for solids)[3][4][5][6]
Personal Protective Equipment (PPE) Standard laboratory attire: protective gloves, suitable clothing, and goggles are always recommended when handling any chemical.[1]

Standard Disposal Protocol for this compound

The following procedures detail the recommended steps for disposing of this compound waste in a standard laboratory setting. This protocol assumes the this compound waste is not mixed with any substance that would render it hazardous.

Step 1: Waste Assessment

  • Confirm that the this compound waste stream (liquid or solid) does not contain any other chemical, biological, or radiological components that are classified as hazardous.

  • If the waste is mixed, the entire mixture must be treated as hazardous according to the requirements for the hazardous component(s).

Step 2: Segregation of Waste

  • Collect this compound waste separately from hazardous waste streams to avoid cross-contamination and unnecessary hazardous waste disposal costs.

Step 3: Disposal of Aqueous this compound Solutions

  • Ensure the solution's pH is near neutral (pH 5-9) before disposal.[5] this compound solutions are typically supplied at a pH of 7.5 ±0.5.[2]

  • Pour the non-hazardous aqueous this compound solution down the sanitary sewer drain.

  • Flush the drain with a generous amount of water (e.g., at least 20 parts water) to ensure dilution and prevent any potential issues in the plumbing system.[5]

Step 4: Disposal of Solid this compound Waste and Contaminated Labware

  • Pure Solid this compound: Uncontaminated, expired, or waste solid this compound can be disposed of in the regular laboratory trash.

  • Contaminated Solids: Items such as pipette tips, tubes, and gloves contaminated solely with non-hazardous this compound should be collected in a designated container.

  • This container can then be disposed of in the regular solid waste stream. It is good practice to place these materials inside a sealed bag or a puncture-resistant container before placing them in the main laboratory trash bin.

Experimental Protocols: Inactivation (For Informational Purposes)

While not required for disposal due to its non-hazardous nature, this compound is known to be biodegradable. In biological systems, it is hydrolyzed by various enzymes.

Enzymatic Degradation: this compound can be enzymatically degraded into simpler, naturally occurring nucleotides. Nudix hydrolases, for example, asymmetrically cleave this compound into one molecule of ATP and one of AMP.[5] Other enzymes, like ApaH in E. coli, can cleave it symmetrically into two molecules of ADP.[4] Although no standard laboratory protocol exists for using these enzymes specifically for waste inactivation, this biochemical pathway underscores the compound's low environmental persistence.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Ap4A_Disposal_Workflow cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_disposal Disposal Pathway start This compound Waste Generated (Aqueous or Solid) check_mixed Is the waste mixed with any hazardous substance? start->check_mixed non_hazardous Treat as Non-Hazardous Waste check_mixed->non_hazardous No hazardous Treat as Hazardous Waste: Follow institutional EHS protocol for the hazardous component. check_mixed->hazardous Yes dispose_liquid Aqueous Solution: Dispose in sanitary sewer with copious amounts of water. non_hazardous->dispose_liquid dispose_solid Solid Waste: Dispose in regular trash. non_hazardous->dispose_solid

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Diadenosine Tetraphosphate (Ap4A)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Ap4A in a laboratory setting.

This document provides crucial safety and logistical information for the handling of Diadenosine Tetraphosphate (this compound). The following procedures are designed to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

I. Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times in the laboratory.
Chemical GogglesRecommended when handling larger quantities or when there is a risk of splashing.
Hand Protection Disposable GlovesNitrile or latex gloves suitable for handling chemicals.
Respiratory Protection N95 RespiratorRecommended when handling the powdered form of this compound to avoid inhalation of dust particles.[1]
Body Protection Laboratory CoatStandard laboratory coat to protect skin and clothing.

II. Health and Safety Information

While specific toxicity data for this compound is limited, it is prudent to handle it with care. Based on information for similar adenosine compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

First Aid Measures:

Exposure RouteProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

III. Handling and Storage

Proper handling and storage are critical to maintain the stability and integrity of this compound.

AspectProcedure
Handling - Avoid direct contact with skin, eyes, and clothing. - When handling the powder, use in a well-ventilated area or under a fume hood to minimize dust inhalation. - Avoid formation of dust and aerosols.
Storage - Store in a tightly sealed container in a cool, dry place. - Recommended storage temperature is -20°C for long-term stability.[1]

IV. Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these guidelines to ensure safety and environmental compliance.

ProcedureSteps
Spill Cleanup 1. Evacuate: Clear the immediate area of all personnel. 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand). 4. Collect: Carefully scoop the contained material into a sealed, labeled waste container. 5. Decontaminate: Clean the spill area with a suitable laboratory detergent and water.
Disposal - Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. - Do not dispose of down the drain or in regular trash. - All contaminated materials (e.g., gloves, paper towels) should be disposed of as chemical waste.

V. Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its final disposal.

Ap4A_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive this compound Store Store at -20°C Receive->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder in Ventilated Area Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ap4A
Reactant of Route 2
Reactant of Route 2
Ap4A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.